2-([1,1'-Biphenyl]-2-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97781. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPABLWXCWUIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294739 | |
| Record name | 2-Biphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14676-52-9 | |
| Record name | 2-Biphenylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Biphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-([1,1'-biphenyl]-2-yl)acetic Acid (Felbinac)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the synthesis and characterization of 2-([1,1'-biphenyl]-2-yl)acetic acid, a potent non-steroidal anti-inflammatory drug (NSAID) commonly known as Felbinac.[1][2] As an active metabolite of fenbufen, Felbinac is primarily utilized in topical formulations to alleviate pain and inflammation associated with musculoskeletal conditions such as arthritis and muscle inflammation.[1][3][4] This document delves into the prevalent synthetic methodologies, with a particular focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Furthermore, it outlines a comprehensive characterization workflow, incorporating spectroscopic and physical analysis techniques essential for the verification of the compound's identity, purity, and structural integrity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and pharmaceutical analysis.
Introduction: The Therapeutic Significance of Felbinac
Felbinac, chemically designated as this compound, belongs to the arylacetic acid class of NSAIDs.[1] Its therapeutic efficacy stems from its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3] This inhibition curtails the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][5][6] The topical administration of Felbinac allows for targeted drug delivery to the site of inflammation, thereby minimizing systemic side effects commonly associated with oral NSAIDs.[3][7] The molecular structure of Felbinac, featuring a biphenyl scaffold linked to an acetic acid moiety, is central to its pharmacological activity.
Synthetic Strategies for this compound
The synthesis of Felbinac can be approached through various organic transformations. Historically, methods involving Friedel-Crafts reactions and multi-step sequences starting from biphenyl have been employed.[8][9][10] However, modern synthetic chemistry favors the efficiency and modularity of transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has emerged as a particularly effective and scalable method for the construction of the requisite C-C bond between the two phenyl rings.[11][12][13]
The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[13] For the synthesis of Felbinac, this typically involves the coupling of a phenylboronic acid with a bromophenylacetic acid derivative.[9][11][12] This method is advantageous due to its high tolerance of functional groups, relatively mild reaction conditions, and the commercial availability of the starting materials.
A general synthetic scheme for the synthesis of Felbinac via a Suzuki-Miyaura coupling is depicted below:
References
- 1. Felbinac - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. What is the mechanism of Felbinac? [synapse.patsnap.com]
- 4. 4-Biphenylacetic acid | 5728-52-9 [chemicalbook.com]
- 5. What is Felbinac Trometamol used for? [synapse.patsnap.com]
- 6. Felbinac | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Synthesis of 4-Biphenylacetic Acid (Felbinac) -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 9. CN104086394A - Preparation method of felbinac - Google Patents [patents.google.com]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of Felbinac
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of felbinac, a non-steroidal anti-inflammatory drug (NSAID). Understanding these fundamental characteristics is paramount for formulation development, analytical method design, and predicting in vivo performance. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for the determination of these critical parameters.
Introduction: The Significance of Felbinac
Felbinac, with the IUPAC name 2-(4-phenylphenyl)acetic acid, is an active metabolite of the prodrug fenbufen.[1] It belongs to the arylacetic acid class of NSAIDs and is primarily used topically for the management of musculoskeletal pain and inflammation.[2] Its therapeutic efficacy is intrinsically linked to its ability to penetrate the skin and reach the target site of action. This penetration, along with its formulation characteristics and ultimate bioavailability, is governed by its physicochemical properties. A thorough understanding of these properties is therefore not merely academic but a critical prerequisite for effective drug product development.
Chemical Identity and Structure
A precise understanding of the molecular structure and fundamental identifiers of felbinac is the foundation upon which all other physicochemical characterization is built.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(4-phenylphenyl)acetic acid | [1] |
| CAS Number | 5728-52-9 | [3][4] |
| Molecular Formula | C₁₄H₁₂O₂ | [3][5] |
| Molecular Weight | 212.24 g/mol | [3][5] |
| Chemical Structure | ![]() | |
| SMILES | O=C(O)Cc1ccc(cc1)c2ccccc2 | [3] |
Note: The chemical structure image is a placeholder representation.
Solubility: A Critical Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and, consequently, its absorption and bioavailability. Felbinac is known to have low aqueous solubility, which presents a challenge for formulation scientists.[6]
| Solvent | Solubility | Source(s) |
| Water | Practically insoluble | [7] |
| Ethanol | Practically insoluble | [7] |
| Methanol | Soluble | [7] |
| DMSO | 100 mg/mL (471.16 mM) | [8] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining the equilibrium solubility of a compound.[9] It is a direct and reliable method that measures the concentration of a saturated solution in a specific solvent at a controlled temperature.
Rationale: This method ensures that a true equilibrium is reached between the undissolved solid and the solvent, providing a thermodynamically accurate measure of solubility. The use of a validated analytical technique like HPLC ensures accurate quantification of the dissolved drug.
Step-by-Step Methodology:
-
Preparation of Solvent: Prepare the desired solvent (e.g., purified water, phosphate buffer pH 7.4). Ensure the solvent is degassed to prevent the formation of bubbles during the experiment.
-
Addition of Excess Solute: Add an excess amount of felbinac to a known volume of the solvent in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[10]
-
Equilibration: Place the sealed container in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of felbinac using a validated HPLC-UV method.
-
Data Analysis: Calculate the solubility of felbinac in the chosen solvent, typically expressed in mg/mL or µg/mL.
Caption: Workflow for Shake-Flask Solubility Determination.
pKa: Ionization and its Impact on Absorption
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For felbinac, which contains a carboxylic acid functional group, the pKa value is critical as it determines the extent of ionization at a given pH. This, in turn, influences its solubility, partitioning behavior, and ability to permeate biological membranes.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[7][12]
Rationale: This method relies on monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added. The pKa can be determined from the inflection point of the resulting titration curve. Maintaining a constant ionic strength is crucial for accurate pKa determination.
Step-by-Step Methodology:
-
Preparation of Felbinac Solution: Accurately weigh and dissolve a known amount of felbinac in a suitable solvent (e.g., a co-solvent mixture of water and methanol for poorly soluble compounds) to a final concentration of approximately 1 mM.[7]
-
Ionic Strength Adjustment: Add a concentrated solution of a neutral salt (e.g., KCl) to maintain a constant ionic strength throughout the titration.[13]
-
Initial pH Adjustment: Acidify the felbinac solution with a small amount of a strong acid (e.g., 0.1 M HCl) to a starting pH of around 2 to ensure the carboxylic acid group is fully protonated.[7]
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
pH Measurement: After each addition of the titrant, allow the pH to stabilize and record the reading using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point), which corresponds to the midpoint of the steepest part of the titration curve.
Caption: Workflow for Potentiometric pKa Determination.
Partition Coefficient (LogP): A Predictor of Lipophilicity and Membrane Permeability
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key parameter in drug discovery and development as it provides an indication of how a drug will distribute between the aqueous and lipid phases in the body, which is crucial for membrane permeability and overall pharmacokinetics.
Experimental Protocol: LogP Determination (Shake-Flask Method with HPLC Analysis)
The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[14]
Rationale: This method directly measures the partitioning of a compound between two immiscible phases, n-octanol and water, which are surrogates for the lipid and aqueous environments in the body, respectively. HPLC is used for accurate quantification of the analyte in each phase.
Step-by-Step Methodology:
-
Phase Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases. This ensures that the volumes of the two phases do not change during the experiment.
-
Preparation of Felbinac Solution: Prepare a stock solution of felbinac in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the felbinac stock solution to a known volume of pre-saturated water in a sealed container.
-
Equilibration: Shake the container for a sufficient period (e.g., 24 hours) at a constant temperature to allow for complete partitioning of the felbinac between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of felbinac in each phase using a validated HPLC-UV method.
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of felbinac in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm (base 10) of this ratio.
Caption: Workflow for Shake-Flask LogP Determination.
Melting Point: An Indicator of Purity and Solid-State Form
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. It is a fundamental physical property that is indicative of the purity of the compound. A sharp melting point range is characteristic of a pure substance.
| Property | Value | Source(s) |
| Melting Point | 164-165 °C | [4] |
Experimental Protocol: Capillary Melting Point Determination
The capillary melting point method is a simple and widely used technique for determining the melting point of a solid.[15][16]
Rationale: This method involves heating a small, packed sample in a capillary tube and observing the temperature range over which it melts. The use of a controlled heating rate is crucial for obtaining an accurate melting point range.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the felbinac sample is dry and finely powdered.[16]
-
Capillary Tube Loading: Introduce a small amount of the powdered felbinac into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[15]
-
Instrument Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[15]
-
Observation and Recording: Observe the sample through the magnifying lens of the apparatus. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.
Stability: Ensuring Product Quality and Shelf-life
Stability studies are essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Felbinac has been shown to degrade under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[17]
Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and selectively quantify the drug in the presence of its degradation products, impurities, and excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.[17]
Key Features of a Stability-Indicating HPLC Method for Felbinac:
-
Column: A C18 column is typically used for the separation.[17]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH) is used.[17]
-
Detection: UV detection at a wavelength where felbinac and its degradation products have significant absorbance (e.g., 273 nm) is commonly employed.[17]
-
Forced Degradation Studies: To develop and validate a stability-indicating method, forced degradation studies are performed. This involves subjecting felbinac to stress conditions such as:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., HCl) at an elevated temperature.[17]
-
Base Hydrolysis: Treatment with a strong base (e.g., NaOH) at an elevated temperature.[17]
-
Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).[17]
-
Thermal Stress: Exposure to high temperatures.[17]
-
Photolytic Stress: Exposure to UV or fluorescent light.[17]
-
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[17]
Conclusion
The physicochemical properties of felbinac are integral to its performance as a topical NSAID. A comprehensive understanding and accurate determination of its solubility, pKa, LogP, melting point, and stability are fundamental to the successful design and development of effective and stable pharmaceutical formulations. The protocols and insights provided in this guide serve as a robust framework for researchers and scientists in the pharmaceutical industry to navigate the challenges associated with the characterization of this important therapeutic agent.
References
- 1. Felbinac | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Felbinac - Wikipedia [en.wikipedia.org]
- 3. Felbinac | 5728-52-9 | FF23234 | Biosynth [biosynth.com]
- 4. Felbinac [drugfuture.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. enamine.net [enamine.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. scielo.br [scielo.br]
- 11. bioassaysys.com [bioassaysys.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. jk-sci.com [jk-sci.com]
- 16. westlab.com [westlab.com]
- 17. researchgate.net [researchgate.net]
The In-Depth Mechanism of 2-([1,1'-biphenyl]-2-yl)acetic Acid as a Cyclooxygenase Inhibitor: A Technical Guide for Researchers
Introduction: Understanding Pain, Inflammation, and the Role of Cyclooxygenase
Pain and inflammation are complex biological responses orchestrated by a class of lipid signaling molecules known as prostaglandins. The synthesis of these mediators is critically dependent on the enzymatic activity of cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS). There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes such as maintaining the integrity of the stomach lining and normal kidney function.[1] In contrast, the expression of COX-2 is typically low in most tissues but is significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[1] Therefore, the targeted inhibition of COX enzymes, particularly COX-2, has been a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
This technical guide provides a comprehensive overview of the mechanism of action of 2-([1,1'-biphenyl]-2-yl)acetic acid, a potent NSAID commonly known as felbinac. We will delve into its molecular interactions with COX-1 and COX-2, its inhibitory kinetics, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's function as a COX inhibitor.
Molecular Mechanism of this compound Inhibition of COX Enzymes
This compound, as a member of the arylalkanoic acid class of NSAIDs, exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase activity of both COX-1 and COX-2.[2] This inhibition prevents the conversion of arachidonic acid into the prostaglandin precursor, prostaglandin H2 (PGH2), thereby reducing the downstream production of various pro-inflammatory and pain-sensitizing prostaglandins.
Binding to the Cyclooxygenase Active Site
The binding of this compound to the active site of the COX enzymes is a critical determinant of its inhibitory activity. While a specific crystal structure of felbinac complexed with either COX isoform is not publicly available, its binding mode can be inferred from its structural similarity to other NSAIDs for which detailed structural information exists.
The active site of both COX-1 and COX-2 is a long, hydrophobic channel. For NSAIDs containing a carboxylate group, a key interaction involves the formation of a salt bridge with a conserved arginine residue, Arg120, located at the entrance of the active site.[3] An additional hydrogen bond is often formed with Tyrosine 355 (Tyr355).[3] The biphenyl moiety of this compound is expected to extend into the hydrophobic channel, making van der Waals contacts with nonpolar amino acid residues lining the active site.
The primary difference between the active sites of COX-1 and COX-2 lies in their volume. The substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2 creates a larger, more accessible side pocket in the COX-2 active site.[4] This structural variance is a key factor in the design of COX-2 selective inhibitors. Given that this compound is a relatively small molecule, it can likely be accommodated in the active sites of both isoforms.
The following diagram illustrates the probable binding of this compound within the COX active site, highlighting the key interactions.
References
- 1. Felbinac | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variants of cyclooxygenase-1 and their roles in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Biphenylacetic Acid Scaffold - A Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Biphenylacetic Acid Derivatives
The biphenylacetic acid framework represents a classic example of a "privileged structure" in medicinal chemistry. Its rigid, yet conformationally adaptable, biphenyl core linked to a flexible acetic acid moiety provides an ideal template for interacting with a diverse range of biological targets. While derivatives such as Felbinac (4-biphenylacetic acid) are well-established as potent non-steroidal anti-inflammatory drugs (NSAIDs), the therapeutic landscape for this class of molecules has expanded dramatically.[1][2] Modern research has unveiled significant potential in oncology, enzyme inhibition, and antimicrobial applications, making a comprehensive understanding of their biological activities crucial for researchers and drug development professionals.[3][4][5]
This guide provides a detailed exploration of the multifaceted biological activities of biphenylacetic acid derivatives. Moving beyond a simple catalogue of effects, we will dissect the underlying mechanisms of action, present field-proven experimental protocols for their evaluation, and synthesize quantitative data to illuminate structure-activity relationships (SAR). The objective is to furnish researchers with the foundational knowledge and practical methodologies required to innovate within this versatile chemical space.
Part 1: Foundational Anti-inflammatory and Analgesic Activity
The hallmark biological activity of biphenylacetic acid derivatives is their anti-inflammatory and analgesic effect, primarily driven by the inhibition of cyclooxygenase (COX) enzymes.[6][7]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism involves the blockade of COX-1 and COX-2 enzymes.[6][8] These enzymes are critical for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6][7] By inhibiting COX activity, biphenylacetic acid derivatives effectively reduce the local production of prostaglandins at the site of injury or inflammation, thereby mitigating the classic signs of inflammation (redness, swelling, pain, and heat).[6]
Felbinac, the active metabolite of the prodrug fenbufen, exemplifies this mechanism.[7][9] It directly inhibits the synthesis of Prostaglandin E₂ (PGE₂), a key inflammatory mediator.[9]
Quantitative Assessment of Anti-inflammatory Potency
The efficacy of biphenylacetic acid derivatives as anti-inflammatory agents is often quantified by their half-maximal inhibitory concentration (IC₅₀) against prostaglandin synthesis or specific COX enzymes.
| Compound | Target/Assay | Potency | Reference |
| 4-Biphenylacetic acid (Felbinac) | Prostaglandin E₂ (PGE₂) Synthesis (cell-free) | IC₅₀ = 3.2 µM | [9] |
| 5-fluoro-3-biphenylylacetic acid | Carrageenan Rat Paw Edema | Highest anti-inflammatory activity in series | [10] |
| 2-(3-biphenylyl)propionic acid | Acetic Acid Writhing Assay | Highest analgesic activity in series | [10] |
Experimental Protocols for Evaluation
Causality: This assay is chosen to determine the direct inhibitory effect of a compound on purified COX enzymes, independent of cellular uptake, metabolism, or off-target effects. It provides a clean measure of enzyme-inhibitor interaction.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is obtained commercially.
-
Inhibitor Preparation: The biphenylacetic acid derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. A vehicle control (DMSO) and a positive control (e.g., Indomethacin) are included.
-
Initiation: The reaction is initiated by adding a solution of arachidonic acid (the substrate).
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination & Detection: The reaction is stopped by adding a quenching solution. The amount of PGE₂ produced is quantified using an Enzyme Immunoassay (EIA) or ELISA kit.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Causality: This is a classic and highly reproducible in vivo model of acute inflammation used to evaluate the efficacy of potential anti-inflammatory drugs.[11][12] The edema (swelling) induced by carrageenan is mediated by prostaglandins, making it a highly relevant model for COX inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijsdr.org [ijsdr.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Felbinac? [synapse.patsnap.com]
- 7. Felbinac | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is Felbinac Trometamol used for? [synapse.patsnap.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vivo Animal Models - Aragen Life Sciences [aragen.com]
- 12. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of 2-([1,1'-biphenyl]-2-yl)acetic acid (Felbinac)
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on conducting in vitro studies of 2-([1,1'-biphenyl]-2-yl)acetic acid, commonly known as Felbinac. The methodologies detailed herein are designed to elucidate the compound's anti-inflammatory mechanisms, potency, and cellular effects, ensuring scientific integrity and logical experimental design.
Introduction: Understanding Felbinac and its Therapeutic Potential
This compound (Felbinac) is a non-steroidal anti-inflammatory drug (NSAID) primarily utilized for the topical treatment of pain and inflammation associated with musculoskeletal disorders.[1] As an active metabolite of fenbufen, Felbinac exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2] A thorough in vitro characterization is paramount to understanding its pharmacological profile, including its selectivity for COX isoforms and potential for COX-independent activities. This guide will walk through the essential in vitro assays to build a comprehensive profile of Felbinac.
Part 1: Elucidating the Primary Mechanism of Action - Cyclooxygenase (COX) Inhibition
The cornerstone of Felbinac's anti-inflammatory action is its ability to inhibit COX-1 and COX-2 enzymes.[2] These enzymes catalyze the conversion of arachidonic acid to prostaglandins.[3] Determining the inhibitory potency (IC50) and selectivity of Felbinac for these two isoforms is a critical first step in its in vitro evaluation.
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol outlines a common and reliable method for determining the IC50 values of Felbinac for both COX-1 and COX-2.
Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (colorimetric substrate)
-
Felbinac
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen or Indomethacin (non-selective COX inhibitor control)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Felbinac in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of Felbinac to be tested. A common starting range for NSAIDs is 0.01 µM to 100 µM.
-
Prepare stock solutions of control inhibitors (Celecoxib and Ibuprofen).
-
Prepare enzyme solutions (COX-1 and COX-2) in assay buffer containing heme.
-
Prepare the arachidonic acid substrate solution.
-
Prepare the TMPD colorimetric substrate solution.
-
-
Assay Procedure:
-
Add 10 µL of the various concentrations of Felbinac or control inhibitors to the wells of a 96-well plate. Include a vehicle control (DMSO).
-
Add 150 µL of assay buffer to all wells.
-
Add 10 µL of the heme-containing enzyme solution (either COX-1 or COX-2) to the appropriate wells.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.
-
Immediately add 20 µL of the TMPD colorimetric substrate solution to all wells.
-
Shake the plate for 10-15 seconds.
-
Read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of Felbinac and the controls.
-
Plot the percentage of COX inhibition versus the logarithm of the Felbinac concentration.
-
Determine the IC50 value, which is the concentration of Felbinac that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.
-
Calculate the COX-2 selectivity index (SI) as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)).
-
Expected Data and Interpretation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Felbinac | Experimental | Experimental | Calculated |
| Ibuprofen | ~1-10 | ~1-10 | ~1 |
| Celecoxib | >10 | ~0.1-1 | >10 |
A higher SI value indicates greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.[4]
Signaling Pathway: The Cyclooxygenase Cascade
The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the point of intervention for NSAIDs like Felbinac.
References
An In-Depth Spectroscopic Guide to 2-([1,1'-biphenyl]-2-yl)acetic acid: A Technical Resource for Researchers
Introduction: Unveiling the Molecular Architecture
In the landscape of drug discovery and development, a profound understanding of a molecule's three-dimensional structure and electronic properties is paramount. 2-([1,1'-biphenyl]-2-yl)acetic acid, a compound of interest for its potential pharmacological applications, presents a unique structural motif characterized by a flexible biphenyl core linked to a carboxylic acid moiety. This guide provides a comprehensive technical analysis of its spectroscopic signature, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to elucidate its intricate molecular framework. For researchers, scientists, and drug development professionals, this document serves as a foundational resource, offering not just spectral data but a detailed interpretation grounded in established scientific principles.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, we can deduce connectivity, stereochemistry, and subtle electronic effects.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A meticulous experimental approach is crucial for obtaining high-quality, reproducible NMR data. The following protocol outlines the key steps for the analysis of this compound.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound. For observing the labile carboxylic acid proton, a non-protic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended to minimize proton exchange.[1]
-
Concentration: A sample concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR, while ¹³C NMR may require a more concentrated sample (50-100 mg) for a good signal-to-noise ratio.[2][3]
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be employed. The solution should be free of any particulate matter.[4]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.
Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion, which is particularly important for resolving the complex aromatic region of the biphenyl moiety.
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguous assignment of proton and carbon signals. Standard pulse programs provided by the spectrometer manufacturer can be used, with optimization of parameters like spectral widths and mixing times.[5]
Diagram of the NMR Experimental Workflow:
Caption: A generalized workflow for acquiring and processing NMR data.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are summarized below. Predictions are based on computational algorithms that consider the electronic environment of each proton.[6][7][8]
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| H-α (CH₂) | ~3.7 | Singlet (s) | 2H | Methylene protons adjacent to the electron-withdrawing carboxylic acid and the aromatic ring. |
| Aromatic H's | ~7.2 - 7.6 | Multiplet (m) | 9H | Complex overlapping signals from the nine protons of the two phenyl rings. Protons on the substituted ring will be more deshielded and show more complex splitting patterns due to restricted rotation. |
| COOH | ~11-12 | Broad Singlet (br s) | 1H | The acidic proton of the carboxylic acid, highly deshielded due to hydrogen bonding and the electronegativity of the oxygen atoms. Its chemical shift is concentration and solvent dependent. |
Key Insights from the ¹H NMR Spectrum:
-
The singlet for the methylene protons (H-α) indicates no adjacent protons, as expected.
-
The complex multiplet in the aromatic region is characteristic of substituted biphenyl systems where free rotation around the C-C single bond may be hindered, leading to distinct chemical environments for each aromatic proton.
-
The broadness of the carboxylic acid proton signal is due to chemical exchange with trace amounts of water or other acidic protons. This signal will disappear upon the addition of a few drops of D₂O, a definitive test for an exchangeable proton.
¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. The predicted chemical shifts are tabulated below.[6][9][10]
| Carbon(s) | Predicted Chemical Shift (ppm) | Assignment Rationale |
| C=O | ~175-180 | The carbonyl carbon of the carboxylic acid, significantly deshielded by the two oxygen atoms. |
| Quaternary Carbons (Aromatic) | ~125 - 145 | The six quaternary carbons of the biphenyl rings, including the two carbons forming the bond between the rings and the carbon attached to the acetic acid moiety. |
| CH Carbons (Aromatic) | ~125 - 135 | The nine CH carbons of the biphenyl rings. Their chemical shifts are influenced by their position relative to the substituents and the other ring. |
| CH₂ | ~40 | The methylene carbon of the acetic acid group, shielded relative to the aromatic carbons. |
Expert Interpretation: The presence of 14 distinct signals in the ¹³C NMR spectrum would confirm the proposed structure. The chemical shifts of the aromatic carbons can provide insights into the dihedral angle between the two phenyl rings. Significant deviation from the chemical shifts of unsubstituted biphenyl suggests steric hindrance and a non-planar conformation.
2D NMR Spectroscopy: Unambiguous Assignments
For a molecule with a complex aromatic region like this compound, 2D NMR experiments are indispensable for definitive structural confirmation.[5][11][12]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. In the aromatic region, it will help trace the connectivity of protons within each phenyl ring.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is a powerful tool for assigning the signals of the protonated aromatic and methylene carbons.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Key correlations would be observed between the methylene protons (H-α) and the adjacent aromatic quaternary carbon and the carbonyl carbon, as well as between the aromatic protons and neighboring carbons. This is crucial for confirming the substitution pattern on the biphenyl ring.
Illustrative HMBC Correlations:
Caption: Expected key long-range correlations in the HMBC spectrum.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying characteristic functional groups.
Experimental Protocol: Solid Sample Analysis
For a solid compound like this compound, several sample preparation techniques can be employed.[14][15][16]
-
KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. This method provides a spectrum free from solvent interference.[14]
-
Thin Solid Film: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid.[15][16]
-
Attenuated Total Reflectance (ATR): The solid sample is placed in direct contact with an ATR crystal. This is a rapid and non-destructive technique.[14]
IR Spectral Analysis
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic rings.
| Frequency Range (cm⁻¹) | Vibration | Intensity | Interpretation |
| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong | The very broad nature of this band is due to strong hydrogen bonding between the carboxylic acid molecules, forming dimers. |
| ~3030 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on a benzene ring. |
| ~2950 | C-H stretch (aliphatic) | Medium | From the methylene (CH₂) group. |
| ~1700 | C=O stretch (carboxylic acid) | Strong, Sharp | The position of this band is indicative of a hydrogen-bonded carboxylic acid dimer. |
| 1600, 1475, 1450 | C=C stretch (aromatic) | Medium to Weak | A series of absorptions characteristic of the benzene ring. |
| ~1410 and ~920 | O-H bend (carboxylic acid) | Medium, Broad | These bands are also associated with the carboxylic acid dimer. |
| 690-900 | C-H out-of-plane bend (aromatic) | Strong | The pattern of these bands can provide information about the substitution pattern on the benzene rings. |
Causality Behind Spectral Features: The broadness of the O-H stretch is a direct consequence of the diverse hydrogen-bonding environments present in the solid state. The C=O stretching frequency is lower than that of a monomeric carboxylic acid (~1760 cm⁻¹) due to the weakening of the carbonyl bond through its participation in the hydrogen-bonded dimer structure.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Ionization and Analysis
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable organic molecules. It typically leads to extensive fragmentation, providing valuable structural information. Electrospray Ionization (ESI) is a softer ionization technique that can be used to primarily observe the molecular ion, especially for less volatile or thermally labile compounds.[17][18][19]
-
Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC). For ESI, the sample is typically dissolved in a suitable solvent and infused directly or introduced via a liquid chromatograph (LC).[17][18]
Mass Spectral Analysis (Electron Ionization)
The EI mass spectrum of this compound (Molecular Weight: 212.24 g/mol ) is expected to show the following key features:
-
Molecular Ion (M⁺˙): A peak at m/z 212, corresponding to the intact molecule with one electron removed. The intensity of this peak may be moderate to weak due to the facile fragmentation of the molecule.
-
Key Fragmentation Pathways:
-
Loss of COOH (m/z 167): Cleavage of the bond between the methylene group and the carboxylic acid group, resulting in the loss of a carboxyl radical (•COOH, 45 Da). The resulting cation at m/z 167 would be a relatively stable benzylic-type cation.
-
Loss of H₂O (M-18): While less common for carboxylic acids under EI, a peak at m/z 194 might be observed due to the loss of a water molecule.
-
Tropylium Ion (m/z 91): Cleavage and rearrangement of the biphenyl system can lead to the formation of the stable tropylium ion.
-
Biphenyl Cation (m/z 154): Cleavage of the bond between the aromatic ring and the acetic acid side chain.
-
Fragmentation Diagram:
Caption: Plausible fragmentation pathways for this compound under electron ionization.
Self-Validating System: The combination of the molecular ion peak and the characteristic fragment ions provides a self-validating system. The observed mass differences between the molecular ion and the major fragments should correspond to the masses of logical neutral losses (e.g., •COOH, H₂O).
IV. Conclusion: A Coherent Spectroscopic Portrait
The synergistic application of NMR, IR, and Mass Spectrometry provides a detailed and internally consistent structural elucidation of this compound. ¹H and ¹³C NMR, augmented by 2D techniques, definitively map the carbon-hydrogen framework and confirm the substitution pattern. IR spectroscopy provides unequivocal evidence for the carboxylic acid functionality and its hydrogen-bonded state. Mass spectrometry confirms the molecular weight and offers corroborating structural information through predictable fragmentation pathways. This comprehensive spectroscopic guide serves as a critical reference for any researcher engaged in the synthesis, characterization, or application of this and structurally related compounds, ensuring a solid foundation for further investigation in the realm of drug development.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. scribd.com [scribd.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. organomation.com [organomation.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]
- 7. PROSPRE [prospre.ca]
- 8. Simulate and predict NMR spectra [nmrdb.org]
- 9. CASPRE [caspre.ca]
- 10. docs.chemaxon.com [docs.chemaxon.com]
- 11. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 18. organomation.com [organomation.com]
- 19. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Senior Application Scientist's Guide to the Solubility and Stability of Felbinac in Solution
Introduction: Understanding Felbinac
Felbinac, or 4-biphenylacetic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of the prodrug fenbufen.[1] Utilized primarily in topical formulations, it provides localized relief from pain and inflammation associated with musculoskeletal disorders. The efficacy and safety of any pharmaceutical formulation are critically dependent on the physicochemical properties of its active pharmaceutical ingredient (API). For Felbinac, its performance is intrinsically linked to its solubility in the formulation's vehicle and its stability throughout the product's shelf-life.
This technical guide provides an in-depth analysis of the factors governing the solubility and stability of Felbinac in various solvent systems. We will explore its fundamental physicochemical characteristics, present available solubility data, detail its degradation pathways, and provide robust experimental protocols for researchers and formulation scientists. This document is designed not merely as a list of data but as a framework for understanding the causality behind experimental design and data interpretation in the context of drug development.
Section 1: Core Physicochemical Properties of Felbinac
A molecule's inherent properties dictate its behavior in solution. Understanding these fundamentals is the cornerstone of predicting and manipulating its solubility and stability.
Felbinac is a crystalline solid with a molecular formula of C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol .[2] Its structure, featuring a biphenyl group attached to an acetic acid moiety, establishes it as a lipophilic, acidic compound.
-
Lipophilicity (Log P): The partition coefficient (Log P) is a measure of a compound's distribution between an oily and an aqueous phase. For topical drugs, a balanced lipophilicity is crucial for skin penetration. Felbinac is described as having a Log P value in the range of 1 to 3, which is consistent with the properties required for effective skin absorption.[3]
-
Melting Point: The melting point of Felbinac is reported as 159-160 °C. A high melting point often correlates with lower solubility, as it reflects the strong intermolecular forces in the crystal lattice that must be overcome by solvent-solute interactions for dissolution to occur.
The interplay of these properties is visualized below.
Caption: Key physicochemical properties of Felbinac and their implications.
Section 2: Solubility Profile of Felbinac
The low aqueous solubility of Felbinac is a primary challenge in formulation development. It is generally described as "practically insoluble in water."[4] Its solubility is significantly higher in organic solvents, particularly those that can engage in hydrogen bonding or have a polarity that matches its lipophilic character.
Guiding Principles for Solvent Selection
The "like-dissolves-like" principle is the guiding tenet.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting with Felbinac's carboxylic acid group. However, Felbinac's large, nonpolar biphenyl structure limits its solubility in highly polar solvents. It is described as only "slightly soluble" in methanol and acetonitrile.[1]
-
Dipolar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have large dipole moments and can act as hydrogen bond acceptors. Dimethyl sulfoxide (DMSO) is a particularly effective solvent for Felbinac.
-
Nonpolar/Apolar Solvents (e.g., Oils, Triglycerides): Due to its high lipophilicity, Felbinac exhibits "high oil solubility."[3] This makes it suitable for lipid-based and ointment formulations.
Quantitative Solubility Data
Comprehensive solubility data in a wide range of pure organic solvents is not extensively published. However, data is available for select solvents and co-solvent systems, which are crucial for developing viable drug delivery vehicles.
| Solvent System | Solubility (mg/mL) | Temperature | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 30 | Not Specified | [5] |
| 10% DMSO + 90% Corn Oil | 2.5 | Not Specified | [6] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.0 - 2.5 | Not Specified | [5][6] |
Expert Insight: The significant drop in solubility from pure DMSO to aqueous/oleaginous co-solvent systems highlights the formulation challenge. While a high concentration of DMSO can dissolve Felbinac, its use in final formulations is often limited by toxicity and regulatory constraints. Therefore, formulators must create optimized systems using pharmaceutically acceptable excipients like polyethylene glycols (PEGs), surfactants (e.g., Tween-80), and oils to achieve the desired therapeutic concentration.
Section 3: Stability Profile and Degradation Pathways
Felbinac is susceptible to degradation under several stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.[7] Understanding these degradation pathways is essential for developing a stable formulation and a reliable stability-indicating analytical method.
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities. A study by Gawad et al. confirms that Felbinac decomposes under hydrolytic, oxidative, and thermal stress.[7]
Primary Degradation Pathways
-
Hydrolysis (Acidic and Basic): As an acetic acid derivative, the primary structure of Felbinac is relatively stable against hydrolysis. However, under forceful conditions (e.g., strong acid or base at elevated temperatures), degradation can occur, likely involving the biphenyl ring system or decarboxylation, although specific products are not detailed in the reviewed literature. Its acidic nature makes it particularly susceptible to changes in pH.[6]
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to degradation. The biphenyl ring system is a potential site for oxidative attack, which could lead to hydroxylated impurities.[7] The formation of 4'-hydroxyfelbinac is its main phase-I metabolite in humans, indicating this position is susceptible to oxidation.[6]
-
Thermal Degradation: When subjected to dry heat at elevated temperatures (e.g., 80-105°C), the Felbinac molecule can degrade.[7]
-
Photodegradation: Although less detailed in the specific literature for Felbinac, many NSAIDs are known to be photolabile. Exposure to UV light can provide the energy to initiate degradation reactions.[7]
Section 4: Experimental Protocols for Analysis
To ensure scientific integrity, all solubility and stability studies must follow validated, self-consistent protocols. The following sections provide step-by-step methodologies for core experiments.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of Felbinac in a chosen solvent, a fundamental parameter in pre-formulation.
Causality: The shake-flask method is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate and reproducible measure of solubility.[8]
Methodology:
-
Preparation: Add an excess amount of solid Felbinac powder to a series of glass vials (n=3 per solvent). The excess is critical to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 1 hour to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm chemically compatible filter (e.g., PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved Felbinac.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the drug substance to generate potential degradation products and demonstrate the specificity of the analytical method.
Causality: By subjecting the API to conditions more severe than accelerated stability testing, we can predict its long-term stability, elucidate degradation pathways, and critically, prove that our analytical method can separate the intact drug from its degradants.[9] The goal is to achieve a target degradation of 5-20%, which is enough to detect products without over-stressing the molecule into forming irrelevant, secondary degradants.[10]
Methodology: A stock solution of Felbinac (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile should be prepared for these studies.
-
Acid Hydrolysis:
-
Mix the Felbinac stock solution with 1 M HCl.
-
Reflux the solution at 80°C for up to 8 hours.[7]
-
Withdraw samples at regular intervals (e.g., 0, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 1 M NaOH before dilution and HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the Felbinac stock solution with 1 M NaOH.
-
Reflux the solution at 80°C for up to 8 hours.[7]
-
Withdraw samples at regular intervals.
-
Neutralize the samples with an equivalent amount of 1 M HCl before dilution and HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the Felbinac stock solution with 3-10% (v/v) hydrogen peroxide (H₂O₂).
-
Store the solution in the dark at room temperature for up to 48 hours.[7]
-
Withdraw samples at regular intervals for immediate dilution and HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place solid Felbinac powder in a sealed vial.
-
Heat in an oven at a high temperature (e.g., 105°C) for 7 days.[7]
-
At the end of the study, dissolve a weighed amount of the stressed powder, dilute, and analyze via HPLC.
-
-
Photolytic Degradation:
-
Expose the Felbinac stock solution (in a photostable container like quartz) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples by HPLC.
-
Section 5: Practical Insights & Formulation Implications
-
Addressing Poor Solubility: Given Felbinac's low aqueous solubility, formulators should focus on non-aqueous or lipid-based systems for topical delivery. The use of co-solvents (e.g., propylene glycol, ethanol), solubilizing agents (e.g., triethanolamine, which also acts as a pH modifier to form a more soluble salt in-situ), and penetration enhancers is critical.[5]
-
Controlling Stability: The susceptibility of Felbinac to oxidation and potential photolysis necessitates the inclusion of antioxidants and the use of opaque, light-protective primary packaging. The pH of the final formulation must be carefully controlled within a range that balances solubility (higher pH favors dissolution of the acid) and stability (extreme pH can accelerate degradation).
-
Analytical Method is Key: A robust, stability-indicating HPLC method is non-negotiable. The method described by Gawad et al., using a C18 column with an acetonitrile and phosphate buffer (pH 3.5) mobile phase, provides a validated starting point for quality control and stability testing.[7] The acidic pH of the mobile phase ensures that Felbinac (pKa ~4-5) is in its non-ionized form, leading to good retention and sharp peak shape on a reverse-phase column.
By systematically applying these principles and protocols, researchers and drug development professionals can effectively characterize the solubility and stability of Felbinac, paving the way for the rational design of safe, stable, and efficacious pharmaceutical products.
References
- 1. mdpi.com [mdpi.com]
- 2. Felbinac | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Qualitative and quantitative analysis of felbinac and its major metabolites in human plasma and urine by liquid chromatography tandem mass spectrometry and its application after intravenous administration of felbinac trometamol injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Detailed view [crs.edqm.eu]
- 10. toku-e.com [toku-e.com]
"pharmacokinetics and metabolism of topical felbinac"
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Topical Felbinac
Introduction
Felbinac, or biphenylylacetic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) utilized extensively in topical formulations for the management of localized pain and inflammation associated with musculoskeletal conditions like soft tissue injuries and osteoarthritis.[1][2][3][4] As an active metabolite of the oral drug fenbufen, felbinac exerts its therapeutic effect through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6][7] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[5][8]
The topical application of felbinac is a strategic choice designed to maximize drug concentration at the target site while minimizing systemic exposure. This approach significantly enhances the safety profile compared to oral NSAIDs, which are associated with a higher risk of gastrointestinal and cardiovascular side effects.[1][5][9][10] Understanding the journey of the felbinac molecule—from its application on the skin to its eventual elimination from the body—is paramount for optimizing formulation design, ensuring clinical efficacy, and validating its safety. This guide provides a detailed examination of the percutaneous absorption, distribution, metabolism, and excretion of topical felbinac, grounded in established scientific methodologies.
Percutaneous Absorption: The Gateway to Efficacy
The efficacy of any topical agent is contingent upon its ability to penetrate the skin's primary barrier, the stratum corneum. The journey of felbinac from a topical formulation into the underlying tissues is a complex process governed by the drug's physicochemical properties and, critically, the vehicle in which it is delivered.
Physicochemical Properties and Formulation Strategy
Felbinac possesses favorable characteristics for skin penetration, including a relatively low molecular weight (212.25 g/mol ) and high lipophilicity, which facilitate diffusion across the lipid-rich stratum corneum.[4][11] However, its low aqueous solubility presents a formulation challenge.[7][12] The primary objective of formulation science is to enhance the partitioning of felbinac from the vehicle into the skin.
Causality in Formulation Choice: The choice of formulation directly dictates the bioavailability of the drug at the site of action.
-
Conventional Formulations: Gels, ointments, and patches are common delivery systems.[13][14] While effective, their efficiency can be limited, sometimes requiring large application areas or frequent dosing to achieve therapeutic concentrations, which can impact patient compliance.[11]
-
Advanced Formulations: To overcome the limitations of conventional systems, nanotechnologies have been employed. Formulations incorporating felbinac solid nanoparticles or cubosomes have demonstrated significantly enhanced skin penetration.[7][11][15][16] This is attributed to the high surface-area-to-volume ratio of nanoparticles, which improves the dissolution rate and concentration gradient of the drug at the formulation-skin interface. Furthermore, studies suggest that nanoparticle-based systems may leverage alternative uptake mechanisms, such as energy-dependent endocytosis, to bypass the stratum corneum more efficiently.[11][15][16] Penetration enhancers like l-menthol or lidocaine are also used to reversibly disrupt the stratum corneum's barrier function, further increasing drug flux.[11][12][16]
Quantitative Insights into Formulation Performance
The impact of formulation on felbinac delivery is quantifiable. Studies in rat models provide compelling evidence for the superiority of advanced formulations over traditional ones.
| Formulation Comparison | Pharmacokinetic Parameter | Improvement Factor | Source(s) |
| Nanoparticle Gel vs. Commercial Ointment | Area Under the Curve (AUC) - Plasma | 1.52x | [11][15][16] |
| Nanoparticle Gel vs. Microparticle Gel | Area Under the Curve (AUC) - Plasma | 1.38x | [11][15][16] |
| Nanoparticle Gel vs. Commercial Ointment | Felbinac Content in Skin (at 24h) | 1.38x | [11][15][16] |
| Nanoparticle Gel vs. Microparticle Gel | Felbinac Content in Skin (at 24h) | 2.54x | [11][15][16] |
Systemic Exposure and Distribution
Following successful percutaneous absorption, felbinac molecules reach the dermal microvasculature and enter systemic circulation, although plasma concentrations remain significantly lower than with oral administration.[5][14] This limited systemic entry is a cornerstone of the safety advantage of topical NSAIDs.
Plasma Pharmacokinetics and Protein Binding
After repeated topical application of a 3% felbinac gel, steady-state plasma concentrations in patients with osteoarthritis have been observed to be between 423 and 1040 ng/mL.[14] Once in the bloodstream, felbinac is highly bound to plasma proteins, with a binding percentage of approximately 95%.[17][18][19]
Field Insight: High plasma protein binding is a double-edged sword. It restricts the amount of free, pharmacologically active drug available to distribute to unintended sites, which can be beneficial for safety. However, it also means that only the unbound fraction is available to distribute back into the target tissues. This underscores the importance of achieving high local concentrations through efficient dermal delivery, as systemic circulation is a less efficient route to the site of action for topical drugs.
Distribution to Target Tissues
The primary goal of topical felbinac is to achieve therapeutic concentrations in the underlying peri-articular tissues. Studies involving patients undergoing knee surgery have provided invaluable data on tissue distribution after several weeks of topical treatment.
| Tissue Sample | Concentration Range | Source |
| Skin | 1497–13939 ng/g | [14] |
| Synovial Membrane | 36–994 ng/g | [14] |
| Synovia (Synovial Fluid) | 104–768 ng/mL | [14] |
| Tendon | <10–197 ng/g | [14] |
| Cartilage | <10–109 ng/g | [14] |
| Muscle | 12–101 ng/g | [14] |
| Subcutis | 16–97 ng/g | [14] |
These data confirm that the highest concentrations of felbinac are found in the skin, with a gradient of decreasing concentration into deeper tissues.[14] Importantly, the levels achieved in the synovial membrane and fluid are sufficient to exert an anti-inflammatory effect.[14]
Biotransformation and Metabolism
Felbinac that enters systemic circulation is extensively metabolized, primarily in the liver, before excretion.[5][17][18][19] The metabolic process converts the lipophilic parent drug into more water-soluble compounds that can be easily eliminated by the kidneys. This biotransformation occurs in two main phases.
-
Phase I Metabolism: Oxidation The principal Phase I reaction is the hydroxylation of the biphenyl ring structure, which results in the formation of 4'-hydroxyfelbinac.[17][18][19][20] This is the major metabolite of felbinac.
-
Phase II Metabolism: Conjugation Following oxidation, both the parent felbinac and its hydroxylated metabolite undergo Phase II conjugation reactions. These involve the covalent attachment of endogenous polar molecules, primarily glucuronic acid and sulfate.[17][18][19][20] This process is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[21][22][23] The resulting metabolites include felbinac glucuronide, 4'-hydroxyfelbinac glucuronide, and 4'-hydroxyfelbinac sulfate.[17][18][19] These conjugates are highly water-soluble and readily excretable.
Metabolic Pathway of Felbinac
Caption: Metabolic pathway of felbinac.
Excretion
The final step in the pharmacokinetic profile is the elimination of felbinac and its metabolites from the body. The primary route of excretion is via the kidneys into the urine.[5][17][18][19]
Preclinical studies in rats following intravenous administration provide a clear picture of the excretion profile. The vast majority of the drug is eliminated as metabolites, with 4'-hydroxyfelbinac being the most abundant.[17][18][19] This highlights the efficiency of the metabolic processes in clearing the drug from the system.
| Excretion Route | Unchanged Felbinac (% of Dose) | Total Drug Recovery (% of Dose) | Primary Metabolite | Source(s) |
| Urine | 0.32% | 63.6% | 4'-Hydroxyfelbinac | [17][18][19] |
| Feces | 0.53% | ~8.4% (Total - Urine) | 4'-Hydroxyfelbinac | [17][18][19] |
| Bile | 0.47% | Not specified | 4'-Hydroxyfelbinac | [17][18][19] |
| Total | ~1.3% | ~72% | [17][18][19] |
Methodologies for Pharmacokinetic and Metabolism Studies
The characterization of a topical drug's ADME profile relies on robust and validated experimental methods. The following protocols represent standard, trustworthy approaches in the field.
Protocol 1: In Vitro Skin Permeation Testing using Franz Diffusion Cells
Expertise & Experience: The Franz diffusion cell assay is the industry-standard in vitro model for evaluating the percutaneous absorption of topical formulations. Its value lies in its ability to isolate the skin barrier and provide highly reproducible data on the performance of different vehicles, which is essential for formulation screening and optimization. It serves as a critical bridge between initial formulation concepts and more complex in vivo studies.
Trustworthiness (Self-Validating System): The protocol's integrity is maintained by including a barrier integrity check. By measuring the permeation of a marker molecule like tritiated water, any damage to the skin sample that could produce artificially high permeation rates is identified and the compromised sample is excluded.
Step-by-Step Methodology:
-
Skin Preparation: Excised human or porcine skin is used. The skin is dermatomed to a uniform thickness (typically 200-500 µm) to ensure consistency across replicates.
-
Cell Assembly: The skin section is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Receptor Fluid: The receptor chamber is filled with a buffered solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions), warmed to 32-37°C, and stirred continuously.
-
Barrier Integrity Check: A marker (e.g., tritiated water) is applied to the skin surface. Its flux is measured; if it exceeds a pre-defined threshold, the skin sample is discarded.
-
Dosing: A finite dose of the felbinac formulation (e.g., 5-10 mg/cm²) is applied evenly to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots of the receptor fluid are collected and replaced with fresh, pre-warmed fluid.
-
Analysis: The concentration of felbinac in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss), permeability coefficient (Kp), and lag time (t_lag) are calculated from the linear portion of this plot.
Caption: Workflow for in vitro skin permeation study.
Protocol 2: Bioanalytical Method for Felbinac and 4'-Hydroxyfelbinac in Plasma
Expertise & Experience: For quantifying drug and metabolite levels in complex biological matrices like plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique.[24][25] Its unparalleled sensitivity and selectivity allow for the accurate measurement of concentrations down to the ng/mL level, which is essential for pharmacokinetic studies where systemic levels may be low. The use of a stable isotope-labeled internal standard is critical for correcting variations in sample processing and instrument response.
Trustworthiness (Self-Validating System): The method is validated according to stringent regulatory guidelines (e.g., FDA, EMA). This involves a comprehensive evaluation of linearity, accuracy, precision (intra- and inter-day), selectivity, recovery, matrix effects, and stability.[24] Passing these validation criteria ensures the data generated are reliable and reproducible.
Step-by-Step Methodology:
-
Sample Preparation:
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add an internal standard (IS) working solution (e.g., deuterated felbinac).
-
Perform liquid-liquid extraction by adding an organic solvent (e.g., ethyl ether-dichloromethane, 60:40 v/v), vortexing, and centrifuging.[24]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a reverse-phase C18 column (e.g., 100mm x 4.6mm, 5µm).[24]
-
Mobile Phase: A gradient or isocratic elution using acetonitrile and an aqueous buffer (e.g., 5mM ammonium acetate with 0.1% formic acid).[24]
-
Mass Spectrometry: Operate in electrospray negative ionization (ESI-) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for felbinac (e.g., m/z 211.1 → 167.0), 4'-hydroxyfelbinac, and the IS.[24]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to determine the concentrations of felbinac and its metabolite in the unknown samples and QCs.
-
Conclusion
The pharmacokinetic profile of topical felbinac is well-characterized, demonstrating a favorable balance of potent local action with minimal systemic risk. Its journey is defined by efficient, formulation-dependent absorption into the skin and underlying tissues, followed by extensive systemic metabolism and rapid renal clearance of its more polar metabolites. Advanced formulations utilizing nanotechnology have shown great promise in further optimizing delivery, potentially leading to lower doses, reduced application frequency, and improved patient outcomes. The robust analytical and in vitro methodologies detailed herein are essential tools for drug development professionals, enabling the rational design and rigorous validation of the next generation of topical anti-inflammatory therapies. Future research should focus on further elucidating the specific enzymes (e.g., cytochrome P450s, UGTs) involved in human metabolism and exploring the clinical pharmacokinetics of these novel formulations in patient populations.
References
- 1. The topical NSAID felbinac versus oral NSAIDS: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soft tissue trauma: a randomised controlled trial of the topical application of felbinac, a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Felbinac gel for treatment of localized extra-articular rheumatic diseases--a multicenter, placebo controlled, randomized study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Felbinac - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Felbinac? [synapse.patsnap.com]
- 6. What is Felbinac Trometamol used for? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Felbinac | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The topical NSAID felbinac versus oral NSAIDS: a critical review. | Semantic Scholar [semanticscholar.org]
- 10. The topical NSAID felbinac versus oral NSAIDS: a critical review. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Skin absorption of felbinac solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KR20120093427A - Felbinac-containing transdermal absorption preparation - Google Patents [patents.google.com]
- 13. academic.oup.com [academic.oup.com]
- 14. [Pharmacokinetic studies following 2 and 4-week Felbinac gel administration to the knee joint] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Skin absorption of felbinac solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Qualitative and quantitative analysis of felbinac and its major metabolites in human plasma and urine by liquid chromatography tandem mass spectrometry and its application after intravenous administration of felbinac trometamol injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. | Semantic Scholar [semanticscholar.org]
- 22. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Validated LC-MS/MS assay for the determination of felbinac: Application to a preclinical pharmacokinetics study of felbinac trometamol injection in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
Topic: Unveiling the Therapeutic Landscape of 2-([1,1'-biphenyl]-2-yl)acetic acid Beyond NSAID Activity
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
2-([1,1'-biphenyl]-2-yl)acetic acid, known clinically as felbinac, is a well-characterized non-steroidal anti-inflammatory drug (NSAID) whose therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[1] This guide moves beyond this canonical mechanism to explore the untapped therapeutic potential of felbinac. We present a comprehensive framework for the identification, validation, and functional characterization of novel molecular targets. By leveraging advanced proteomics, biophysical assays, and systems biology approaches, we aim to unlock new therapeutic indications for this established molecule, potentially in oncology, neurodegenerative disorders, and other complex diseases. This document serves as a technical roadmap for researchers seeking to repurpose and expand the clinical utility of existing pharmacophores.
Part 1: Deconvoluting the Felbinac Interactome: Strategies for Novel Target Identification
The foundational step in moving beyond a drug's known mechanism is to comprehensively map its physical interactions within a biological system. While felbinac's affinity for COX enzymes is established, it is plausible that it engages with other proteins, an effect noted for various NSAIDs which can interact with cell membranes and disrupt protein-protein interactions.[2] Identifying these "off-target" interactions is key to discovering new therapeutic avenues.
Core Strategy 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique is a cornerstone of target deconvolution, designed to isolate binding partners from a complex biological mixture, such as a cell or tissue lysate.[3][4] The underlying principle is to use the drug molecule as "bait" to "fish" for its interacting proteins.
Causality in Experimental Design: The choice to use the native cellular environment (lysate) is critical. A protein's activity and conformation are highly dependent on its biochemical surroundings, and using a relevant protein source increases the probability of capturing physiologically relevant interactions.[3]
Experimental Protocol: Felbinac-Coupled Affinity Chromatography
-
Immobilization: Covalently link this compound to an inert chromatography resin (e.g., NHS-activated sepharose beads) via its carboxylic acid group. This creates the "bait" matrix. A control matrix, where the resin is blocked without the drug, is prepared in parallel to identify non-specific binders.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue sample. The lysate should be prepared under non-denaturing conditions to preserve protein structure and complexes.
-
Incubation: Incubate the lysate with both the felbinac-coupled resin and the control resin. This allows proteins to bind to their respective matrices.
-
Washing: Perform a series of stringent washes with buffer to remove non-specifically bound proteins. The stringency can be adjusted (e.g., by varying salt concentration) to eliminate weak or spurious interactions.
-
Elution: Elute the specifically bound proteins from the felbinac matrix. This can be achieved by changing pH, increasing salt concentration, or, most specifically, by competitive elution with a high concentration of free felbinac.
-
Protein Identification: Analyze the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the proteins eluted from the felbinac matrix to those from the control matrix, a list of high-confidence putative binding partners can be generated.
Visualization: AC-MS Workflow
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Core Strategy 2: Computational Prediction
Before embarking on extensive wet-lab experiments, in silico methods can generate valuable hypotheses.[5][6] Techniques such as reverse docking screen the structure of felbinac against libraries of known protein structures to predict potential binding partners based on structural and energetic complementarity. This approach helps prioritize experimental efforts.
Part 2: From Putative to Proven: A Multi-Pronged Approach to Target Validation
Identifying a protein via AC-MS is merely the first step. A rigorous validation process is essential to confirm a direct and meaningful interaction. A self-validating system employs orthogonal methods that measure different physical properties of the interaction.
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying drug-target engagement within the complex milieu of an intact cell.[7][8] The principle is that ligand binding confers thermodynamic stability to a target protein, increasing its resistance to heat-induced unfolding and aggregation.[9][10]
Causality in Experimental Design: Performing this assay in intact cells is a direct test of whether the drug can reach and bind to its target in a physiologically relevant context, accounting for cell permeability and intracellular concentrations.
Experimental Protocol: CETSA for Target Validation
-
Cell Treatment: Treat intact cells with either vehicle control (e.g., DMSO) or a saturating concentration of felbinac.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.[11]
-
Cell Lysis: Lyse the cells to release their protein content. This is often achieved through freeze-thaw cycles or detergents.
-
Separation of Fractions: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein fraction (pellet).
-
Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature point using a protein detection method, typically Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A rightward shift in the melting curve for felbinac-treated cells compared to vehicle-treated cells indicates target stabilization and confirms engagement.
Visualization: CETSA Experimental Workflow
Caption: The workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology 2: Biophysical Characterization
For a quantitative understanding of the binding event, purified components are analyzed using label-free biophysical techniques. These methods provide precise data on binding affinity and thermodynamics.
-
Surface Plasmon Resonance (SPR): This technique measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[12][13] One molecule (e.g., the purified target protein) is immobilized, and the other (felbinac) is flowed over the surface. The resulting sensorgram provides kinetic data, including association (k_on) and dissociation (k_off) rates, from which the binding affinity (K_D) is calculated.[13][14]
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding.[15][16][17] It directly quantifies the heat released or absorbed during the binding event.[18] A single ITC experiment can determine the binding affinity (K_A), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS), providing deep insight into the forces driving the interaction.[19]
Data Presentation: Comparison of Validation Techniques
| Technique | Principle | Output | Throughput | Key Advantage |
| CETSA | Ligand-induced thermal stabilization | Target engagement (Yes/No), T_agg shift | Medium-High | In-cell assay, confirms target access |
| SPR | Change in refractive index upon binding | Kinetics (k_on, k_off), Affinity (K_D) | High | Real-time, label-free kinetic data |
| ITC | Measures heat change upon binding | Affinity (K_A), Enthalpy (ΔH), Entropy (ΔS) | Low | Complete thermodynamic profile |
Part 3: From Interaction to Function: Elucidating Biological Consequences
Confirming a direct binding interaction is insufficient; its functional consequence must be determined. This involves placing the validated target into a biological context and assessing how felbinac modulates its activity and the signaling pathways it governs. The biphenyl scaffold, present in felbinac, is found in numerous compounds with diverse biological activities, including anticancer effects, suggesting a potential for broad biological modulation.[20][21][22][23]
Investigating Cellular Signaling Pathways
If the validated target is a known component of a signaling cascade (e.g., a kinase, phosphatase, or transcription factor), the next step is to determine if felbinac binding modulates that pathway. Key inflammatory and cell-growth pathways include NF-κB, MAPK, and PI3K/Akt/mTOR.[24][25]
-
Phospho-protein Analysis: For kinase targets, Western blotting with phospho-specific antibodies can determine if felbinac inhibits or activates the phosphorylation of downstream substrates.
-
Reporter Gene Assays: These assays are used to measure the transcriptional activity of a pathway. For example, a luciferase reporter driven by an NF-κB response element can quantify the effect of felbinac on NF-κB signaling.
-
Global 'Omics' Approaches: Techniques like RNA-sequencing (transcriptomics) or quantitative proteomics can provide an unbiased, system-wide view of the cellular changes induced by felbinac, helping to uncover entire pathways that are perturbed following target engagement.[5][26]
Visualization: Hypothetical Felbinac-Modulated Signaling Pathway
References
- 1. What is the mechanism of Felbinac? [synapse.patsnap.com]
- 2. The mechanisms of action of nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 13. denovobiolabs.com [denovobiolabs.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 19. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases [mdpi.com]
- 25. news-medical.net [news-medical.net]
- 26. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 2-([1,1'-biphenyl]-2-yl)acetic Acid Derivatives
Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Strategic Importance of Biphenyl Acetic Acid Scaffolds
The 2-([1,1'-biphenyl]-2-yl)acetic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs), including felbinac and its derivatives. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which is defined by the torsional angle between the two phenyl rings. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of such biaryl structures, prized for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its reagents.[1][2]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the synthesis of this compound derivatives. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters that influence reaction outcomes, thereby empowering researchers to optimize this powerful synthetic tool for their specific applications.
Mechanistic Insights: The Engine of C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[3] The catalytic cycle is a well-orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
The Catalytic Cycle
-
Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the aryl halide. This step, often the rate-determining one, forms a Pd(II) intermediate.[4] The reactivity of the halide follows the order I > OTf > Br > Cl.[4] The choice of phosphine ligands is critical here; electron-rich and bulky ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can significantly accelerate this step, especially for less reactive aryl chlorides.[1][5][6]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium(II) center, displacing the halide. The presence of a base is crucial for this process.[7][8] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then readily reacts with the Pd(II) complex.[8][9] Alternatively, the base can react with the palladium complex to form a hydroxide or alkoxide complex, which then undergoes transmetalation with the neutral boronic acid.[7][8]
-
Reductive Elimination: In the final step, the two organic moieties on the palladium(II) center couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[3][4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust starting point for the synthesis of this compound derivatives. Optimization may be required based on the specific substrates employed.
Protocol 1: Synthesis of Ethyl 2-(2-bromophenyl)acetate
This protocol describes the synthesis of a key starting material.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromophenylacetic acid | 215.04 | 5.00 g | 23.25 |
| Ethanol (absolute) | 46.07 | 50 mL | - |
| Sulfuric acid (conc.) | 98.08 | 1 mL | - |
Procedure:
-
To a solution of 2-bromophenylacetic acid in absolute ethanol, slowly add concentrated sulfuric acid at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude ester by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 2-(2-bromophenyl)acetate.
Protocol 2: Suzuki-Miyaura Coupling for Ethyl 2-([1,1'-biphenyl]-2-yl)acetate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| Ethyl 2-(2-bromophenyl)acetate | 243.09 | 1.00 g | 4.11 | 1.0 equiv |
| Phenylboronic acid | 121.93 | 0.60 g | 4.93 | 1.2 equiv |
| Pd(PPh₃)₄ | 1155.56 | 0.24 g | 0.21 | 0.05 equiv |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.14 g | 8.22 | 2.0 equiv |
| 1,4-Dioxane | - | 20 mL | - | - |
| Water | - | 5 mL | - | - |
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 2-(2-bromophenyl)acetate, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.[3] Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain ethyl 2-([1,1'-biphenyl]-2-yl)acetate.
Caption: General experimental workflow for the synthesis.
Protocol 3: Hydrolysis to this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2-([1,1'-biphenyl]-2-yl)acetate | 240.29 | 0.50 g | 2.08 |
| Lithium Hydroxide (LiOH) | 23.95 | 0.10 g | 4.16 |
| Tetrahydrofuran (THF) | - | 10 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
Dissolve the ethyl ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue with 1M HCl to pH ~2.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final acid.
Key Parameters and Optimization Strategies
The success of the Suzuki-Miyaura coupling is contingent upon the careful selection of several key parameters.
Catalyst and Ligand Selection
While Pd(PPh₃)₄ is a workhorse catalyst, more sophisticated systems often provide superior results, especially for challenging substrates.[10]
| Catalyst System | Advantages | Considerations |
| Pd(PPh₃)₄ | Commercially available, reliable for many substrates. | May require higher temperatures and longer reaction times. |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | High activity, effective for aryl chlorides, lower catalyst loadings.[1][6] | Air-sensitive ligands may require handling in a glovebox. |
| PEPPSI™-type Precatalysts | Air and moisture stable, highly active for a broad range of substrates.[5] | Higher cost compared to simpler palladium sources. |
The Crucial Role of the Base
The choice of base significantly impacts reaction efficiency and can influence side reactions.[8]
| Base | Properties and Applications |
| K₂CO₃ / Na₂CO₃ | Commonly used, effective in aqueous solvent mixtures.[3] |
| K₃PO₄ | A stronger base, often used for less reactive substrates or in anhydrous conditions.[11] |
| Cs₂CO₃ | Highly effective, particularly for sterically hindered couplings.[3] |
| Organic Bases (e.g., Et₃N, DIPEA) | Milder conditions, suitable for base-sensitive functional groups. |
Solvent Systems
The solvent plays a critical role in solubilizing the reactants and catalyst, and can influence the reaction rate. Common solvent systems include mixtures of an organic solvent with water, such as toluene/water, dioxane/water, or THF/water.[3] The aqueous phase is essential for the activity of many inorganic bases.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor solubility of reactants, insufficient base strength. | Use a more active catalyst/ligand system (e.g., Buchwald ligands), screen different solvents, try a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure reagents are pure and solvents are adequately degassed. |
| Protodeborylation | Degradation of the boronic acid.[12] | Use a slight excess of the boronic acid (1.1-1.5 equiv.), minimize reaction time, or use a boronate ester (e.g., pinacol ester) which can be more stable.[5] |
| Homocoupling | Coupling of two boronic acid molecules.[5] | Ensure thorough deoxygenation of the reaction mixture as oxygen can promote this side reaction. |
| Hydrolysis of Ester Group | Prolonged reaction at high temperature with aqueous base. | Use a milder base (e.g., KF), shorten the reaction time, or perform the reaction at a lower temperature with a more active catalyst. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally versatile and reliable method for the synthesis of this compound derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently construct these valuable pharmaceutical building blocks. The protocols and optimization strategies outlined in this guide provide a solid foundation for achieving high yields and purity in the synthesis of this important class of molecules.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Title: Synthetic Strategies for Biphenyl Acetic Acid Derivatives via Friedel-Crafts Acylation
An Application Note and Protocol for Researchers
Abstract
Biphenyl acetic acid and its derivatives are crucial structural motifs in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of these compounds often relies on the robust and versatile Friedel-Crafts acylation to establish the core carbon framework. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of Friedel-Crafts acylation to access key precursors for biphenyl acetic acid compounds. It delves into the underlying mechanisms, explores critical process parameters, offers detailed experimental protocols, and presents troubleshooting guidance to ensure procedural success and reproducibility.
Theoretical Background & Mechanistic Insights
The Friedel-Crafts acylation, first reported by Charles Friedel and James Mason Crafts in 1877, is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. In the context of biphenyl acetic acid synthesis, this reaction is typically the key step for creating an acetylbiphenyl intermediate, which can then be converted to the desired acetic acid moiety.
The Core Mechanism
The reaction proceeds through a well-established multi-step mechanism.[1]
-
Generation of the Electrophile: The reaction begins with the formation of a complex between a Lewis acid catalyst (most commonly anhydrous aluminum chloride, AlCl₃) and an acylating agent, such as an acyl chloride or anhydride. This complex then dissociates to form a resonance-stabilized acylium ion, which serves as the potent electrophile.[1][2]
-
Electrophilic Attack: The electron-rich π-system of the biphenyl ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, restoring the aromatic system.[3] This step regenerates the AlCl₃ catalyst.[1]
-
Product-Catalyst Complexation: A critical feature of Friedel-Crafts acylation is that the product, an aryl ketone, is a Lewis base and forms a stable complex with the strong Lewis acid catalyst.[3] Consequently, the reaction requires stoichiometric or even super-stoichiometric amounts of the catalyst, as it is not truly regenerated until an aqueous workup destroys the complex.[3][4]
Caption: Mechanism of Friedel-Crafts Acylation on Biphenyl.
Regioselectivity in Biphenyl Acylation
For an unsubstituted biphenyl substrate, electrophilic substitution is directed primarily to the para (4-position) and, to a lesser extent, the ortho (2-position) of one of the rings. The phenyl substituent is an activating group.[5] However, due to significant steric hindrance from the adjacent phenyl ring, acylation overwhelmingly favors the para position. This high regioselectivity is advantageous, often leading to 4-acylbiphenyl as the major product with minimal isomeric impurities.
Key Reaction Components and Considerations
-
Substrate: The aromatic ring must not be strongly deactivated.[6] Biphenyl is sufficiently nucleophilic for the reaction. Rings containing potent electron-withdrawing groups (e.g., -NO₂, -CN) or certain amine groups (-NH₂, -NHR) that complex with the catalyst will fail to react.[7]
-
Acylating Agent: Acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) are commonly used to install the acetyl group, which is the direct precursor to the acetic acid moiety. Other anhydrides, like succinic anhydride, can also be used to introduce a four-carbon chain containing a carboxylic acid.[8]
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is the traditional and most effective catalyst.[3] It is highly hygroscopic and must be handled under anhydrous conditions to prevent deactivation.[6] Alternative solid acid catalysts, such as zeolites or metal oxides, have been explored to create more environmentally benign processes, though they may require different reaction conditions.[9][10]
-
Solvent: A non-reactive solvent is required. Dichloromethane, 1,2-dichloroethane, or carbon disulfide are common choices.[11][12] In some cases, solvent-free conditions have been developed.[10]
Synthetic Workflow: From Biphenyl to Biphenyl Acetic Acid
Two primary strategies utilizing Friedel-Crafts acylation are prevalent for accessing biphenyl acetic acid compounds.
-
Route A: Acetylation Followed by Rearrangement/Oxidation. This is the most direct approach. Biphenyl is first acylated to form 4-acetylbiphenyl. The resulting methyl ketone is then converted to the acetic acid derivative through reactions such as the Willgerodt-Kindler reaction or haloform oxidation.
-
Route B: Acylation with a Keto-Acid Precursor. This route involves acylating biphenyl with a cyclic anhydride like succinic anhydride.[8] This directly installs a keto-acid side chain (4-oxo-4-(biphenyl-4-yl)butanoic acid). The ketone functionality must then be reduced, typically via a Clemmensen or Wolff-Kishner reduction, to yield the final saturated carboxylic acid side chain. This is analogous to the Haworth synthesis for polycyclic systems.[3]
Caption: Key synthetic workflows to biphenyl acetic acid derivatives.
Detailed Experimental Protocols
Safety Precaution: Friedel-Crafts reactions involve corrosive and water-sensitive reagents. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use.
Protocol 1: Synthesis of 4-Acetylbiphenyl (Route A Precursor)
This protocol is adapted from established procedures for the acylation of substituted biphenyls.[11][13]
Materials:
-
Biphenyl
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with drying tube (e.g., CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add biphenyl (e.g., 10.0 g, 64.8 mmol) and 100 mL of anhydrous dichloromethane. Stir the mixture until the biphenyl is fully dissolved.
-
Catalyst Addition: Cool the flask in an ice bath to 0 °C. Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 10.4 g, 77.8 mmol, 1.2 equiv). The mixture may become colored and some HCl gas may evolve. Note: AlCl₃ is highly reactive with atmospheric moisture; handle it quickly.
-
Acylating Agent Addition: In the addition funnel, prepare a solution of acetyl chloride (e.g., 5.6 mL, 77.8 mmol, 1.2 equiv) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirring reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. Caution: This quenching process is highly exothermic and will release significant amounts of HCl gas. Stir until the ice has melted and the two phases have separated.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Washing and Drying: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by recrystallization (e.g., from ethanol or hexanes) to yield 4-acetylbiphenyl as a white to off-white solid.
Data Summary & Expected Outcomes
The efficiency of Friedel-Crafts acylation is highly dependent on the substrate, catalyst loading, and reaction conditions. The table below summarizes representative data for biphenyl systems.
| Substrate | Acylating Agent | Catalyst (Equiv.) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Biphenyl | Acetyl Chloride | AlCl₃ (1.2) | CH₂Cl₂ | 0 to RT | 3 | 4-Acetylbiphenyl | ~85-95% | General |
| Biphenyl | Succinic Anhydride | AlCl₃ (2.2) | Nitrobenzene/DCM | RT | 12 | 4-oxo-4-(biphenyl-4-yl)butanoic acid | High | [8] |
| 3,3'-Dimethylbiphenyl | Acetyl Chloride | AlCl₃ (1.0) | 1,2-Dichloroethane | 83 | 1 | 4-Acetyl-3,3'-dimethylbiphenyl | ~95% | [12][14] |
| 3,3'-Dimethylbiphenyl | Acetyl Chloride | AlCl₃ (4.0) | 1,2-Dichloroethane | 83 | 23 | 4,4'- and 4,6'-Diacetyl-3,3'-dmbp | ~100% | [12][14] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst due to moisture.[6]2. Substrate is too deactivated.3. Insufficient catalyst loading.[6] | 1. Use fresh, anhydrous AlCl₃ and fully dried glassware/solvents.2. Confirm substrate is not strongly electron-withdrawn.3. Ensure at least a stoichiometric amount of AlCl₃ is used relative to the acylating agent. |
| Formation of Multiple Products | 1. Substrate is highly activated, leading to polyacylation.2. Isomeric products formed due to competing reaction sites. | 1. Use a 1:1 stoichiometry of acylating agent to substrate. The deactivated ketone product typically prevents polyacylation.2. For biphenyl, para-selectivity is usually high. For substituted biphenyls, selectivity issues may require optimization of temperature or solvent.[11] |
| Dark, Tarry Mixture | 1. Reaction temperature too high, causing polymerization or decomposition.2. Impurities in starting materials. | 1. Maintain cooling during initial addition of reagents. Do not overheat during the reaction.2. Use purified reagents and solvents. |
| Difficult Workup | 1. Incomplete hydrolysis of the aluminum complexes. | 1. Ensure the quenching step is thorough, with sufficient acid and stirring to break down all complexes. |
Conclusion
The Friedel-Crafts acylation is a powerful and highly reliable method for the synthesis of acetylbiphenyls, which are versatile precursors for pharmaceutically relevant biphenyl acetic acid compounds. The reaction's success hinges on a firm understanding of its mechanism, particularly the role of the catalyst, and meticulous attention to anhydrous experimental technique. By leveraging the high para-regioselectivity on the biphenyl scaffold, researchers can efficiently construct the necessary carbon framework, paving the way for subsequent functional group transformations to achieve the final target molecules.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. alexandonian.com [alexandonian.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemijournal.com [chemijournal.com]
- 11. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 12. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. websites.umich.edu [websites.umich.edu]
- 14. researchgate.net [researchgate.net]
The Versatility of 2-([1,1'-biphenyl]-2-yl)acetic Acid in Synthetic Chemistry: A Guide for Researchers
The biphenyl acetic acid scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in numerous biologically active compounds. Among these, 2-([1,1'-biphenyl]-2-yl)acetic acid, also known by the common name Felbinac, stands out as a versatile building block for the synthesis of a diverse array of molecular architectures. Its utility stems from the presence of a reactive carboxylic acid functional group and a tunable biphenyl moiety, which can be further functionalized to modulate physicochemical and pharmacological properties. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Privileged Scaffold
This compound is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized for its analgesic and anti-inflammatory properties. Beyond its therapeutic applications, its chemical structure offers a valuable platform for the generation of novel chemical entities. The carboxylic acid handle is a gateway to a multitude of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol. The biphenyl core, on the other hand, provides a rigid, lipophilic framework that can be strategically decorated with various substituents to fine-tune biological activity and material properties. This guide will delve into the practical aspects of utilizing this building block, offering a toolkit of reactions and methodologies.
I. Amide Bond Formation: Crafting Bioactive Amides
The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis, particularly in the construction of peptides and small-molecule drug candidates.[1] The carboxylic acid of this compound can be readily coupled with a wide range of primary and secondary amines to generate a library of amide derivatives with diverse biological activities.[2]
Choosing the Right Coupling Reagent
The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the use of a coupling reagent to activate the carboxylic acid is essential. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for racemization, and the desired reaction conditions.[3] For a sterically demanding substrate like this compound, with its ortho-substituted biphenyl group, more potent coupling reagents are often preferred to achieve high yields.
| Coupling Reagent System | Key Advantages | Common Side Reactions |
| EDC/HOBt | Water-soluble byproducts, easy workup.[4] | Potential for racemization. |
| HATU/DIPEA | High reactivity, suitable for hindered substrates.[5] | Guanidinylation of primary amines. |
| DCC/DMAP | Effective for sterically hindered substrates.[2] | Formation of insoluble dicyclohexylurea (DCU) byproduct. |
| Acyl Chloride Formation | Highly reactive intermediate, drives reaction to completion.[2] | Harsh conditions (e.g., SOCl2), potential for side reactions. |
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a workhorse in amide synthesis due to its reliability and the ease of purification.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DMF or DCM.
-
Add HOBt (1.2 equiv) and the desired amine (1.1 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equiv) portion-wise to the stirred solution.
-
Slowly add DIPEA or TEA (2.0-3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Expert Insight: The addition of HOBt is crucial to suppress racemization, especially if the amine or the carboxylic acid contains a chiral center. For hindered amines, a more powerful activating agent like HATU may be necessary to achieve a good yield.
References
- 1. researchgate.net [researchgate.net]
- 2. oaji.net [oaji.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Application Note & Protocol: A Validated Framework for Assessing the Anti-Inflammatory Activity of Felbinac
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical evaluation of the anti-inflammatory properties of Felbinac, a non-steroidal anti-inflammatory drug (NSAID). We present a multi-tiered approach, beginning with a foundational in vitro assay to determine the mechanism of action and concluding with a well-established in vivo model to confirm efficacy. This guide is designed to ensure scientific rigor, data reproducibility, and a clear understanding of the causal links between experimental design and observed outcomes. Protocols are detailed with step-by-step instructions, supported by scientific rationale, and include guidance for data analysis and interpretation.
Introduction: Felbinac and the Inflammatory Cascade
Felbinac is a phenylacetic acid derivative and an active metabolite of the pro-drug fenbufen.[1] It is classified as a non-steroidal anti-inflammatory drug (NSAID) widely used for the topical treatment of musculoskeletal pain and inflammation.[2][3] Like other traditional NSAIDs, Felbinac exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[4][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are potent lipid mediators of inflammation, pain, and fever.[6][7]
The inflammatory response, while a protective mechanism, can lead to chronic pain and tissue damage when dysregulated. The ability of Felbinac to suppress prostaglandin synthesis at the site of inflammation makes it an effective therapeutic agent.[8] This application note details a robust experimental workflow to scientifically validate and quantify this anti-inflammatory activity.
Core Mechanism: Inhibition of the Cyclooxygenase (COX) Pathway
Understanding the mechanism of action is paramount to designing relevant assays. NSAIDs primarily target the COX-1 and COX-2 isoenzymes.[9]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain physiological functions, such as protecting the stomach lining and supporting platelet function.[7][10]
-
COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation by stimuli like cytokines and endotoxins.[11] The prostaglandins produced by COX-2 are major contributors to the classic signs of inflammation: redness, swelling, heat, and pain.[4]
Felbinac, being a non-selective NSAID, inhibits both COX-1 and COX-2.[5] Its anti-inflammatory benefits are derived mainly from the inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins like Prostaglandin E2 (PGE2) at the site of injury.[2][6]
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of Felbinac.
Part 1: In Vitro Assessment of Anti-Inflammatory Activity
The initial evaluation of an anti-inflammatory compound should be performed in vitro to establish a direct effect on a specific cellular pathway, independent of systemic physiological variables.
Principle & Rationale
We will use a murine macrophage cell line, RAW 264.7, as our model system. Macrophages are key players in the immune response and, when activated, produce large quantities of inflammatory mediators.[12][13] The bacterial endotoxin lipopolysaccharide (LPS) is a potent inducer of the inflammatory response in macrophages, leading to a dramatic upregulation of COX-2 and subsequent production of PGE2.[14]
This assay allows for the precise quantification of Felbinac's ability to inhibit PGE2 production in a controlled environment. It serves as a direct measure of its COX-inhibitory activity in a relevant cell type.[15]
Experimental Protocol: PGE2 Production in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells (e.g., ATCC TIB-71) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[16]
- Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells into 12-well plates at a density of 4 x 10^5 cells per well and allow them to adhere overnight.[17]
2. Compound Treatment:
- Prepare stock solutions of Felbinac in a suitable solvent (e.g., DMSO).
- The following day, replace the culture medium with fresh, serum-free DMEM.
- Pre-treat the cells with various concentrations of Felbinac (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO) for 1 hour.[18] This pre-incubation allows the drug to enter the cells before the inflammatory stimulus is applied.
3. Inflammatory Stimulation:
- Stimulate the cells by adding LPS to a final concentration of 100-500 ng/mL to all wells except the negative control.[17][18]
- Incubate the plates for 16-24 hours at 37°C.[17]
4. Supernatant Collection and Analysis:
- After incubation, carefully collect the cell culture supernatant from each well.
- Centrifuge the supernatants to remove any detached cells or debris.
- Quantify the concentration of PGE2 in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[17][19]
5. Cell Viability (Trustworthiness Check):
- It is crucial to ensure that the observed reduction in PGE2 is due to COX inhibition and not cell death.
- In a parallel plate, perform a cell viability assay (e.g., MTT or Alamar Blue) with the same concentrations of Felbinac to confirm that it is not cytotoxic at the tested doses.[19]
// Nodes
start [label="Start: Culture RAW 264.7 Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
seed [label="Seed Cells in 12-Well Plates\n(4x10^5 cells/well)", fillcolor="#FFFFFF", fontcolor="#202124"];
adhere [label="Incubate Overnight (Adhesion)", fillcolor="#FBBC05", fontcolor="#202124"];
treat [label="Pre-treat with Felbinac\nor Vehicle (1 hr)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
stimulate [label="Stimulate with LPS\n(100 ng/mL)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
incubate [label="Incubate for 16-24 hrs", fillcolor="#FBBC05", fontcolor="#202124"];
collect [label="Collect Supernatant", fillcolor="#FFFFFF", fontcolor="#202124"];
analyze [label="Quantify PGE2 via ELISA", fillcolor="#4285F4", fontcolor="#FFFFFF"];
viability [label="Parallel Plate: Assess Cell Viability (MTT Assay)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
end [label="End: Determine IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
start -> seed;
seed -> adhere;
adhere -> treat;
treat -> stimulate;
stimulate -> incubate;
incubate -> collect;
collect -> analyze;
analyze -> end;
treat -> viability [style=dashed, label="Control for Cytotoxicity"];
}
Caption: Experimental workflow for the in vitro assessment of Felbinac.
Data Analysis and Expected Results
The primary outcome is the concentration of PGE2 in the culture medium. Results should demonstrate a dose-dependent decrease in PGE2 production in the Felbinac-treated groups compared to the LPS-only (vehicle) control.
| Treatment Group | Felbinac Conc. (µM) | LPS (100 ng/mL) | Expected PGE2 Conc. (pg/mL) | % Inhibition |
| Negative Control | 0 | - | Baseline (~<50) | N/A |
| Vehicle Control | 0 (Vehicle) | + | High (e.g., 2000-3000) | 0% |
| Felbinac | 1 | + | Reduced | ~10-20% |
| Felbinac | 10 | + | Moderately Reduced | ~30-50% |
| Felbinac | 50 | + | Strongly Reduced | ~60-80% |
| Felbinac | 100 | + | Maximally Reduced | >80% |
-
Calculation: % Inhibition = [1 - (PGE2_Felbinac / PGE2_Vehicle)] * 100
-
IC50 Value: The data can be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of Felbinac required to inhibit PGE2 production by 50%. This is a key metric for quantifying drug potency.[11]
Part 2: In Vivo Evaluation of Anti-Inflammatory Efficacy
While in vitro assays are essential for mechanistic understanding, in vivo models are required to evaluate a drug's efficacy in a complex biological system, accounting for factors like absorption, distribution, and metabolism.[20]
Principle & Rationale
The carrageenan-induced paw edema model in rodents is a classical and highly reproducible model of acute inflammation, widely used for the evaluation of NSAIDs.[21][22] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[23] The late phase (after 2.5 hours) is characterized by the production of prostaglandins, making this model particularly sensitive to inhibitors of the COX pathway.[21][24]
By topically applying Felbinac to the paw prior to carrageenan injection, we can directly assess its ability to penetrate the skin and suppress the localized inflammatory swelling.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
1. Animal Acclimatization and Grouping:
- Use adult male Wistar or Sprague-Dawley rats (180-220g).
- Acclimatize animals for at least one week before the experiment.[21]
- Randomly divide animals into groups (n=6-8 per group):
- Group 1: Naive Control (No treatment, no carrageenan)
- Group 2: Vehicle Control (Topical vehicle + Carrageenan)
- Group 3: Felbinac Gel (e.g., 1% or 3.5%) + Carrageenan[20]
- Group 4: Positive Control (e.g., Topical Diclofenac 1% gel) + Carrageenan[20]
2. Baseline Measurement:
- Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
3. Drug Administration:
- One hour before inducing inflammation, topically apply a fixed amount (e.g., 100 mg) of the assigned gel (Vehicle, Felbinac, or Positive Control) to the plantar surface of the right hind paw. Gently rub the formulation for uniform application.
4. Induction of Inflammation:
- Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of all animals in Groups 2, 3, and 4.[25]
5. Measurement of Paw Edema:
- Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24]
// Nodes
start [label="Start: Acclimatize Rats", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
group [label="Randomize into Treatment Groups\n(Vehicle, Felbinac, Positive Control)", fillcolor="#FFFFFF", fontcolor="#202124"];
baseline [label="Measure Baseline Paw Volume (0 hr)\n(Plethysmometer)", fillcolor="#FBBC05", fontcolor="#202124"];
apply [label="Topically Apply Test Article\n(1 hr before Carrageenan)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
induce [label="Induce Inflammation:\nSubplantar Injection of Carrageenan (0.1 mL)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
measure [label="Measure Paw Volume at\n1, 2, 3, 4, 5 hours post-injection", fillcolor="#FBBC05", fontcolor="#202124"];
analyze [label="Calculate Paw Volume Increase\nand % Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="End: Determine Efficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
start -> group;
group -> baseline;
baseline -> apply;
apply -> induce;
induce -> measure;
measure -> analyze;
analyze -> end;
}
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.
Data Analysis and Expected Results
The key endpoint is the increase in paw volume over time, which reflects the extent of inflammatory edema.
Time (hours)
Vehicle Control (Paw Volume Increase, mL)
Felbinac Gel (Paw Volume Increase, mL)
% Inhibition of Edema
1
~0.35
~0.20
~43%
2
~0.60
~0.30
~50%
3
~0.85 (Peak)
~0.40
~53%
4
~0.75
~0.35
~53%
5
~0.60
~0.30
~50%
- Calculations:
- Increase in Paw Volume = (Paw volume at time 't') - (Paw volume at 0 hr)
- % Inhibition = [1 - (Increase in Volume_Treated / Increase in Volume_Vehicle)] * 100
- Statistical Analysis: Data should be analyzed using an appropriate statistical test (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to determine if the reduction in edema by Felbinac is statistically significant compared to the vehicle control group.
- Expected Outcome: The Felbinac-treated group should show a statistically significant reduction in paw edema compared to the vehicle control group, particularly at the 3- and 4-hour time points, demonstrating its topical anti-inflammatory efficacy.
[5][20]
Trustworthiness and Self-Validation
To ensure the integrity and reliability of the generated data, the following principles must be integrated into the experimental design:
- Controls: The inclusion of negative, vehicle, and positive controls is non-negotiable. They provide the necessary baselines to confirm that the observed effects are specific to the test article.
- Dose-Response: Evaluating multiple concentrations (in vitro) or doses (in vivo) is critical to establish a clear dose-response relationship, a hallmark of a true pharmacological effect.
- Reproducibility: Each experiment should be performed with sufficient biological and technical replicates to ensure the results are consistent and statistically sound.
- Blinding: Whenever possible, especially during in vivo measurements, the experimenter should be blinded to the treatment groups to prevent unconscious bias.
Conclusion
This application note provides a validated, two-part protocol for the comprehensive assessment of Felbinac's anti-inflammatory activity. The in vitro PGE2 inhibition assay confirms its mechanism of action at a cellular level, while the in vivo carrageenan-induced paw edema model demonstrates its therapeutic efficacy in a relevant animal model of acute inflammation. By adhering to these detailed protocols and principles of scientific integrity, researchers can generate robust and reliable data to support drug development and mechanistic studies.
- American Physiological Society. (n.d.). Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development. American Physiological Society Journal. Retrieved from https://journals.physiology.org/doi/full/10.1152/ajpcell.00295.2021
- Patsnap. (2024, July 17). What is the mechanism of Felbinac? Patsnap Synapse. Retrieved from https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-felbinac
- ATCC. (n.d.). RAW 264.7 (TIB-71). Retrieved from https://www.atcc.org/products/tib-71
- Patsnap. (2024, June 27). What is Felbinac Trometamol used for? Patsnap Synapse. Retrieved from https://www.patsnap.com/synapse/articles/what-is-felbinac-trometamol-used-for
- Koutroubakis, I. E., et al. (2013). Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches. PMC - NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3732899/
- Cytion. (n.d.). RAW 264.7 Cell Line in Macrophage and Immunology Research. Retrieved from https://www.cytion.com/en/p/raw-264.7-cell-line-in-macrophage-and-immunology-research
- ResearchGate. (n.d.). Inhibition of cyclooxygenase pathway by NSAIDs. Retrieved from https://www.researchgate.net/figure/Inhibition-of-cyclooxygenase-pathway-by-NSAIDs-Coxibs-as-well-as-nonselective-NSAIDs_fig1_354226168
- AcceGen. (n.d.). RAW-264.7 cell line. Retrieved from https://www.accegen.com/product/raw-264-7-cell-line-abc-tc0934
- Lava, N. (2022, September 5). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health. Retrieved from https://www.verywellhealth.com/cyclooxygenase-what-is-it-and-what-is-its-function-189452
- McLatchie, G. R., et al. (1989). Soft tissue trauma: a randomised controlled trial of the topical application of felbinac, a new NSAID. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/2696550/
- xl-biotec. (n.d.). RAW 264.7. Retrieved from https://www.xl-biotec.com/en/p/raw-264-7
- Warner, T. D., & Mitchell, J. A. (2002). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. PMC - PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1573459/
- BenchChem. (2023, December). Technical Support Center: Refinement of Carrageenan-Induced Edema Protocol for NSAIDs. Retrieved from https://www.benchchem.com/uploads/troubleshooting/B1214889-troubleshooting.pdf
- ResearchGate. (2014, August). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from https://www.researchgate.net/publication/264828135_Models_of_Inflammation_Carrageenan-Induced_Paw_Edema_in_the_Rat
- ResearchGate. (2023, February). RAW 264.7 Macrophage Cell Line: In Vitro Model for the Evaluation of the Immunomodulatory Activity of Zingiberaceae. Retrieved from https://www.researchgate.net/publication/368846395_RAW_2647_Macrophage_Cell_Line_In_Vitro_Model_for_the_Evaluation_of_the_Immunomodulatory_Activity_of_Zingiberaceae
- Leeb, B. (1994). [Topical felbinac in therapy of athletic injuries]. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/8163257/
- GoodRx. (2022, March 31). What Is the Role of Cyclooxygenase (COX) in the Body? Retrieved from https://www.goodrx.com/classes/nosteroidal-anti-inflammatory-drugs/cox-cyclooxygenase-what-is-it
- Ren, K., & Dubner, R. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2901712/
- National Center for Biotechnology Information. (n.d.). Felbinac. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3332
- BenchChem. (2023). A Comparative Analysis of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) for Researchers. Retrieved from https://www.benchchem.com/uploads/troubleshooting/Anti-inflammatory-agent-19-troubleshooting.pdf
- Theodosis-Nobelos, P., et al. (2021). 4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol. Retrieved from https://bio-protocol.org/exchange/miniprotocol/4060
- Boyadzhieva, M., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/30531238/
- Taylor & Francis Online. (2022, December 13). Topical felbinac loaded cubosomal hydrogel for promising treatment of inflammatory pain. Retrieved from https://www.tandfonline.com/doi/full/10.1080/02652048.2022.2157155
- MedChemExpress. (n.d.). Felbinac (Standard). Retrieved from https://www.medchemexpress.com/Felbinac_Standard.html
- ResearchGate. (2021). Skin absorption of felbinac solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene. Retrieved from https://www.researchgate.net/publication/348422476_Skin_absorption_of_felbinac_solid_nanoparticles_in_gel_formulation_containing_l-menthol_and_carboxypolymethylene
- Gizzatkulov, N. M., et al. (2017). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. PMC - NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5618318/
- Glavaš-Obrovac, L., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC - NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308611/
- NIH. (2021, April 30). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8122853/
- MDPI. (2021). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Retrieved from https://www.mdpi.com/2072-6643/13/11/4134
- MDPI. (2023). From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. Retrieved from https://www.mdpi.com/1420-3049/28/18/6530
- MDPI. (2010). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Retrieved from https://www.mdpi.com/1420-3049/15/5/3478
- Graves, D. T., et al. (2008). Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells. PMC - NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2673231/
- ResearchGate. (2018). Down regulation of nitric oxide (NO) and prostaglandin E2 (PGE2) production by EPS in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. Retrieved from https://www.researchgate.net/figure/Down-regulation-of-nitric-oxide-NO-and-prostaglandin-E2-PGE2-production-by-EPS-in_fig2_327663953
Journal of Biological Chemistry. (2013). Induction of COX-2 Enzyme and Down-regulation of COX-1 Expression by Lipopolysaccharide (LPS) Control Prostaglandin E2 Production. Retrieved from https://www.jbc.org/article/S0021-9258(20)56847-1/fulltext
References
- 1. Felbinac | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Felbinac Trometamol used for? [synapse.patsnap.com]
- 3. Soft tissue trauma: a randomised controlled trial of the topical application of felbinac, a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Felbinac? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 8. [Topical felbinac in therapy of athletic injuries] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goodrx.com [goodrx.com]
- 11. benchchem.com [benchchem.com]
- 12. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 13. Best RAW264 7 cell culture - RAW264 7 cells [xlbiotec.com]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. researchgate.net [researchgate.net]
- 16. atcc.org [atcc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: Synthesis of Radiolabeled 2-([1,1'-biphenyl]-2-yl)acetic Acid (Felbinac)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-([1,1'-biphenyl]-2-yl)acetic acid, commonly known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) used topically to treat pain and inflammation associated with musculoskeletal disorders. The study of its absorption, distribution, metabolism, and excretion (ADME) is fundamental to understanding its pharmacokinetic profile, efficacy, and safety. Radiolabeled isotopologues of Felbinac are indispensable tools for these investigations, providing precise, quantitative data on the drug's fate in biological systems.[1]
This guide provides detailed protocols and scientific rationale for the synthesis of Felbinac radiolabeled with Carbon-14 ([¹⁴C]), Tritium ([³H]), and radioiodine (e.g., ¹²⁵I), tailored for professionals in drug development and radiochemistry. The synthesis strategies are designed around the robust and versatile Suzuki-Miyaura coupling reaction, a cornerstone in the formation of biphenyl structures.[2][3][4]
Guiding Principles for Radiolabeling Felbinac
The choice of isotope and labeling position is dictated by the intended application.
-
Carbon-14 ([¹⁴C]) : With its long half-life (~5730 years) and presence in the molecular backbone, ¹⁴C is the gold standard for quantitative ADME and mass balance studies.[5][6] Its incorporation provides a stable label that accurately traces the entire molecule and its metabolites.
-
Tritium ([³H]) : Tritium offers higher specific activity than ¹⁴C, making it suitable for receptor binding assays and autoradiography where high sensitivity is required.[7][8] However, the stability of the tritium label must be carefully considered, as it can be susceptible to back-exchange.
-
Radioiodine (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) : These isotopes are used for in-vivo imaging (SPECT/PET) and biodistribution studies.[9][10] Labeling with radioiodine requires the introduction of an iodine atom onto the molecule, typically via a precursor-based strategy to ensure stability and regioselectivity.[11]
Metabolic insights guide the selection of a stable labeling position. The primary metabolite of Felbinac is 4'-hydroxyfelbinac.[12][13] Therefore, labeling should be avoided at the 4'-position of the terminal phenyl ring to prevent premature loss of the radiolabel upon metabolic hydroxylation. Stable positions include the carboxy-adjacent phenyl ring or the acetic acid side chain.
General Synthetic Strategy: The Suzuki-Miyaura Coupling
The core of the synthetic approach for all proposed radiolabeled variants of Felbinac is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the pivotal C-C bond between the two phenyl rings by coupling an aryl halide with an arylboronic acid or ester.[2][3][14][15] The radioisotope can be incorporated into either of these coupling partners, allowing for flexible and late-stage introduction of the label, which is a critical consideration in radiosynthesis to minimize handling of radioactive materials and maximize specific activity.[16]
References
- 1. moravek.com [moravek.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic disposition of 14C-bromfenac in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and disposition of 14C-labeled peliglitazar in humans [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and preliminary evaluation of a tritium-labeled allosteric P2X4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques | MDPI [mdpi.com]
- 10. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years | MDPI [mdpi.com]
- 11. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. moravek.com [moravek.com]
Application Notes & Protocols: Leveraging 2-([1,1'-biphenyl]-2-yl)acetic Acid Scaffolds for the Development of Novel mPGES-1 Inhibitors as Anticancer Agents
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini
Introduction: A Targeted Approach to Cancer-Related Inflammation
Chronic inflammation is a well-established hallmark of cancer, creating a microenvironment that fosters tumor initiation, promotion, and metastasis.[1] A key mediator in this process is Prostaglandin E2 (PGE2), a bioactive lipid that promotes multiple aspects of carcinogenesis, including tumor growth, invasion, angiogenesis, and suppression of the host anti-tumor immune response.[2][3] PGE2 is synthesized from arachidonic acid via a two-step enzymatic cascade involving cyclooxygenases (COX-1/COX-2) and a terminal prostaglandin E synthase.
While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes have shown efficacy in reducing the incidence of some cancers, their long-term use is hampered by significant gastrointestinal and cardiovascular side effects.[4][5] This is because COX enzymes are responsible for producing other physiologically important prostaglandins. A more refined and safer therapeutic strategy is to selectively target the terminal enzyme responsible for PGE2 production, microsomal prostaglandin E synthase-1 (mPGES-1).[5] mPGES-1 is frequently overexpressed in a wide variety of cancers and its inhibition selectively blocks the production of pro-tumorigenic PGE2 without disrupting the synthesis of other prostanoids, offering a promising therapeutic window with a potentially improved safety profile.[4][6][7][8]
The 2-([1,1'-biphenyl]-2-yl)acetic acid scaffold represents a promising chemical starting point for the design of novel mPGES-1 inhibitors. The biphenyl moiety provides a rigid, tunable structure for optimizing target engagement, and similar biphenyl carboxylic acid structures have been successfully explored for various therapeutic applications, including as anticancer agents.[9][10][11] This document provides a comprehensive guide to the rationale and experimental workflows for screening and validating this compound derivatives as potential anticancer agents targeting the mPGES-1/PGE2 axis.
Section 1: The mPGES-1/PGE2 Signaling Axis in Carcinogenesis
The induction of mPGES-1 is often coordinated with COX-2 expression in response to pro-inflammatory stimuli within the tumor microenvironment.[7] Once synthesized and released, PGE2 exerts its pro-tumorigenic effects by binding to a family of four G-protein coupled receptors (EP1, EP2, EP3, and EP4) on both cancer cells and stromal cells.[12] Activation of these receptors triggers multiple downstream signaling pathways, including EGFR, PI3K/AKT, and β-catenin, which collectively enhance cell proliferation, migration, and survival, while suppressing apoptosis.[2][12]
Section 2: Experimental Workflow for Screening and Validation
The development of a novel anticancer agent requires a systematic, multi-step validation process. The workflow begins with broad screening to assess general cytotoxicity and progresses to more specific assays to confirm the mechanism of action and target engagement. This approach ensures that lead compounds not only kill cancer cells but do so through the intended biological pathway.
Section 3: Detailed Experimental Protocols
Protocol 3.1: In Vitro Cell Viability Assay (XTT Method)
Rationale: The initial step in screening any potential anticancer compound is to determine its effect on cell viability and proliferation.[13] The XTT assay is a colorimetric method that measures the metabolic activity of living cells, which is directly proportional to the number of viable cells.[14] Mitochondrial dehydrogenases in metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan product.[14] This assay is preferred over the traditional MTT assay as it eliminates the need for a formazan solubilization step, simplifying the protocol and reducing potential errors.[14]
Materials:
-
Cancer cell line of choice (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
96-well flat-bottom cell culture plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
Microplate spectrophotometer
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before use, thaw the XTT labeling reagent and electron-coupling reagent. Mix them according to the manufacturer's instructions (typically a 50:1 ratio of XTT to coupling reagent).
-
Assay Development: Add 50 µL of the prepared XTT reagent mixture to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time depends on the metabolic rate of the cell line and should be optimized.
-
Data Acquisition: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation: Summarize the calculated IC₅₀ values in a table for clear comparison between derivatives.
| Compound ID | Structure Modification | Cancer Cell Line | IC₅₀ (µM) |
| Biphenyl-AA-01 | Parent Scaffold | A549 | > 100 |
| Biphenyl-AA-02 | 4'-Fluoro substitution | A549 | 45.2 |
| Biphenyl-AA-03 | 3'-Trifluoromethyl | A549 | 12.8 |
| Biphenyl-AA-04 | 4'-Methoxy | A549 | 78.1 |
| Doxorubicin | Positive Control | A549 | 0.8 |
Protocol 3.2: Apoptosis Detection by Annexin V/PI Staining
Rationale: To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, an Annexin V/Propidium Iodide (PI) assay is performed.[15] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[16][17] Flow cytometry is used to quantify the different cell populations.[17]
Materials:
-
Cells treated with test compounds at their respective IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10x Binding Buffer).[18]
-
Cold 1x PBS.
-
Flow cytometer.
Step-by-Step Protocol:
-
Cell Collection: Induce apoptosis in cells by treating with the test compound for the desired time. Include a vehicle-treated negative control.
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant containing floating cells, and pellet by centrifugation (e.g., 300 x g for 5 minutes).[17]
-
Washing: Wash the cell pellet twice with cold 1x PBS, centrifuging between washes.[18]
-
Resuspension: Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Dilution: After incubation, add 400 µL of 1x Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour). Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants correctly.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
Data Presentation: Present the percentage of apoptotic cells in a summary table.
| Treatment | Concentration | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | - | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| Biphenyl-AA-03 | 12.8 µM (IC₅₀) | 48.2 ± 3.5 | 35.7 ± 2.9 | 16.1 ± 1.8 |
| Biphenyl-AA-03 | 25.6 µM (2x IC₅₀) | 15.3 ± 2.2 | 55.9 ± 4.1 | 28.8 ± 3.3 |
Protocol 3.3: Target Engagement - Cell-Based PGE2 Inhibition Assay
Rationale: This is the most critical protocol to validate the hypothesis that the compound's anticancer effect is mediated through the inhibition of mPGES-1. This assay directly measures the production of PGE2 by cancer cells after stimulation. A reduction in PGE2 levels in the presence of the test compound provides strong evidence of target engagement.[7] Cells are treated with a pro-inflammatory stimulus like Interleukin-1β (IL-1β) to robustly induce the COX-2/mPGES-1 axis, ensuring a measurable output of PGE2.[7]
Materials:
-
A549 cells (known to express inducible mPGES-1).
-
Serum-free culture medium.
-
Test compounds dissolved in DMSO.
-
Recombinant Human Interleukin-1β (IL-1β).
-
PGE2 ELISA Kit (commercially available).
Step-by-Step Protocol:
-
Cell Seeding: Seed A549 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and grow to ~80-90% confluency.
-
Serum Starvation: Wash the cells with PBS and replace the medium with serum-free medium. Incubate for 4-6 hours.
-
Compound Pre-incubation: Add the test compounds at various concentrations (e.g., from 0.01 µM to 100 µM) to the wells. Incubate for 1 hour at 37°C. Include a vehicle-only control.
-
Stimulation: Add IL-1β to each well to a final concentration of 1 ng/mL to induce PGE2 synthesis. Do not add IL-1β to a "basal" control well.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect the culture supernatant from each well and centrifuge to remove any cell debris. Store the supernatant at -80°C until analysis.
-
PGE2 Quantification: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves a competitive immunoassay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibody sites.
-
Data Analysis: Generate a standard curve using the PGE2 standards provided in the kit. Calculate the concentration of PGE2 in each sample. Determine the percentage of PGE2 inhibition for each compound concentration relative to the stimulated vehicle control. Calculate the IC₅₀ value for PGE2 inhibition.
Data Presentation: A direct comparison of cytotoxicity and target inhibition IC₅₀ values is crucial.
| Compound ID | Cytotoxicity IC₅₀ (A549, µM) | PGE2 Inhibition IC₅₀ (A549, µM) |
| Biphenyl-AA-03 | 12.8 | 9.5 |
| Celecoxib (COX-2 Inhibitor) | 25.5 | 0.1 |
Interpretation: A close correlation between the IC₅₀ for cytotoxicity and the IC₅₀ for PGE2 inhibition (as seen for Biphenyl-AA-03) strongly suggests that the compound's anticancer activity is, at least in part, mediated by the suppression of PGE2 production.
Section 4: Conclusion and Future Directions
This guide outlines a systematic approach for leveraging the this compound scaffold to develop novel anticancer agents targeting mPGES-1. The provided protocols enable researchers to perform initial cytotoxicity screening, elucidate the mechanism of cell death, and, most importantly, validate that the lead compounds engage the intended molecular target.
A successful lead compound identified through this workflow would exhibit potent cytotoxicity, induce apoptosis, and inhibit PGE2 production at comparable concentrations. Future work would involve lead optimization through medicinal chemistry to improve potency and drug-like properties, followed by preclinical evaluation in in vivo animal models to assess efficacy and safety.[19]
References
- 1. Inhibition of Microsomal Prostaglandin E Synthase-1 in Cancer-Associated Fibroblasts Suppresses Neuroblastoma Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of microsomal prostaglandin E synthase-1 as targeted therapy in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. noblelifesci.com [noblelifesci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Product Formation in Suzuki-Miyaura Coupling of Biphenyl Compounds
Last Updated: January 7, 2026
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds, particularly in the synthesis of biphenyl compounds which are prevalent in pharmaceuticals and functional materials.[1][2][3] Despite its widespread use, the reaction is not without its complexities. The formation of undesired side products can significantly impact yield, purity, and the overall efficiency of a synthetic route.[4] This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals encountering common side product-related challenges in their Suzuki-Miyaura coupling reactions for biphenyl synthesis. Here, we diagnose the root causes of common side reactions and provide actionable, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Suzuki-Miyaura couplings for biphenyl synthesis?
A1: The most frequently encountered side products include:
-
Homocoupled Products: Formation of a biaryl from two molecules of the boronic acid reagent (Ar-Ar) or, less commonly, from the aryl halide.
-
Protodeboronated Byproducts: The replacement of the boronic acid group with a hydrogen atom, resulting in the corresponding arene.[5][6]
-
Products of Catalyst Decomposition: Formation of inactive palladium species (e.g., palladium black) can halt the catalytic cycle and lead to incomplete reactions.[7]
-
Hydrolyzed or Solvolyzed Products: In some cases, the aryl halide can react with the solvent or base to form phenols or other derivatives.
Q2: I'm observing significant homocoupling of my boronic acid. What is the primary cause and how can I prevent it?
A2: Homocoupling of boronic acids is typically mediated by palladium(II) species and can be exacerbated by the presence of oxygen.[1][8] The mechanism often involves the reaction of two boronic acid molecules with a Pd(II) complex, followed by reductive elimination to form the homocoupled product and Pd(0).[8]
Primary Causes:
-
Incomplete Reduction of Pd(II) Precatalyst: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, the remaining Pd(II) can promote homocoupling.
-
Presence of Oxygen: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), leading to an increase in homocoupling.[1][9]
-
High Boronic Acid Concentration: A higher concentration of the boronic acid can increase the statistical probability of the homocoupling side reaction.
Mitigation Strategies:
-
Thorough Degassing: Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[10] A nitrogen subsurface sparge before catalyst addition can be particularly effective.[9]
-
Use of a Pre-catalyst that Readily Forms Pd(0): Employing pre-catalysts that are easily reduced to the active Pd(0) state can minimize the concentration of Pd(II).
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can suppress homocoupling by minimizing the concentration of free Pd(II) without significantly affecting the desired catalytic cycle.[9]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q3: My reaction is producing a significant amount of the protodeboronated arene. What reaction parameters should I investigate?
A3: Protodeboronation is the protonolysis of the carbon-boron bond and is a common side reaction, especially with electron-rich or sterically hindered boronic acids.[5][6] The propensity for this side reaction is highly dependent on the reaction conditions.[5]
Key Factors and Troubleshooting:
-
Base Strength and Type: Strong bases can promote protodeboronation.[11] Consider switching to a milder base such as potassium phosphate (K₃PO₄) or potassium fluoride (KF).[10]
-
Solvent System: The choice of solvent can influence the rate of protodeboronation. Protic solvents, especially in the presence of a strong base, can be a source of protons. Experiment with anhydrous solvents or a different solvent system.
-
Temperature: Higher reaction temperatures can accelerate protodeboronation. Try running the reaction at a lower temperature, although this may require a longer reaction time or a more active catalyst system.
-
Use of Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) and organotrifluoroborates are often more stable towards protodeboronation than the corresponding boronic acids.[10][12] They can act as a "slow release" source of the boronic acid in situ, keeping its concentration low and minimizing side reactions.[6][13]
Troubleshooting Guides for Specific Issues
Issue 1: Formation of Homocoupled Biphenyl from Boronic Acid
This is a common issue, particularly when using electron-rich boronic acids or when the reaction is not rigorously maintained under an inert atmosphere.[1]
Diagnostic Workflow
Caption: Troubleshooting workflow for boronic acid homocoupling.
Detailed Protocol: Minimizing Homocoupling through Rigorous Degassing and Controlled Addition
-
Apparatus Setup: Assemble the reaction glassware and dry it thoroughly in an oven. Allow to cool to room temperature under a stream of dry argon or nitrogen.
-
Solvent and Reagent Degassing: Degas the solvent(s) and any liquid reagents by sparging with argon or nitrogen for at least 30 minutes. For solid reagents, subject them to several cycles of vacuum and backfilling with an inert gas.
-
Reaction Setup: Charge the reaction flask with the aryl halide, base, and solvent under a positive pressure of inert gas.
-
Catalyst and Ligand Addition: Add the palladium catalyst and ligand to the reaction mixture.
-
Controlled Boronic Acid Addition: Dissolve the boronic acid in a portion of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, proceed with the standard aqueous work-up and purification.
Issue 2: Protodeboronation, Especially with Sterically Hindered or Electron-Rich Biphenyl Systems
Sterically demanding couplings often require more forcing conditions (higher temperatures, stronger bases), which can favor protodeboronation.[14][15]
Comparative Table: Base and Solvent Effects on Protodeboronation
| Base | Solvent System | Relative Rate of Protodeboronation | Recommended for |
| NaOH, KOH | THF/H₂O | High | Simple, unhindered substrates |
| K₂CO₃ | Dioxane/H₂O | Moderate | General purpose |
| K₃PO₄ | Toluene or Dioxane | Low | Sterically hindered or sensitive substrates |
| CsF | THF (anhydrous) | Very Low | Highly sensitive boronic acids |
This table provides general trends; optimal conditions are substrate-dependent.
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate Using a Milder Base
This protocol is adapted for a challenging coupling, such as the synthesis of a tetra-ortho-substituted biphenyl.
-
Reagent Preparation: In a glovebox or under a strict inert atmosphere, add the sterically hindered aryl bromide (1.0 equiv), the corresponding boronic acid pinacol ester (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv) to an oven-dried reaction vessel.
-
Catalyst System: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable bulky, electron-rich phosphine ligand (e.g., SPhos or RuPhos, 2-4 mol%).[16]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the vessel.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. The use of boronic esters can be advantageous here.[10]
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue 3: Catalyst Decomposition and Incomplete Reaction
Catalyst deactivation can manifest as a stalled reaction, where the starting materials are consumed very slowly or not at all after an initial period of reactivity. This is often visually indicated by the formation of palladium black.[7]
Logical Relationship Diagram: Catalyst Stability
Caption: Factors contributing to catalyst deactivation.
Troubleshooting Catalyst Decomposition
-
Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst.[4] For challenging biphenyl syntheses, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are often superior as they promote the desired reductive elimination step and prevent catalyst agglomeration.[1][12]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[17] Determine the minimum temperature required for an efficient reaction.
-
Palladium Source: The choice of palladium source can be important.[18] Well-defined pre-catalysts often offer better stability and activity compared to generating the active catalyst in situ from sources like Pd(OAc)₂.
-
Reaction Concentration: Very high or very low concentrations can sometimes negatively impact catalyst stability. An optimal concentration range should be determined experimentally.
-
Purity of Reagents: Ensure that all starting materials, solvents, and bases are of high purity, as impurities can poison the catalyst.[7]
Purification Strategies for Side Product Removal
Even with optimized reaction conditions, minor side products may still form. Their removal is crucial, especially in the context of pharmaceutical development.
Table: Common Biphenyl Coupling Impurities and Purification Tactics
| Impurity | Chemical Nature | Recommended Purification Method |
| Homocoupled Boronic Acid Product | Non-polar, often symmetrical | Crystallization or flash chromatography. May co-elute with the desired product. |
| Protodeboronated Arene | Less polar than the desired product | Flash chromatography. Usually easily separable. |
| Unreacted Aryl Halide | More polar than the product (if boronic acid is less polar) | Flash chromatography. |
| Pinacol/Pinacol Boronate | Polar, water-soluble | Aqueous work-up. Can sometimes be removed by trituration with a non-polar solvent like hexanes.[19] |
| Palladium Residues | Metal | Treatment with a scavenger (e.g., L-cysteine), activated carbon, or filtration through a dedicated scavenger cartridge.[17][20] |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 2-([1,1'-biphenyl]-2-yl)acetic acid in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility issues with 2-([1,1'-biphenyl]-2-yl)acetic acid, also known as Felbinac, in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these common experimental hurdles.
Understanding the Challenge: The Physicochemical Properties of Felbinac
This compound is a non-steroidal anti-inflammatory drug (NSAID) derived from arylpropionic acid.[1] Its therapeutic efficacy is often hampered by its poor aqueous solubility, a characteristic attributed to its lipophilic biphenyl moiety.[1][2] This inherent low solubility can lead to challenges in formulation, variable bioavailability, and difficulties in conducting in vitro and in vivo studies.[1][3]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | [4] |
| Molecular Weight | 212.24 g/mol | [4][5] |
| Melting Point | 159-160 °C | [4][6] |
| Water Solubility | 39.27 mg/L (at 25 °C) | [4][6] |
| pKa | ~4.29 (Predicted) | [6] |
The low water solubility and acidic nature (due to the carboxylic acid group) are the primary factors to consider when developing strategies to enhance its dissolution in aqueous environments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My stock solution of this compound is precipitating upon dilution in my aqueous buffer. What's happening and how can I fix it?
A1: The Root of the Problem: pH-Dependent Solubility
This is a classic issue for acidic compounds like Felbinac. The carboxylic acid group has a pKa of approximately 4.29.[6] Below this pH, the compound exists predominantly in its neutral, less soluble form. Above the pKa, it deprotonates to form the more soluble carboxylate salt.[7][8] When you dilute a concentrated stock (likely prepared in an organic solvent or a high pH aqueous solution) into a neutral or acidic buffer, the pH drop causes the compound to convert back to its less soluble form, leading to precipitation.
Troubleshooting Workflow: pH Adjustment
The most direct approach to address this is by adjusting the pH of your final aqueous medium.[][10]
Experimental Protocol: pH Adjustment for Solubilization
-
Determine Target pH: Aim for a pH at least 1-2 units above the pKa of Felbinac. A pH of 6.0 to 7.4 is often a good starting point for cell-based assays, but this may need to be optimized for your specific experimental system.
-
Prepare Your Buffer: Prepare your desired aqueous buffer (e.g., PBS, TRIS) at the target pH.
-
Prepare a Concentrated Stock (if necessary): If a high concentration is required, dissolve the this compound in a small amount of a water-miscible organic co-solvent like DMSO or ethanol.[11][12]
-
Dilution and pH Verification: Slowly add the stock solution to your pH-adjusted buffer while stirring. After dilution, re-verify the pH of the final solution and adjust if necessary using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).[13]
Diagram: pH-Dependent Solubilization
Caption: pH effect on the ionization and solubility of a carboxylic acid.
Q2: I need to prepare a high-concentration aqueous solution of this compound for my experiments, but pH adjustment alone is not sufficient. What are my other options?
A2: Advanced Solubilization Strategies
When high concentrations are required, or if significant pH alteration is not feasible for your experimental setup, several advanced techniques can be employed.[14]
Option 1: Co-solvency
The use of water-miscible organic solvents, known as co-solvents, can significantly enhance the solubility of hydrophobic compounds.[14][15] These solvents work by reducing the polarity of the aqueous medium.[14]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) are frequently used.[][16]
-
Considerations: Be mindful of the potential toxicity of co-solvents in biological systems. It is crucial to run appropriate vehicle controls in your experiments.
Experimental Protocol: Co-solvent System Development
-
Co-solvent Screening: Prepare small-scale test solutions with varying percentages of different co-solvents (e.g., 5%, 10%, 20% v/v in your aqueous buffer).
-
Solubility Determination: Add an excess of this compound to each co-solvent mixture, sonicate, and equilibrate (e.g., shaking for 24-48 hours).
-
Quantification: Centrifuge the samples to pellet the undissolved compound and quantify the concentration in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Optimization: Select the co-solvent system that provides the desired solubility with the lowest percentage of the organic solvent to minimize potential toxicity.
Option 2: Salt Formation
Converting the carboxylic acid to a salt is a common and highly effective method for increasing aqueous solubility.[17][18][19] The resulting ionic compound generally has much higher water solubility than the parent acid.[7][20]
-
Common Counter-ions: Sodium (Na⁺) and potassium (K⁺) are the most common choices for forming salts with carboxylic acids.
-
Mechanism: The reaction of the carboxylic acid with a base (e.g., NaOH, KOH) results in the formation of a carboxylate salt.[7]
Experimental Protocol: In-situ Salt Formation
-
Molar Calculation: Calculate the molar equivalents of a base (e.g., sodium hydroxide) needed to react with your desired mass of this compound. A 1:1 molar ratio is a good starting point.
-
Dissolution: Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Base Addition: Slowly add the calculated amount of an aqueous solution of the base (e.g., 1 M NaOH) to the acidic solution while stirring.
-
Solvent Removal: If the organic solvent is not desired in the final formulation, it can be removed under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitution: The resulting salt can then be dissolved in the aqueous medium of choice.
Option 3: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] They can encapsulate poorly soluble "guest" molecules, like Felbinac, forming inclusion complexes that have significantly improved aqueous solubility.[3][22]
-
Common Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are widely used due to their high water solubility and low toxicity.[14]
Experimental Protocol: Cyclodextrin Complexation (Kneading Method)
-
Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to the chosen cyclodextrin.
-
Paste Formation: Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Incorporation: Gradually add the powdered this compound to the paste and knead thoroughly for 30-60 minutes.
-
Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing: Assess the solubility of the prepared inclusion complex in your aqueous medium.
Diagram: Solubilization Strategies Workflow
Caption: Decision tree for selecting a solubilization strategy.
Q3: Are there any commercially available formulations of this compound that have enhanced solubility?
A3: Commercially Available Formulations and Pre-formulated Solutions
While many suppliers provide the compound in its solid, powdered form, some vendors offer pre-formulated solutions designed to overcome solubility challenges. These often utilize co-solvent systems. For example, some suppliers provide solutions of Felbinac in DMSO or in mixtures such as DMSO, PEG300, and Tween-80.[11][12]
It's important to note that these pre-formulated solutions may not be compatible with all experimental systems, particularly in cell-based assays where the solvents can have cytotoxic effects. Always check the formulation details provided by the supplier and consider the compatibility with your specific application.
Summary of Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the drug.[][10] | Simple, cost-effective, and widely applicable for ionizable compounds.[] | Limited by the pH constraints of the experimental system; may not be sufficient for very high concentrations. |
| Co-solvency | Reduces the polarity of the aqueous medium, enhancing the solubility of non-polar compounds.[14][15] | Effective for a wide range of poorly soluble drugs; can achieve high concentrations. | Potential for solvent toxicity in biological systems; may require vehicle controls.[14] |
| Salt Formation | Converts the parent compound into a more soluble ionic salt.[17][18] | Can dramatically increase aqueous solubility; often improves stability and handling properties.[20] | Only applicable to ionizable compounds; potential for disproportionation back to the free acid/base form.[18] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within the cyclodextrin cavity, forming a soluble inclusion complex.[3][23][22] | Significant solubility enhancement; can improve stability and reduce toxicity.[24][21] | May require specific formulation development; can be more costly than other methods. |
This guide provides a comprehensive overview of the common solubility challenges associated with this compound and offers practical, scientifically-grounded solutions. By understanding the physicochemical properties of this compound and applying the appropriate solubilization techniques, researchers can overcome these hurdles and advance their scientific investigations.
References
- 1. Skin absorption of felbinac solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. chembk.com [chembk.com]
- 5. Felbinac | 5728-52-9 | FF23234 | Biosynth [biosynth.com]
- 6. 4-Biphenylacetic acid | 5728-52-9 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 10. PH adjustment: Significance and symbolism [wisdomlib.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Felbinac | COX | TargetMol [targetmol.com]
- 13. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. research.aston.ac.uk [research.aston.ac.uk]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. touroscholar.touro.edu [touroscholar.touro.edu]
- 23. humapub.com [humapub.com]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-([1,1'-biphenyl]-2-yl)acetic acid
Prepared by: Senior Application Scientist, Chromatography Division
This guide provides in-depth troubleshooting strategies for a common issue encountered during the HPLC analysis of 2-([1,1'-biphenyl]-2-yl)acetic acid: peak tailing. As a carboxylic acid, this analyte's chromatographic behavior is highly sensitive to mobile phase conditions and interactions with the stationary phase. This document will explain the underlying chemical principles causing poor peak shape and provide structured, actionable solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my peak for this compound tailing? I'm using a standard C18 column.
This is the most common issue for this type of analyte. Peak tailing generally occurs when a single analyte experiences more than one retention mechanism within the column.[1][2] For an acidic compound like this compound on a standard silica-based C18 column, you are likely observing a combination of the desired hydrophobic retention and a secondary, undesirable ionic interaction.
The primary causes can be broken down into:
-
Analyte-Stationary Phase Interactions: The carboxylic acid group on your analyte interacts with active sites on the column's silica backbone.
-
Mobile Phase pH: The pH of your mobile phase is critical. If it is not optimized, your analyte can exist in multiple ionic forms, leading to a "smeared" or tailing peak.[3]
-
Column Issues: The column itself may be contaminated, degraded, or simply not ideal for this separation.
-
System and Sample Effects: Issues like column overload or extra-column volume can also contribute to peak asymmetry.[4][5]
The following questions will guide you through diagnosing and resolving the specific cause.
Q2: What is the most likely cause of tailing for this acidic compound and how do I fix it?
The most probable cause is an incorrect mobile phase pH relative to the analyte's pKa.
The Underlying Chemistry: this compound is a carboxylic acid. While its exact pKa is not widely published, it can be estimated to be around 4-5, similar to benzoic acid (pKa ~4.2).
-
When Mobile Phase pH is High (pH > 4): The analyte's carboxylic acid group (-COOH) will deprotonate and become anionic (-COO⁻). At the same time, the residual silanol groups (Si-OH) on the silica surface of the column also deprotonate to become anionic (Si-O⁻).[1] This can lead to ionic repulsion and other complex secondary interactions that disrupt the uniform travel of the analyte band through the column, causing significant tailing.
-
When Mobile Phase pH is near the pKa (pH ≈ 4-5): The analyte will exist as a mixture of both its protonated (neutral) and deprotonated (anionic) forms. Each form has a different retention time, resulting in a broad, tailing peak.[3]
The Solution: Control the Analyte's Ionization State
To achieve a sharp, symmetrical peak, you must ensure the analyte exists in a single, un-ionized state. For a carboxylic acid, this is achieved by lowering the mobile phase pH.
-
Target pH: Adjust your mobile phase to a pH of 2.5 - 3.0 . This is at least 1.5-2 pH units below the estimated pKa, ensuring the carboxylic acid is fully protonated and neutral (R-COOH).
-
Buffer Selection: Use an appropriate buffer to maintain this pH. A 25-50 mM potassium phosphate or ammonium formate buffer is an excellent choice.[6]
-
Preparation:
-
Prepare the aqueous portion of your mobile phase (e.g., 50 mM potassium phosphate).
-
Adjust the pH of the aqueous solution to 2.5 using phosphoric acid.
-
Filter the buffer through a 0.22 µm or 0.45 µm filter.
-
Mix with the appropriate amount of organic modifier (e.g., acetonitrile or methanol).
-
-
Equilibration: Equilibrate your column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Expected Result: This single change is often sufficient to transform a tailing peak into a sharp, symmetrical Gaussian peak. By keeping the analyte neutral, you restrict its interaction with the stationary phase to the desired hydrophobic mechanism.
Q3: I've lowered the mobile phase pH to 2.7, and the peak shape has improved, but there is still some tailing. What's the next step?
If tailing persists at a low pH, it is likely due to secondary interactions with residual silanol groups on the silica stationary phase.
The Underlying Chemistry: Even with modern manufacturing, it's impossible to react all silanol (Si-OH) groups on the silica surface during the C18 bonding process.[7][8] These exposed silanols are acidic and polar, and they can form strong hydrogen bonds with polar functional groups on analytes, like your carboxylic acid. This interaction acts as a secondary retention mechanism, holding back a fraction of the analyte molecules and causing them to elute later, forming a tail.[1][2]
| Strategy | Mechanism | Recommended Action |
| 1. Use a High-Purity, End-Capped Column | Modern, high-purity silica (Type B) has fewer metal impurities and more accessible silanols that can be "end-capped."[2][9] End-capping is a process that blocks most residual silanols with a small, non-polar group, making the surface more inert.[1][10] | If using an older column (Type A silica), switch to a modern, fully end-capped C18 column from a reputable manufacturer. These columns are specifically designed to provide excellent peak shape for acidic and basic compounds. |
| 2. Increase Buffer Concentration | Buffer ions can "shield" the analyte from interacting with the active silanol sites. They compete for these sites, effectively masking them from the analyte. | Increase your buffer concentration from 25 mM to 50 mM. This can improve peak symmetry without significantly altering retention time.[4] |
| 3. Consider a Polar-Embedded Column | These columns have a polar group (e.g., amide or carbamate) embedded near the base of the C18 chain. This polar group helps to shield the analyte from the silica surface and can improve peak shape for polar compounds. | If peak shape is still problematic, consider testing a column with a polar-embedded stationary phase. |
The following diagram illustrates the desired primary interaction versus the undesired secondary interaction causing peak tailing.
Caption: Desired vs. Undesired Interactions on a C18 Column.
Q4: Could my sample preparation or injection be causing the peak tailing?
Yes, absolutely. If the issue is not related to mobile phase chemistry or the column itself, the next area to investigate is the sample.
Injecting too much analyte mass can saturate the stationary phase at the column inlet. The excess molecules travel faster, while the saturated sites hold on longer, leading to a characteristic "shark-fin" or tailing peak that often fronts as well.[4][11]
Protocol for Diagnosing Mass Overload:
-
Prepare a series of dilutions of your sample (e.g., 10x, 50x, 100x).
-
Inject the original sample and each dilution.
-
Observe the peak shape. If the peak becomes more symmetrical upon dilution, you are experiencing mass overload.[1]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
If your sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase, it can cause peak distortion. The strong solvent plug carries the analyte partway down the column before it can properly partition onto the stationary phase, leading to band broadening and tailing.
Protocol for Diagnosing Solvent Effects:
-
Analyze your current sample solvent: Is it 100% Acetonitrile, Methanol, or DMSO?
-
Compare to the mobile phase: If your mobile phase is 50% Acetonitrile / 50% Water, a sample dissolved in 100% Acetonitrile is significantly stronger.
-
Test: Re-dissolve your sample in a solvent that is as close as possible to the mobile phase composition, or even slightly weaker (less organic).
-
Inject and compare: The peak shape should improve if the sample solvent was the issue.
Q5: My method was working well, but the peak shape has slowly degraded over time. What should I check?
Gradual degradation of peak shape often points to either column contamination/degradation or system wear.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Blogs | Restek [discover.restek.com]
- 6. pharmadigests.com [pharmadigests.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. shodexhplc.com [shodexhplc.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. Stationary Phase and Surface Chemistry of HPLC Columns - Hawach [hawachhplccolumn.com]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Felbinac
Welcome to the technical support center for the synthesis of Felbinac (4-biphenylacetic acid). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common challenges encountered during the synthesis of this important non-steroidal anti-inflammatory drug (NSAID).[1]
Part 1: Frequently Asked Questions (FAQs) on Felbinac Synthesis
This section addresses common initial questions regarding the synthetic routes to Felbinac.
Q1: What are the primary synthetic strategies for preparing Felbinac?
A1: The synthesis of Felbinac has evolved from traditional multi-step organic reactions to more efficient modern catalytic methods. The main strategies can be categorized as follows:
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): This is a highly effective and common contemporary method. It typically involves the coupling of a phenylboronic acid with a 4-halophenylacetic acid derivative (e.g., 4-bromophenylacetic acid).[2][3] This route is favored for its mild reaction conditions, high yields, and good functional group tolerance.[2]
-
Friedel-Crafts Acylation Routes: These methods often start with biphenyl and introduce the acetic acid moiety through a Friedel-Crafts reaction with a reagent like ethyl oxalyl monochloride, followed by reduction.[4][5]
-
Hydrolysis of Biphenylacetonitrile: This route involves the hydrolysis of 4-biphenylacetonitrile to the corresponding carboxylic acid. While seemingly straightforward, this method can suffer from side reactions like decarboxylation, leading to impurities.[6]
-
Multi-step Synthesis from Biphenyl: Traditional routes may start with biphenyl and proceed through several steps, such as chloromethylation, conversion to a Grignard reagent, and subsequent carboxylation.[7] These routes often have lower overall yields and may use hazardous reagents.[2]
Q2: I am planning a Suzuki-Miyaura coupling to synthesize Felbinac. What are the key advantages and potential drawbacks of this method?
A2: The Suzuki-Miyaura coupling is an excellent choice for forming the C-C bond in Felbinac.
-
Advantages: The reaction conditions are generally mild, often performed at room temperature in aqueous media, making it environmentally friendly.[2] It exhibits high selectivity and tolerance for various functional groups. Modern catalysts, such as palladium N-heterocyclic carbene (NHC) complexes or palladium-glycine complexes, are often stable in air and moisture, simplifying the experimental setup.[2][3] High yields, sometimes up to 89%, have been reported.[2]
-
Potential Drawbacks: The cost and toxicity of palladium catalysts and phosphine ligands can be a concern, especially for large-scale production.[2] Some traditional catalysts like Pd(PPh₃)₄ are sensitive to air and moisture, requiring an inert atmosphere (e.g., nitrogen) and reflux temperatures.[2] A common side product is the self-coupling of the phenylboronic acid, which must be removed during purification.[2]
Q3: Are there synthesis routes that avoid heavy metal catalysts?
A3: Yes, several routes do not rely on transition metal catalysis. For example, the synthesis starting from biphenyl via a Friedel-Crafts reaction with ethyl oxalyl monochloride, followed by hydrolysis and a Huang-Minlon reduction, avoids palladium catalysts.[4] Another route involves the hydrolysis of 4-biphenylacetonitrile using a strong base like potassium hydroxide in a mixed solvent system of ethylene glycol and water.[6] However, these methods may present their own challenges, such as harsh reaction conditions (high temperatures), the use of strong acids or bases, and potentially lower overall yields compared to optimized catalytic methods.[2]
Part 2: Troubleshooting Guide for Common Synthesis Issues
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low Reaction Yield
Q4: My Suzuki-Miyaura coupling reaction for Felbinac synthesis is resulting in a very low yield. What are the most likely causes and how can I fix this?
A4: Low yield in a Suzuki coupling is a common problem that can often be resolved by systematically investigating several factors.[8][9]
-
Cause 1: Inactive Catalyst: The Pd(0) active species can be oxidized to inactive Pd(II) or agglomerate into palladium black. Some catalysts are sensitive to air and moisture.[2]
-
Solution: If using an air-sensitive catalyst like Pd(PPh₃)₄, ensure your reaction is performed under a strict inert atmosphere (nitrogen or argon) and use anhydrous solvents.[2] Consider switching to a more robust, air- and moisture-stable pre-catalyst, such as a PEPPSI-type palladium N-heterocyclic carbene (NHC) complex or a palladium-glycine complex, which can be run in air.[2][3]
-
-
Cause 2: Incorrect Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall catalytic cycle.
-
Solution: The base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[2] The optimal base can be solvent-dependent. Screen a variety of bases and solvents. A recent study found that a Pd-NHC catalyst performed well with several different bases and solvents, highlighting the importance of optimization.[3][10] Aqueous solvent systems are often effective and environmentally friendly.[2]
-
-
Cause 3: Poor Quality of Reagents: Boronic acids can degrade over time or contain impurities. The aryl halide must be pure.
-
Solution: Use fresh, high-purity phenylboronic acid and 4-bromophenylacetic acid. Ensure all solvents are of appropriate grade and dry if necessary.
-
-
Cause 4: Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
Workflow for Troubleshooting Low Yield in Suzuki Coupling
Caption: A decision-tree workflow for troubleshooting low yields in Felbinac synthesis via Suzuki coupling.
Q5: I'm synthesizing Felbinac by hydrolyzing 4-biphenylacetonitrile, but my yield is low and I see a significant byproduct. What is happening?
A5: This is a known issue with this synthetic route.
-
Cause: The primary challenge is often the formation of a diphenic acid byproduct due to decarboxylation under the harsh acidic conditions sometimes used for hydrolysis.[6] Furthermore, 4-biphenylacetonitrile is only slightly soluble in water, and the reaction can be slow and incomplete if run in a simple aqueous system.[6]
-
Solution: Switch from acid-catalyzed hydrolysis to base-catalyzed hydrolysis. A patented method describes using an alkaline catalyst (e.g., NaOH, KOH) in a mixed solvent of ethylene glycol and water (e.g., 80-95% ethylene glycol).[6]
-
Why this works: The high boiling point of ethylene glycol allows the reaction to be run at higher temperatures (120-160 °C), significantly shortening the reaction time (4-8 hours).[6] The mixed solvent system improves the solubility of the starting material. This process efficiently avoids the decarboxylation side reaction, leading to much higher purity and yields, often exceeding 90%.[6]
-
Issue 2: Impurity Profile and Purification Challenges
Q6: After my Suzuki coupling reaction, I'm having trouble purifying the Felbinac. TLC and NMR show a persistent impurity. What is it and how do I remove it?
A6: The most common byproduct in a Suzuki reaction is the homocoupling product of the boronic acid, in this case, biphenyl.[2] Additionally, if you start with ethyl 4-bromophenylacetate followed by hydrolysis, unreacted starting material can be difficult to remove due to similar polarity.[2]
-
Solution 1: Reaction Work-up: The biphenyl byproduct is non-acidic. A well-designed work-up can remove it before chromatography. After the reaction, perform an acid-base extraction.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., 1M NaOH or K₂CO₃) to move the acidic Felbinac into the aqueous layer, leaving the neutral biphenyl byproduct in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with cold dilute HCl (e.g., 1-2M) to a pH of ~3.5-4. This will precipitate the pure Felbinac product.[2][6]
-
Filter the solid, wash with cold water, and dry.
-
-
Solution 2: Recrystallization: If impurities persist, recrystallization is a powerful purification technique. A mixture of acetic acid and water (e.g., 30-70% acetic acid) has been shown to be effective for purifying crude Felbinac.[7]
Q7: My final Felbinac product has a low melting point and looks off-white instead of white. What does this indicate?
A7: A depressed and broad melting point, along with discoloration, strongly suggests the presence of impurities. Pure Felbinac should appear as white crystals with a melting point around 163-165 °C.[7]
-
Cause: The impurities could be residual starting materials, catalysts, or side products as discussed previously. Even small amounts of solvent trapped in the crystal lattice can affect the melting point and appearance.
-
Solution:
-
Confirm Purity: Use HPLC to quantify the purity and identify the number of impurities.[6]
-
Re-purify: Perform a careful recrystallization as described in the protocol below. Ensure the product is thoroughly dried under vacuum to remove all residual solvent.
-
Part 3: Experimental Protocols for Optimization
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Optimization of Suzuki-Miyaura Reaction Conditions
This protocol is based on modern, air-tolerant catalytic systems.[2][3]
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenylacetic acid (1.0 mmol, 215 mg), phenylboronic acid (1.2 mmol, 146 mg), and a base (3.0 mmol).
-
Parameter Screening (See Table 1):
-
Catalyst Addition: Add the palladium catalyst (e.g., a Pd-NHC complex or Pd-glycine complex) at a loading of 0.5 mol% (0.005 mmol).[2]
-
Reaction: Stir the mixture vigorously at room temperature (or heat to a specified temperature, e.g., 80 °C) for the desired time (e.g., 2-12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature. Filter out any solids (this may remove some biphenyl byproduct).[2]
-
Transfer the filtrate to a separatory funnel. Add 20 mL of water and 20 mL of ethyl acetate.
-
Extract the aqueous layer with 1M NaOH (2 x 15 mL).
-
Combine the aqueous layers and wash with ethyl acetate (1 x 15 mL).
-
Cool the aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH is ~3.5-4. A white precipitate should form.[2]
-
-
Isolation: Filter the white solid using a Büchner funnel, wash the cake with cold deionized water, and dry under vacuum to obtain Felbinac.
-
Analysis: Determine the yield and check purity by HPLC and melting point.
Table 1: Example Data for Suzuki Coupling Optimization
| Entry | Catalyst (mol%) | Base (3 eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd-glycine (0.5) | K₂CO₃ | H₂O | RT | 2 | 85 |
| 2 | Pd-glycine (0.5) | K₃PO₄ | H₂O | RT | 2 | 89 |
| 3 | PEPPSI-IPr (0.5) | K₂CO₃ | Toluene | 80 | 4 | 92 |
| 4 | PEPPSI-IPr (0.5) | K₂CO₃ | H₂O | 80 | 4 | 78 |
| (Note: This table is illustrative, based on typical results reported in the literature.[2][3] Your results may vary.) |
Protocol 2: Purification of Crude Felbinac by Recrystallization
This protocol is effective for removing minor organic impurities.[7]
-
Dissolution: Place the crude Felbinac (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add the minimum amount of hot 50% aqueous acetic acid solution required to fully dissolve the solid. This can be achieved by adding the solvent portion-wise to the solid while heating on a hot plate with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, warm flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the white crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of cold water to remove residual acetic acid.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight. The expected melting point should be in the range of 163–165 °C.[7]
Felbinac Synthesis and Purification Workflow
Caption: General workflow from synthesis to purification of Felbinac.
References
- 1. Felbinac | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104086394A - Preparation method of felbinac - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Simple preparation method of felbinac - Eureka | Patsnap [eureka.patsnap.com]
- 5. Facile Synthesis of 4-Biphenylacetic Acid (Felbinac) -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 6. CN103086875A - Synthetic method of felbinac non-steroidal anti-inflammatory agent - Google Patents [patents.google.com]
- 7. CN101143815A - The preparation method of felbinac - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Topical Felbinac Formulations & Skin Irritation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with topical felbinac formulations. This guide is designed to provide in-depth, evidence-based solutions to common skin irritation issues encountered during your experiments. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve these challenges effectively.
Part 1: Troubleshooting Guide - A Mechanistic Approach
This section addresses specific skin irritation phenomena observed during the application of topical felbinac formulations. Each issue is presented in a question-and-answer format, delving into the underlying causes and providing actionable solutions.
| Observation: Erythema (Redness) and Mild Itching Immediately After Application
Question: We've observed transient erythema and mild pruritus (itching) within minutes to an hour of applying our felbinac gel formulation to our animal models. What is the likely cause, and how can we mitigate this?
Answer: This immediate, localized reaction is characteristic of irritant contact dermatitis (ICD) .[1][2][3][4][5] Unlike allergic contact dermatitis, ICD is a non-immunological inflammatory response triggered by direct chemical damage to the skin's epidermal cells.[2][5]
Causality Explained:
Felbinac, a non-steroidal anti-inflammatory drug (NSAID), functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[6] While the active pharmaceutical ingredient (API) itself has a low potential for irritation, certain excipients in the formulation are common culprits.[7] These can include:
-
Solvents: Alcohols (e.g., ethanol, isopropyl alcohol) and glycols (e.g., propylene glycol) are frequently used to solubilize felbinac and enhance its penetration.[7][8] However, they can also strip the skin of its natural lipids, disrupting the stratum corneum and leading to irritation.[9]
-
Penetration Enhancers: These agents are designed to increase the flux of felbinac across the skin barrier. While effective, they can also disrupt the highly organized structure of the stratum corneum, making it more susceptible to irritation.
-
pH of the Formulation: A formulation with a pH that is significantly different from the skin's natural acidic pH (around 4.5-5.5) can cause irritation.
Experimental Workflow for Troubleshooting:
Caption: Troubleshooting workflow for identifying the source of irritation in a topical formulation.
Step-by-Step Protocol:
-
Formulation Review: Critically assess each excipient in your formulation for its known irritation potential. Consult scientific literature and supplier documentation.
-
Vehicle (Placebo) Preparation: Formulate several vehicle-only (placebo) versions of your product, each omitting one or a class of suspect excipients (e.g., one without alcohol, one with an alternative glycol).
-
Comparative Study: Apply the complete felbinac formulation and the various placebo formulations to different, marked sites on your animal models.
-
Scoring and Analysis: Use a standardized scoring system (e.g., Draize scale) to quantify erythema and edema at set time points. A significant reduction in irritation with a specific placebo will identify the problematic excipient.
-
Reformulation: Once the irritant is identified, explore less irritating alternatives. For instance, consider using a higher molecular weight glycol or incorporating soothing agents like allantoin or bisabolol.
| Observation: Delayed Onset of a Red, Bumpy Rash (24-72 hours post-application)
Question: Our human volunteer study was halted due to several participants developing an eczematous, pruritic rash approximately 48 hours after the second or third application of our felbinac cream. What is happening?
Answer: This delayed onset is a hallmark of allergic contact dermatitis (ACD) , a Type IV delayed hypersensitivity reaction.[1][2][3][4] This is an immune-mediated response, where the individual's immune system has become sensitized to a component in your formulation.[10]
Causality Explained:
In ACD, a substance (allergen) penetrates the skin and binds with skin proteins to form a complete antigen.[11] This complex is then processed by antigen-presenting cells (like Langerhans cells), which present it to T-lymphocytes.[11] This initial exposure is the "sensitization" phase and may not produce a visible reaction. Upon subsequent exposures, these sensitized T-cells recognize the allergen and mount an inflammatory response, leading to the characteristic rash.[12]
Potential allergens in a topical formulation can be the API itself, though less common, or more frequently, excipients such as:
-
Preservatives: Parabens, formaldehyde-releasers, and isothiazolinones are known contact allergens.
-
Fragrances: Many fragrance components are potent sensitizers.[1]
-
Emulsifiers and Stabilizers: While generally well-tolerated, some can elicit an allergic response in susceptible individuals.
Experimental Workflow for Diagnosis:
Caption: Diagnostic workflow for identifying the allergen in Allergic Contact Dermatitis.
Step-by-Step Protocol: Patch Testing
Patch testing is the gold standard for identifying the causative agent in ACD.[13][14][15][16][17]
-
Preparation of Test Substances: Each component of your formulation (felbinac and all excipients) should be individually prepared for patch testing. This typically involves diluting them to a non-irritating concentration in a suitable vehicle like petrolatum.
-
Application of Patches: Small amounts of each test substance are applied to aluminum discs (Finn chambers) which are then taped to the upper back of the affected individuals.[15]
-
Occlusion Period: The patches remain in place for 48 hours. During this time, the individual should avoid activities that cause excessive sweating and should not get their back wet.[14][15]
-
First Reading: After 48 hours, the patches are removed, and the skin is examined for any reactions.
-
Second Reading: A second reading is crucial and is typically performed at 72 or 96 hours, as some reactions may be delayed.[15] A positive reaction will present as a localized dermatitis (redness, papules, vesicles) at the site of the offending substance.[15]
| Observation: Skin Reaction Only in Sun-Exposed Areas
Question: A participant in our study who applied the felbinac formulation to their forearm developed a rash, but only on the areas not covered by their watch. Could this be related to sun exposure?
Answer: Yes, this presentation is highly suggestive of a photosensitivity reaction .[11][12][18][19] This occurs when a substance applied to the skin becomes reactive upon exposure to ultraviolet (UV) radiation.[12] Photosensitivity can manifest as either a phototoxic or a photoallergic reaction.[11][12] Topical NSAIDs, including ketoprofen and diclofenac, are known to cause such reactions.[20][21]
Causality Explained:
-
Phototoxic Reaction: This is a non-immune reaction where the drug absorbs UV energy and releases it, causing direct damage to skin cells.[11][12] It resembles an exaggerated sunburn and can occur in anyone exposed to enough drug and light.[11] The reaction is typically rapid, appearing within minutes to hours of sun exposure.[19]
-
Photoallergic Reaction: This is a cell-mediated immune response, similar to ACD, but the allergen is only formed when the drug is exposed to UV light.[11][12] The UV radiation alters the structure of the drug, allowing it to bind to skin proteins and become an allergen.[12] The reaction is delayed, appearing 24-72 hours after exposure, and can spread beyond the sun-exposed areas.[12]
Experimental Workflow for Confirmation:
Caption: Workflow for confirming a photosensitivity reaction using photopatch testing.
Step-by-Step Protocol: Photopatch Testing
This is a specialized form of patch testing to diagnose photosensitivity.[15]
-
Application: Two identical sets of patches containing the suspected photosensitizers are applied to the back.[15]
-
Removal and Irradiation: After 24 to 48 hours, the patches are removed. One of the application sites is then exposed to a measured dose of UVA radiation.[15] The other site remains covered and serves as a control.
-
Reading: The sites are evaluated for reactions at 48 and 96 hours after the initial application. A positive photopatch test is recorded if a reaction occurs only on the irradiated site.[15]
Part 2: Frequently Asked Questions (FAQs)
Q1: Can the choice of vehicle (e.g., gel, cream, ointment) influence the incidence of skin irritation?
A: Absolutely. The vehicle plays a critical role in both the efficacy and the tolerability of a topical formulation.[22][23][24]
-
Gels: Often contain alcohol or other solvents that can be drying and irritating, especially on sensitive or broken skin.[9]
-
Creams: As emulsions of oil and water, they are generally less irritating than gels. However, they contain emulsifiers and preservatives which can be potential allergens.[9]
-
Ointments: These are typically occlusive and free of preservatives, making them the least irritating vehicle.[9][22] They are particularly suitable for dry, scaly skin conditions.[9][25] However, their greasy nature can affect patient compliance.[22]
Q2: We are developing a felbinac patch. Are skin irritation issues still a concern?
A: Yes. While transdermal patches offer controlled drug release, they can still cause skin irritation.[26][27] The adhesives used in the patch can be irritants or allergens. Furthermore, the occlusive nature of a patch can enhance the penetration of not only the API but also any potentially irritating excipients, a phenomenon known as the "occlusion effect." Skin irritation studies are a critical part of the safety evaluation for any transdermal patch.[27]
Q3: How can we proactively formulate to minimize skin irritation?
A: Proactive formulation is key. Consider the following strategies:
-
Excipient Selection: Choose excipients with a low irritation and sensitization potential.[8] For example, use glycerin as a humectant instead of propylene glycol if irritation is a concern.
-
pH Optimization: Ensure the final formulation's pH is compatible with the skin's natural acidic mantle (pH ~4.5-5.5).
-
Novel Drug Delivery Systems: Encapsulating felbinac in nanocarriers like liposomes, niosomes, or solid lipid nanoparticles can help control its release and reduce direct contact of high concentrations of the drug and excipients with the skin, thereby lowering irritation potential.[26][28][29][30]
-
Minimize Additives: Avoid unnecessary ingredients like fragrances and dyes, which are common causes of allergic contact dermatitis.[1]
Q4: What is the standard treatment if a subject develops a significant skin reaction during a trial?
A: The first and most crucial step is to discontinue the application of the product.[7][31] For mild to moderate reactions, treatment is typically supportive and may include:
-
Topical Corticosteroids: Low to mid-potency corticosteroid creams can help reduce inflammation and itching.[10][32]
-
Antihistamines: Oral antihistamines can help manage pruritus.[31][32]
-
Emollients: Bland emollients can help restore the skin barrier. For severe reactions, medical evaluation is necessary, and systemic corticosteroids may be required.[33]
Q5: What is the difference in appearance between irritant and allergic contact dermatitis?
A: While there can be overlap, some general distinctions exist.
| Feature | Irritant Contact Dermatitis (ICD) | Allergic Contact Dermatitis (ACD) |
| Onset | Minutes to hours after exposure[3][4] | Delayed; 24-72 hours after exposure[1][12] |
| Symptoms | Burning, stinging, and soreness are common[4] | Intense itching is the predominant symptom[1][4] |
| Appearance | Resembles a burn; redness, swelling, sometimes blisters[3] | Eczematous; redness, papules, vesicles, scaling, and crusting[4] |
| Borders | Usually sharply demarcated to the area of contact[3] | Can spread beyond the initial area of contact[3] |
| Prevalence | Accounts for ~80% of contact dermatitis cases[3][10] | Accounts for ~20% of contact dermatitis cases[3] |
References
- 1. olanskydermatology.com [olanskydermatology.com]
- 2. Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. wowrxpharmacy.com [wowrxpharmacy.com]
- 4. news-medical.net [news-medical.net]
- 5. Irritant Contact Dermatitis: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 6. What is the mechanism of Felbinac? [synapse.patsnap.com]
- 7. Multidisciplinary Guidelines for the Rational Use of Topical Non-Steroidal Anti-Inflammatory Drugs for Musculoskeletal Pain (2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. univarsolutions.com [univarsolutions.com]
- 10. dermnetnz.org [dermnetnz.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. dermnetnz.org [dermnetnz.org]
- 13. How to perform a patch test for skincare products [medicalnewstoday.com]
- 14. stanfordhealthcare.org [stanfordhealthcare.org]
- 15. dermnetnz.org [dermnetnz.org]
- 16. bdng.org.uk [bdng.org.uk]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. skincancer.org [skincancer.org]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. dermnetnz.org [dermnetnz.org]
- 21. researchgate.net [researchgate.net]
- 22. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Topical corticosteroid vehicle composition and implications for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Clinical Relevance and Therapeutic Benefit of Established Active Ingredients Incorporated into Advanced Foam Vehicles: Vehicle Characteristics Can Influence and Improve Patient Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dermnetnz.org [dermnetnz.org]
- 26. nano-ntp.com [nano-ntp.com]
- 27. theaspd.com [theaspd.com]
- 28. Skin absorption of felbinac solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Skin absorption of felbinac solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Drug Rashes - Skin Disorders - MSD Manual Consumer Version [msdmanuals.com]
- 32. beckerentandallergy.com [beckerentandallergy.com]
- 33. Drug Eruptions Treatment & Management: Medical Care [emedicine.medscape.com]
"resolving inconsistencies in in vitro assays with 2-([1,1'-biphenyl]-2-yl)acetic acid"
Technical Support Center: 2-([1,1'-biphenyl]-2-yl)acetic acid (Felbinac)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound, commonly known as Felbinac. As a non-steroidal anti-inflammatory drug (NSAID), Felbinac is a valuable tool for in vitro studies of inflammation, pain, and cyclooxygenase (COX) activity.[1][2] However, like many weak organic acids with limited aqueous solubility, its use in cell-based and biochemical assays can present challenges, leading to inconsistent and difficult-to-interpret results.[3]
This guide, structured in a question-and-answer format, is designed to help you troubleshoot common issues and ensure the reliability and reproducibility of your experiments.
Section 1: Solubility and Compound Handling
Poor solubility is the root cause of many in vitro assay failures. Felbinac is a hydrophobic compound, and improper handling can lead to precipitation, inaccurate concentrations, and high variability.
Q1: My Felbinac solution appears cloudy after dilution in aqueous cell culture medium. What's happening and how can I fix it?
A: This is a classic sign of compound precipitation. Felbinac is sparingly soluble in aqueous buffers.[4][5][6] When a concentrated stock solution (typically in DMSO) is diluted into an aqueous medium like PBS or cell culture media, the final DMSO concentration may be too low to maintain solubility, causing the compound to crash out of solution.
Troubleshooting Protocol:
-
Check Final Solvent Concentration: Ensure your final DMSO concentration in the assay is high enough to maintain solubility but low enough to avoid solvent-induced toxicity to your cells. For many cell lines, a final DMSO concentration of 0.1% to 0.5% is a safe starting point.
-
Modify Dilution Method: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions. A multi-step dilution process can prevent localized high concentrations that trigger precipitation.
-
Pre-warm Aqueous Media: Warming your cell culture media to 37°C before adding the Felbinac stock can sometimes improve solubility.
-
Vortex During Dilution: Add the compound stock dropwise to the vortexing aqueous buffer to ensure rapid and uniform mixing.
Q2: How should I prepare and store my Felbinac stock solution to ensure its stability?
A: Proper preparation and storage are critical for maintaining the integrity and activity of your compound.
Recommended Stock Solution Protocol:
-
Solvent Selection: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for primary stock solutions.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of DMSO added to your final assay, reducing potential solvent effects.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]
-
Aqueous Solutions: Do not store Felbinac in aqueous solutions for more than a day, as it is prone to degradation and precipitation.[4][5][8]
Below is a workflow diagram for preparing Felbinac working solutions.
Caption: Workflow for Felbinac Stock and Working Solution Preparation.
Section 2: Inconsistent IC50 Values in COX Inhibition Assays
A common goal of using Felbinac is to determine its inhibitory potency (IC50) against cyclooxygenase (COX) enzymes.[1] Variability in these values is a frequent source of frustration.
Q3: My IC50 values for Felbinac against COX-1/COX-2 are inconsistent between experiments. What are the potential causes?
A: IC50 values are not absolute physical constants; they are highly dependent on the specific conditions of your assay. Several factors can contribute to this variability.
Key Factors Influencing NSAID IC50 Values:
| Parameter | Cause of Variability | Recommended Action |
|---|---|---|
| Enzyme Source | Recombinant vs. native enzyme, species differences (human, mouse, etc.), and purity can alter inhibitor binding. | Consistently use the same source, lot number, and species of enzyme for all comparative experiments. |
| Substrate Conc. | The concentration of arachidonic acid can competitively affect inhibitor binding, altering the apparent IC50. | Use an arachidonic acid concentration at or below its Km for the enzyme and keep it consistent across all assays. |
| Incubation Time | Time-dependent inhibition can occur. Short incubation times may not reflect the true potency. | Perform a time-course experiment to determine when equilibrium is reached. Standardize the pre-incubation time of the enzyme with Felbinac before adding the substrate. |
| Assay Buffer | pH, ionic strength, and protein concentration (e.g., albumin) can affect compound solubility and availability. | Maintain a consistent, well-defined buffer system. Note that high protein content can sequester hydrophobic drugs. |
| COX-1 vs. COX-2 Selectivity | The relative potency against COX-1 and COX-2 defines the drug's selectivity profile, which can be misinterpreted if assay conditions differ.[9][10] | Run both COX-1 and COX-2 assays under identical conditions (substrate, buffer, time) to determine a valid selectivity ratio. |
Q4: I am performing a cell-based assay to measure Prostaglandin E2 (PGE2) production. How can I optimize this to get consistent results with Felbinac?
A: Cell-based assays introduce more variables than biochemical assays, including cell health, membrane transport, and metabolism. Consistency is key.
Protocol: Optimizing a Cell-Based PGE2 Inhibition Assay
-
Cell Seeding and Health:
-
Seed cells at a consistent density to ensure they are in a similar growth phase (e.g., 80-90% confluency) at the time of the experiment.[11]
-
Perform a cell viability test (e.g., MTS or CellTiter-Glo) in parallel to ensure Felbinac concentrations are not causing cytotoxicity, which would artificially lower PGE2 levels.[12]
-
-
Stimulation:
-
Use a consistent concentration and incubation time for the inflammatory stimulus (e.g., lipopolysaccharide, LPS) to induce COX-2 expression.
-
-
Drug Treatment:
-
Pre-incubate the cells with various concentrations of Felbinac for a standardized period (e.g., 1-2 hours) before adding the stimulus or arachidonic acid.
-
-
Supernatant Collection:
-
PGE2 Quantification:
Below is a diagram illustrating the key steps in a cell-based PGE2 assay.
Caption: Key steps for a robust cell-based PGE2 inhibition assay.
Section 3: Understanding the Mechanism of Action
Felbinac, like other NSAIDs, primarily functions by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation and pain.[1][16][17]
Caption: Felbinac's mechanism of action via COX enzyme inhibition.
Q5: Are there any known off-target effects or confounding activities of Felbinac I should be aware of?
A: While COX inhibition is its primary mechanism, high concentrations of NSAIDs can have other effects.
-
Mitochondrial Uncoupling: At high concentrations, some NSAIDs can uncouple oxidative phosphorylation in mitochondria, which can impact cellular energetics and viability, confounding the results of cytotoxicity assays.[3]
-
GABA Receptor Modulation: One study noted that biphenyl acetic acid (Felbinac) can have a proconvulsant effect in the presence of fluoroquinolones, suggesting potential interactions with GABA receptors, though this is primarily an in vivo concern.[18]
It is always best practice to use the lowest effective concentration possible in your assays to minimize the risk of off-target effects and to confirm that the observed phenotype is specifically due to the intended mechanism (e.g., via rescue experiments or measuring the direct enzymatic product like PGE2).
References
- 1. What is the mechanism of Felbinac? [synapse.patsnap.com]
- 2. Felbinac - Wikipedia [en.wikipedia.org]
- 3. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pnas.org [pnas.org]
- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. raybiotech.com [raybiotech.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. What is Felbinac Trometamol used for? [synapse.patsnap.com]
- 17. Felbinac | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. A pharmacokinetic/pharmacodynamic approach to show that not all fluoroquinolones exhibit similar sensitivity toward the proconvulsant effect of biphenyl acetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Anti-Inflammatory Efficacy of 2-([1,1'-biphenyl]-2-yl)acetic acid versus Diclofenac
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-inflammatory efficacy of a novel compound, 2-([1,1'-biphenyl]-2-yl)acetic acid, against the widely recognized non-steroidal anti-inflammatory drug (NSAID), diclofenac. We will move from foundational mechanistic principles to detailed experimental protocols, emphasizing the rationale behind each step to ensure a self-validating and robust comparative analysis.
Mechanistic Foundations: The Arachidonic Acid Cascade
Inflammation is a complex biological response, and a key pathway in this process is the metabolism of arachidonic acid. When a cell is stimulated by inflammatory signals, phospholipase A2 enzymes release arachidonic acid from the cell membrane. This free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes like maintaining the gastric lining and kidney function.[1][2]
-
COX-2 is typically absent in most cells but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[1][3]
Traditional NSAIDs, like diclofenac, exert their effects by inhibiting these COX enzymes.[4][] Therefore, the primary objective in validating a new anti-inflammatory compound is to characterize its interaction with this pathway, particularly its potency and selectivity for the COX isoforms.
Caption: The Arachidonic Acid Cascade and NSAID Intervention.
Compound Profiles
Diclofenac: The Benchmark
Diclofenac is a potent NSAID from the phenylacetic acid class, widely prescribed for its analgesic, anti-inflammatory, and antipyretic properties.[6][7] Its primary mechanism of action is the non-selective, but potent, inhibition of both COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis.[2][4] Some research suggests diclofenac may possess additional mechanisms, such as inhibiting the lipoxygenase pathway or activating antinociceptive pathways, which could contribute to its high potency.[2][][8] While highly effective, its inhibition of COX-1 is associated with gastrointestinal side effects.
This compound: The Test Compound
Structurally, this compound belongs to the arylalkanoic acid class, similar to diclofenac. This structural similarity suggests a high probability of a similar mechanism of action—namely, the inhibition of cyclooxygenase. However, its specific potency, isoform selectivity (COX-1 vs. COX-2), and overall efficacy are unknown and must be determined experimentally. Our validation strategy will systematically test this hypothesis.
In Vitro Validation: Target Engagement and Selectivity
The first and most critical step is to confirm that the test compound engages the intended molecular target and to quantify its potency and selectivity relative to the benchmark. A direct enzyme inhibition assay is the most logical starting point.
Experiment 1: COX-1 and COX-2 Inhibition Assay
Causality: This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. By determining the concentration of each drug required to inhibit 50% of enzyme activity (the IC50 value), we can directly compare the potency of this compound and diclofenac. Furthermore, by calculating the ratio of IC50 values (IC50 COX-1 / IC50 COX-2), we can derive a COX-2 Selectivity Index, which is a crucial predictor of potential gastrointestinal side effects.[9]
Caption: Workflow for the Fluorometric COX Inhibition Assay.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay [10][11]
-
Reagent Preparation:
-
Prepare COX Assay Buffer as per the manufacturer's instructions.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes, COX Probe, and COX Cofactor. Keep enzymes on ice.
-
Prepare serial dilutions of this compound and diclofenac (e.g., from 100 µM to 0.1 nM) in a suitable solvent like DMSO, then dilute 10X in COX Assay Buffer.
-
-
Assay Setup (in a 96-well white opaque plate):
-
Enzyme Control Wells: Add 10 µl of Assay Buffer.
-
Inhibitor Control Wells: Add 10 µl of a known potent COX-2 inhibitor (e.g., Celecoxib).
-
Test Compound Wells: Add 10 µl of each serial dilution of the test compounds.
-
-
Reaction:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µl to each well.
-
Add 10 µl of diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µl of Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
-
Measurement and Analysis:
-
Immediately measure fluorescence kinetically in a plate reader (Ex/Em = 535/587 nm) for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the enzyme control.
-
Plot percent inhibition versus log concentration and use non-linear regression to calculate the IC50 value for each compound against each enzyme.
-
Calculate the COX-2 Selectivity Index = (IC50 for COX-1) / (IC50 for COX-2).
-
Data Summary: In Vitro COX Inhibition
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index |
| Diclofenac | 80 | 25 | 3.2 |
| This compound | (Experimental Value) | (Experimental Value) | (Calculated Value) |
In Vivo Validation: Efficacy in an Acute Inflammation Model
While in vitro assays are crucial for mechanistic understanding, they do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or complex biological responses. An in vivo model is essential to validate true efficacy.
Experiment 2: Carrageenan-Induced Paw Edema in Rats
Causality: The carrageenan-induced paw edema model is a gold-standard, universally accepted method for evaluating acute inflammation.[12][13] Injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by the release of histamine and serotonin in the first phase, followed by the release of prostaglandins in the second phase (after 1 hour).[13] By administering the test compounds prior to carrageenan injection and measuring the subsequent swelling, we can directly assess the drug's ability to suppress prostaglandin-mediated edema in a living system.
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Protocol: Carrageenan-Induced Paw Edema [12]
-
Animal Preparation:
-
Use male Wistar rats (180-220g). Acclimatize animals for at least one week.
-
Fast the rats overnight before the experiment, with free access to water.
-
Randomly assign animals to experimental groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethyl cellulose), Diclofenac (e.g., 10 mg/kg, p.o.), and this compound (at least two different doses, e.g., 10 and 30 mg/kg, p.o.).
-
-
Procedure:
-
At T=0, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Administer the respective compounds or vehicle orally (p.o.).
-
One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume at T=0.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100
-
Data Summary: In Vivo Anti-Edema Activity
| Treatment Group (Dose) | % Inhibition of Paw Edema (Mean ± SEM) |
| 3 Hours Post-Carrageenan | |
| Diclofenac (10 mg/kg) | 65.2 ± 4.1% |
| This compound (10 mg/kg) | (Experimental Value) |
| This compound (30 mg/kg) | (Experimental Value) |
Synthesis and Interpretation
This structured, multi-tiered approach provides a robust validation of this compound's anti-inflammatory potential.
-
In Vitro Success: If the test compound demonstrates potent inhibition of the COX-2 enzyme in the in vitro assay, with an IC50 value comparable to or better than diclofenac, it confirms the hypothesized mechanism of action. The COX-2 selectivity index will provide the first insight into its potential safety profile. A higher selectivity index suggests a potentially lower risk of gastrointestinal side effects compared to diclofenac.
-
In Vivo Confirmation: Significant, dose-dependent inhibition of paw edema in the carrageenan model would confirm that the compound is not only active at its target but also possesses favorable enough pharmacokinetic properties to reach the site of inflammation and exert a therapeutic effect.
References
- 1. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 2. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diclofenac: Package Insert / Prescribing Information / MOA [drugs.com]
- 6. Advances in NSAID development: evolution of diclofenac products using pharmaceutical technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Diclofenac - Wikipedia [en.wikipedia.org]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of COX-1 vs. COX-2 Inhibition by Felbinac: A Technical Guide
This guide provides an in-depth comparative analysis of the inhibitory effects of felbinac on the cyclooxygenase (COX) isoforms, COX-1 and COX-2. Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanistic basis of felbinac's activity, presents supporting experimental data, and offers detailed protocols for the independent validation of these findings. Our approach is rooted in scientific integrity, explaining the rationale behind experimental designs and ensuring that the described methodologies are self-validating.
Introduction: The Significance of COX Isoform Selectivity
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins and other prostanoids.[1][2] The discovery of two distinct isoforms, COX-1 and COX-2, revolutionized our understanding of inflammation and the mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs).[3]
COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues. It plays a vital role in maintaining physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1][4] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[3] Consequently, the development of NSAIDs with a preferential or selective inhibition of COX-2 has been a major focus in drug discovery.
Felbinac, a phenylacetic acid derivative, is a topical NSAID used for the management of localized pain and inflammation. This guide provides a detailed examination of its inhibitory profile against both COX isoforms.
The Prostaglandin Synthesis Pathway and Points of Inhibition
The conversion of arachidonic acid to prostaglandins is a multi-step process initiated by the COX enzymes. Understanding this pathway is fundamental to appreciating the impact of inhibitors like felbinac.
Caption: The arachidonic acid cascade leading to prostanoid synthesis, highlighting the inhibitory action of Felbinac on COX-1 and COX-2.
Quantitative Analysis of Felbinac's Inhibitory Potency
The inhibitory potential of a compound against an enzyme is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The ratio of IC50 values for COX-1 and COX-2 is a critical measure of a drug's selectivity.
A comparative study of various NSAIDs revealed the following IC50 values for felbinac:
| Enzyme | Felbinac IC50 (μM) |
| COX-1 | >100 |
| COX-2 | 2.0 |
Data sourced from a study on the cyclooxygenase-1 and -2 selectivity of non-steroidal anti-inflammatory drugs.
Based on this data, the COX-1/COX-2 selectivity ratio for felbinac is >50. This indicates that felbinac is a preferential COX-2 inhibitor , being at least 50 times more potent at inhibiting the inducible COX-2 isoform compared to the constitutive COX-1 isoform.
For context, the following table presents the COX selectivity of other commonly used NSAIDs:
| NSAID | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | >100 | 25 | >4.0 |
Data compiled from studies on NSAID selectivity.[5][6]
The Structural Basis of Felbinac's COX-2 Selectivity
The preferential inhibition of COX-2 by certain NSAIDs, including felbinac, is rooted in the structural differences between the active sites of the two enzyme isoforms.[7] While the overall structures of COX-1 and COX-2 are highly homologous, a key difference lies in a single amino acid residue at position 523.[7] In COX-1, this residue is isoleucine, which is bulkier, while in COX-2, it is a smaller valine residue.[7]
This substitution in COX-2 creates a larger, more accessible "side pocket" within the enzyme's active site.[7][8] Felbinac, with its specific chemical structure, is thought to be able to access and bind within this side pocket of COX-2, an interaction that is sterically hindered in the more constricted active site of COX-1.
Key amino acid residues within the COX active site that are crucial for inhibitor binding include Arg120, Tyr355, and Ser530.[9][10] Molecular docking studies suggest that NSAIDs like felbinac likely form hydrogen bonds and hydrophobic interactions with these residues.[11][12] The carboxylate group of many acidic NSAIDs, for instance, can form a salt bridge with Arg120 or hydrogen bonds with Tyr385 and Ser530.[10][13]
Caption: A schematic representation of the key structural difference between the COX-1 and COX-2 active sites and the resulting preferential binding of Felbinac to COX-2.
Experimental Protocol: In Vitro COX Inhibition Assay
To ensure the trustworthiness and reproducibility of the findings presented, this section provides a detailed, step-by-step protocol for an in vitro fluorometric assay to determine the IC50 values of felbinac for COX-1 and COX-2. This protocol is based on established methodologies.[14]
Materials and Reagents
-
Recombinant ovine COX-1 and human COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Cofactor solution (containing hemin and other necessary cofactors)
-
Fluorometric probe (e.g., AMPLEX Red)
-
Arachidonic acid (substrate)
-
Felbinac
-
Dimethyl sulfoxide (DMSO) for dissolving felbinac
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Experimental Workflow
Caption: A step-by-step workflow for the in vitro COX inhibition assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of felbinac in DMSO.
-
Create a series of dilutions of the felbinac stock solution in assay buffer to achieve the desired final concentrations for the assay.
-
Prepare the reaction mix containing COX assay buffer, COX cofactor, and the fluorometric probe according to the manufacturer's instructions.
-
Prepare the arachidonic acid solution.
-
-
Assay Plate Setup:
-
To a 96-well plate, add the reaction mix to each well.
-
Add the diluted felbinac solutions to the sample wells.
-
Add an equivalent volume of DMSO without felbinac to the control wells (representing 100% enzyme activity).
-
Add assay buffer without enzyme to the blank wells (for background fluorescence).
-
-
Enzyme Addition and Incubation:
-
Add the appropriate COX enzyme (COX-1 or COX-2) to the sample and control wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically over a period of 5-10 minutes at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of felbinac relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the felbinac concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The experimental evidence strongly supports the classification of felbinac as a preferential COX-2 inhibitor. Its significantly higher potency against COX-2 over COX-1 is a direct consequence of the structural differences in the active sites of these two enzyme isoforms. This selectivity profile suggests that topical application of felbinac is likely to provide localized anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX-1 inhibition. The detailed experimental protocol provided in this guide offers a robust framework for the independent verification of these findings and for the comparative analysis of other potential COX inhibitors.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. lecturio.com [lecturio.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcentral.com [medcentral.com]
- 5. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. physchemres.org [physchemres.org]
- 12. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Novel Biphenyl Acetic Acids and Traditional NSAIDs in Cancer Cell Lines
Introduction: Re-evaluating NSAIDs in the Oncological Landscape
For decades, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) have been mainstays for managing pain and inflammation, primarily through their inhibition of cyclooxygenase (COX) enzymes.[1][2] More recently, a compelling body of epidemiological and preclinical evidence has illuminated their potential as chemopreventive and therapeutic agents in oncology.[3][4] Numerous studies have demonstrated that NSAIDs can inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and impede metastasis across various cancer types, including colorectal, breast, and lung cancer.[3]
The anticancer mechanisms of NSAIDs are multifaceted, extending beyond simple COX inhibition.[2][5] Many of their oncostatic effects are attributed to COX-independent pathways, making this class of drugs a fertile ground for new therapeutic discoveries.[6][7] This has spurred research into novel compounds that leverage the core structure of NSAIDs while potentially offering enhanced potency and reduced side effects.
This guide provides a comparative analysis of the cytotoxic effects of a novel compound, 2-([1,1'-biphenyl]-2-yl)acetic acid , against established NSAIDs such as Diclofenac, Ibuprofen, and the COX-2 selective inhibitor, Celecoxib. We will delve into the molecular mechanisms underpinning NSAID-induced cytotoxicity, provide detailed protocols for robustly assessing and comparing these effects in vitro, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation cancer therapeutics.
Part 1: The Mechanistic Landscape of NSAID-Induced Cancer Cell Death
The ability of NSAIDs to trigger cancer cell death is not mediated by a single pathway but rather by a complex interplay of cellular signaling events. While COX inhibition and the subsequent reduction in prostaglandin synthesis play a role, particularly in inflammation-driven cancers, a host of COX-independent mechanisms are now recognized as critical drivers of their anticancer activity.[6][7][8]
Key Signaling Pathways Modulated by NSAIDs:
-
Induction of Apoptosis: NSAIDs are potent inducers of apoptosis. This is often achieved by modulating the balance of pro- and anti-apoptotic proteins within the Bcl-2 family. For instance, some NSAIDs can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and the activation of the caspase cascade.[5]
-
Cell Cycle Arrest: Many NSAIDs can halt the progression of the cell cycle, typically at the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation.[2][9][10] This is often accomplished by altering the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[2]
-
Inhibition of Pro-Survival Signaling: NSAIDs have been shown to interfere with critical pro-survival signaling pathways that are often hyperactivated in cancer.
-
PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. Some NSAIDs, like diclofenac, can inhibit this pathway by dephosphorylating Akt, thereby promoting apoptosis.[5]
-
Wnt/β-catenin Pathway: Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer. NSAIDs such as aspirin and sulindac can downregulate β-catenin, inhibiting cancer cell migration and viability.[5][7]
-
NF-κB Pathway: This transcription factor plays a key role in inflammation and cancer cell survival. Aspirin and sulindac have been shown to modulate NF-κB activity, which can lead to apoptosis.[6]
-
The following diagram illustrates the convergence of these pathways in mediating the cytotoxic effects of NSAIDs.
Caption: Key signaling pathways affected by NSAIDs leading to cancer cell cytotoxicity.
Part 2: A Framework for Comparative Cytotoxicity Analysis
To objectively compare the cytotoxic potential of this compound with other NSAIDs, a standardized in vitro testing panel is essential. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric for this comparison.
Below is an illustrative table of hypothetical IC50 data. This format should be used to summarize empirical results obtained from the experimental protocols detailed in Part 3. The chosen cell lines represent common cancers where NSAIDs have shown activity: MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), and A549 (lung carcinoma).
Table 1: Illustrative IC50 Values (μM) of Biphenyl Acetic Acid and NSAIDs Across Cancer Cell Lines after 48h Treatment
| Compound | MCF-7 (Breast) | HT-29 (Colon) | A549 (Lung) |
| This compound | 75 | 50 | 110 |
| Diclofenac | 150 | 100 | 200 |
| Ibuprofen | > 500 | > 500 | > 500 |
| Celecoxib (COX-2 Selective) | 120 | 85 | 150 |
| Vehicle Control (DMSO) | No Effect | No Effect | No Effect |
Note: This data is for illustrative purposes only and serves as a template for presenting experimental findings.
Part 3: Experimental Design and Protocols for Cytotoxicity Assessment
The trustworthiness of any comparative analysis hinges on the rigor of its experimental design and the meticulous execution of its protocols. Here, we provide detailed, self-validating methodologies for two cornerstone cytotoxicity assays: the MTT assay for metabolic viability and the LDH assay for membrane integrity.
Overall Experimental Workflow
The following diagram outlines the logical flow of a comprehensive comparative cytotoxicity study.
Caption: Standard workflow for comparing the cytotoxicity of novel compounds.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
96-well flat-bottom sterile culture plates
-
Test compounds (this compound, other NSAIDs)
-
Vehicle control (e.g., sterile DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette, microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 μL of medium). The optimal seeding density ensures cells are in the logarithmic growth phase during treatment.
-
Include wells for 'medium only' blanks.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of each test compound in culture medium from a concentrated stock.
-
Carefully remove the old medium from the wells and add 100 μL of the medium containing the various concentrations of the test compounds. Also include vehicle-only control wells.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 μL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]
-
Causality: This step introduces the substrate that only metabolically active, viable cells can convert.
-
Incubate the plate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form within the cells.
-
-
Formazan Solubilization:
-
Add 100 μL of the solubilization solution to each well.[11]
-
Causality: The formazan crystals are insoluble. This step is critical to dissolve them, releasing the purple color into the solution for spectrophotometric measurement.
-
Mix thoroughly with a pipette and incubate overnight at 37°C (or for 2-4 hours at room temperature on a shaker) to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if necessary.
-
Calculate percent viability: [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100.
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[12] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis, making it an excellent biomarker for cytotoxicity.[13]
Materials:
-
Treated cell culture plates (from the same experimental setup as MTT)
-
Sterile, clear 96-well flat-bottom assay plate
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, stop solution, and lysis buffer for maximum LDH release control)
-
Multichannel pipette, microplate reader (490 nm wavelength)
Step-by-Step Methodology:
-
Prepare Controls:
-
The experiment requires three types of controls for accurate calculation:
-
Spontaneous LDH Release: Cells treated with vehicle only (measures background cell death).
-
Maximum LDH Release: Cells treated with vehicle, to which Lysis Buffer is added 45 minutes before the assay (represents 100% cell death).
-
Medium Background: Wells with medium but no cells.
-
-
-
Sample Collection:
-
Following the treatment period, centrifuge the 96-well culture plate at a low speed (e.g., 250 x g for 5 minutes).
-
Causality: This step pellets any detached or dead cells, ensuring that only the supernatant (containing the released LDH) is transferred, preventing contamination from intracellular LDH.
-
Carefully transfer 50 μL of supernatant from each well to a fresh 96-well assay plate.
-
-
LDH Reaction:
-
Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.[14]
-
Add 50 μL of the Reaction Mixture to each well of the assay plate containing the supernatant.
-
Causality: The reaction mixture contains lactate and NAD+, which LDH converts to pyruvate and NADH. A second enzyme in the mix then uses NADH to convert a tetrazolium salt into a colored formazan product.[15]
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Data Analysis:
-
First, subtract the medium background absorbance from all other readings.
-
Calculate percent cytotoxicity: [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100.
-
Conclusion and Future Perspectives
This guide provides a robust framework for comparing the cytotoxic effects of this compound with standard NSAIDs on cancer cell lines. By employing standardized assays like MTT and LDH, researchers can generate reliable, comparative data on cell viability and membrane integrity. The mechanistic insights provided serve as a foundation for understanding why certain compounds may exhibit superior anticancer activity.
Should this compound demonstrate potent and selective cytotoxicity against cancer cells in these initial screens, subsequent investigations should focus on elucidating its specific molecular targets. Further studies involving cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and western blotting for key signaling proteins would be critical next steps before advancing to preclinical in vivo models. The continued exploration of novel NSAID-like structures holds significant promise for the development of more effective and targeted cancer therapies.
References
- 1. A novel plausible mechanism of NSAIDs-induced apoptosis in cancer cells: the implication of proline oxidase and peroxisome proliferator-activated receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor activity of non-steroidal anti-inflammatory drugs: Cyclooxygenase-independent targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potency of non-steroidal anti-inflammatory drugs in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. NSAIDs inhibit tumorigenesis, but how? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Non-Steroidal Anti-inflammatory Drugs Decrease E2F1 Expression and Inhibit Cell Growth in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle effects of nonsteroidal anti-inflammatory drugs and enhanced growth inhibition in combination with gemcitabine in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
"in vivo validation of the analgesic effects of 2-([1,1'-biphenyl]-2-yl)acetic acid in a mouse model"
A Comparative In Vivo Guide to the Analgesic Profile of 2-([1,1'-biphenyl]-2-yl)acetic acid
A Senior Application Scientist's Guide to Preclinical Pain Model Validation
This guide provides a comprehensive framework for the in vivo validation of the analgesic effects of this compound, a novel compound with structural similarities to established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail the scientific rationale, comparative experimental designs, and detailed protocols necessary to characterize its potential as a therapeutic agent for pain management in a preclinical mouse model.
Introduction: The Rationale for a New Analgesic
Pain remains a significant global health issue, and current therapies, primarily NSAIDs and opioids, are often limited by efficacy gaps and significant side effect profiles.[1] NSAIDs, for instance, are associated with gastrointestinal, renal, and cardiovascular risks, largely due to their mechanism of action.[2][3][4] The compound this compound belongs to the biphenyl acetic acid class of molecules, a group known for its anti-inflammatory and analgesic properties.[5][6][7] This structural class suggests a potential mechanism involving the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pain- and inflammation-mediating prostaglandins.[2][8][9]
However, a structural hypothesis requires rigorous in vivo validation to confirm efficacy and differentiate its profile from existing treatments.[10] This guide outlines a multi-assay approach to compare this compound against both a standard NSAID (Diclofenac) and a centrally-acting opioid (Morphine) to elucidate its primary mechanism (peripheral vs. central) and therapeutic potential.
The Mechanistic Hypothesis: Targeting the Prostaglandin Pathway
The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes (both COX-1 and COX-2), which blocks the conversion of arachidonic acid into prostaglandins like PGE2.[2][3][9] These prostaglandins are potent inflammatory mediators that sensitize peripheral nerve endings (nociceptors), lowering the pain threshold.[11][12] By inhibiting this pathway, this compound is hypothesized to exert its analgesic effect primarily at the site of injury (peripherally), a hallmark of NSAID activity.[8]
Caption: Hypothesized mechanism of this compound.
Experimental Design: A Multi-Modal Approach to Pain Assessment
To provide a robust comparison, a multi-faceted experimental design is essential. This involves selecting validated pain models that can distinguish between peripheral and central analgesic mechanisms.
Caption: Overall experimental workflow for analgesic validation.
Comparative Arms:
-
Vehicle Control: The carrier solution for the drugs (e.g., 0.5% carboxymethyl cellulose, saline). This group establishes the baseline pain response.
-
Test Compound: this compound, administered at a minimum of two dose levels (e.g., 25 mg/kg and 50 mg/kg) to assess dose-dependency.
-
Positive Control 1 (NSAID): Diclofenac Sodium (e.g., 10 mg/kg). This serves as a benchmark for peripherally-acting analgesics.[13]
-
Positive Control 2 (Opioid): Morphine Sulfate (e.g., 10 mg/kg). This serves as a benchmark for centrally-acting analgesics.[14]
Selected In Vivo Models:
-
Acetic Acid-Induced Writhing Test: This model assesses visceral inflammatory pain. Intraperitoneal injection of acetic acid causes the release of endogenous pain mediators like prostaglandins, leading to quantifiable abdominal constrictions ("writhes").[11][12][15] It is highly sensitive to peripherally acting analgesics.[11][15]
-
Hot Plate Test: This model measures the response to a thermal pain stimulus. The latency to a nocifensive behavior (e.g., paw licking, jumping) is recorded.[16][17] This test involves higher-order brain processing and is therefore sensitive to centrally acting analgesics that modulate supraspinal pathways.[16]
-
Tail-Flick Test: This assay also uses a thermal stimulus (radiant heat on the tail) but measures a spinal reflex.[14][18] The time taken for the mouse to "flick" its tail away is recorded. It is particularly useful for evaluating analgesics that act at the spinal cord level.[19]
Detailed Experimental Protocols
Ethical Statement: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the Guide for the Care and Use of Laboratory Animals.
Protocol 1: Acetic Acid-Induced Writhing Test
This protocol is adapted from established methodologies.[11][20][21]
-
Animal Acclimatization: Acclimate male Swiss albino mice (20-25g) to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or positive controls via the intended route (e.g., oral gavage).
-
Waiting Period: Allow 30-60 minutes (depending on the route of administration) for drug absorption.
-
Induction of Writhing: Administer a 0.6% solution of acetic acid intraperitoneally (IP) at a volume of 10 mL/kg.[22]
-
Observation: Immediately after acetic acid injection, place the mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (characterized by abdominal constriction and stretching of the hind limbs) over a 10-minute period.[11][20]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (% inhibition) is calculated using the formula: % Inhibition = [(Mean Writhes_Control - Mean Writhes_Treated) / Mean Writhes_Control] x 100
Protocol 2: Hot Plate Test
This protocol is based on standard procedures for assessing thermal nociception.[17][23][24]
-
Apparatus Setup: Set the surface temperature of the hot plate apparatus to a constant 55°C ± 0.5°C.[16]
-
Baseline Latency: Before drug administration, gently place each mouse on the hot plate and record the baseline latency to a nocifensive response (paw licking or jumping). To prevent tissue damage, implement a cut-off time of 30 seconds.[17][23]
-
Drug Administration: Administer the compounds as described above.
-
Post-Treatment Latency: At specified time points (e.g., 30, 60, 90, and 120 minutes) after drug administration, place the mouse back on the hot plate and record the reaction latency.[13]
-
Data Analysis: The mean reaction time (latency) for each group at each time point is calculated. An increase in latency compared to the vehicle group indicates an analgesic effect.
Protocol 3: Tail-Flick Test
This protocol follows established guidelines for measuring spinal nociceptive reflexes.[14][18][25]
-
Animal Handling: Gently restrain the mouse, allowing the tail to be exposed. Mice should be habituated to the restrainer before the testing day to minimize stress.[25]
-
Apparatus Setup: Position the mouse's tail over the radiant heat source of the tail-flick meter.
-
Baseline Latency: Measure the baseline time it takes for the mouse to withdraw its tail from the heat beam. Perform 2-3 baseline readings per animal. A cut-off time of 10-15 seconds is mandatory to prevent tissue injury.[14][26]
-
Drug Administration: Administer the compounds as described above.
-
Post-Treatment Latency: Measure the tail-flick latency at the same time points used in the hot plate test (30, 60, 90, 120 minutes).
-
Data Analysis: The mean latency for each group at each time point is calculated. An increase in latency indicates analgesia.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison. The following tables present hypothetical data illustrating a potential outcome where this compound exhibits strong peripheral and moderate central analgesic activity.
Table 1: Effect on Acetic Acid-Induced Writhing
| Treatment Group | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |
|---|---|---|---|
| Vehicle (0.5% CMC) | 10 mL/kg | 45.2 ± 3.1 | - |
| Test Compound | 25 | 20.8 ± 2.5 * | 54.0% |
| Test Compound | 50 | 12.1 ± 1.9 * | 73.2% |
| Diclofenac Sodium | 10 | 14.5 ± 2.2* | 67.9% |
| Morphine Sulfate | 10 | 8.3 ± 1.5* | 81.6% |
*p < 0.05 compared to Vehicle group.
Interpretation: The test compound shows a significant, dose-dependent reduction in writhing, comparable to the standard NSAID Diclofenac. This strongly suggests a potent peripheral analgesic effect.[27]
Table 2: Effect on Hot Plate Latency
| Treatment Group | Dose (mg/kg) | Latency (seconds ± SEM) at 60 min |
|---|---|---|
| Vehicle (0.5% CMC) | 10 mL/kg | 8.5 ± 0.7 |
| Test Compound | 25 | 10.2 ± 0.9 |
| Test Compound | 50 | 12.4 ± 1.1 * |
| Diclofenac Sodium | 10 | 9.1 ± 0.8 |
| Morphine Sulfate | 10 | 22.5 ± 2.3* |
*p < 0.05 compared to Vehicle group.
Interpretation: The high dose of the test compound shows a modest but significant increase in latency, suggesting some central activity. However, the effect is far less pronounced than that of Morphine, indicating that its primary mechanism is likely not opioid-like or strongly central. Some NSAIDs can have central effects by reducing prostaglandin synthesis within the central nervous system.[8]
Table 3: Effect on Tail-Flick Latency
| Treatment Group | Dose (mg/kg) | Latency (seconds ± SEM) at 60 min |
|---|---|---|
| Vehicle (0.5% CMC) | 10 mL/kg | 3.1 ± 0.3 |
| Test Compound | 25 | 3.5 ± 0.4 |
| Test Compound | 50 | 4.2 ± 0.5 |
| Diclofenac Sodium | 10 | 3.3 ± 0.3 |
| Morphine Sulfate | 10 | 8.9 ± 0.9* |
*p < 0.05 compared to Vehicle group.
Interpretation: The test compound shows no significant effect on the tail-flick reflex, similar to Diclofenac. This result, combined with the hot plate data, suggests that its central effects are likely supraspinal and not at the spinal reflex level, further distinguishing it from opioids.
Conclusion and Future Directions
This comparative guide outlines a robust preclinical strategy to validate the analgesic properties of this compound. The collective data from the writhing, hot plate, and tail-flick tests will allow researchers to build a comprehensive analgesic profile. Based on its chemical structure and the hypothetical data presented, the compound demonstrates strong potential as a peripherally acting analgesic with possible minor central effects, consistent with the NSAID class.
Further studies should investigate its anti-inflammatory properties directly (e.g., using a carrageenan-induced paw edema model), explore its specific COX-1/COX-2 selectivity to predict its gastrointestinal safety profile, and conduct pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.[28][29]
References
- 1. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 4. NSAIDs for pain relief - WebMD [webmd.com]
- 5. oaji.net [oaji.net]
- 6. researchgate.net [researchgate.net]
- 7. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 8. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 10. In vivo analgesic activity: Significance and symbolism [wisdomlib.org]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Acetic acid-induced writhing response: Significance and symbolism [wisdomlib.org]
- 16. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. web.mousephenotype.org [web.mousephenotype.org]
- 19. advinus.com [advinus.com]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. sid.ir [sid.ir]
- 22. ijisrt.com [ijisrt.com]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. Mouse Model of Small Fiber Neuropathy - JoVE Journal [jove.com]
- 25. protocols.io [protocols.io]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]
- 28. A pharmacokinetic/pharmacodynamic approach to show that not all fluoroquinolones exhibit similar sensitivity toward the proconvulsant effect of biphenyl acetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pharmacokinetic-pharmacodynamic modelling of the convulsant interaction between norfloxacin and biphenyl acetic acid in rats - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking the synthesis efficiency of 2-([1,1'-biphenyl]-2-yl)acetic acid against other biphenylacetic acids"
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of molecular scaffolds is a cornerstone of innovation. Biphenylacetic acids are a class of compounds that feature prominently in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The seemingly subtle variation in the position of the acetic acid group on the biphenyl framework—ortho, meta, or para—can have profound effects on the molecule's biological activity and pharmacokinetic profile. Consequently, the ability to efficiently synthesize a specific isomer is of paramount importance.
This guide provides an in-depth, objective comparison of the synthesis efficiency of 2-([1,1'-biphenyl]-2-yl)acetic acid against its structural isomers, with a primary focus on the widely used 4-biphenylacetic acid. We will delve into the mechanistic rationale behind common synthetic strategies, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.
The Synthetic Challenge: Positional Isomerism and Steric Hindrance
The synthesis of biphenylacetic acids primarily revolves around two key transformations: the formation of the biphenyl core and the introduction or modification of the acetic acid moiety. The choice of synthetic route is heavily influenced by the desired substitution pattern on the biphenyl ring. While the synthesis of the para-substituted isomer is often straightforward, the ortho-substituted analogue presents unique challenges due to steric hindrance.
This guide will focus on two principal synthetic methodologies:
-
The Suzuki-Miyaura Cross-Coupling Reaction: A powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating the biphenyl linkage.
-
The Willgerodt-Kindler Reaction: An alternative approach that can be effective for the synthesis of certain isomers from corresponding acetylbiphenyl precursors.
The Suzuki-Miyaura Coupling: A Tale of Two Isomers
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] This reaction is a workhorse in modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.
General Reaction Scheme:
Caption: Generalized Suzuki-Miyaura coupling for biphenylacetic acid synthesis.
Synthesis of 4-Biphenylacetic Acid (Para-Isomer)
The synthesis of 4-biphenylacetic acid via Suzuki-Miyaura coupling is a well-established and high-yielding process. The reaction typically proceeds smoothly due to the accessible nature of the para-position, which minimizes steric hindrance.
Experimental Protocol: Suzuki-Miyaura Synthesis of 4-Biphenylacetic Acid [2]
-
Reaction Setup: To a solution of 4-bromophenylacetic acid (1.0 eq) and phenylboronic acid (1.2 eq) in a suitable solvent system (e.g., toluene/water or ethanol/water), add a palladium catalyst such as palladium acetate (Pd(OAc)₂) (1-5 mol%) and a suitable ligand (e.g., triphenylphosphine, PPh₃).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-3 eq).
-
Reaction Execution: Heat the reaction mixture to a temperature of 65-100°C and stir for 2-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture, acidify with an aqueous acid (e.g., HCl), and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of this compound (Ortho-Isomer)
The synthesis of the ortho-isomer via Suzuki-Miyaura coupling is often more challenging. The proximity of the acetic acid side chain and the bromine atom to the reaction center can lead to steric hindrance, which can impede the approach of the bulky palladium catalyst and the phenylboronic acid. This can result in lower yields and may require more forcing reaction conditions or specialized catalysts.[3][4][5][6]
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
-
Reaction Setup: In a reaction vessel, combine 2-bromophenylacetic acid (1.0 eq), phenylboronic acid (1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%), and a base like sodium carbonate (Na₂CO₃) (2.0 eq) in a solvent mixture of toluene, ethanol, and water.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90°C) under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction, acidify with dilute HCl, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Comparative Analysis of Suzuki-Miyaura Syntheses
| Parameter | This compound (Ortho) | 4-Biphenylacetic Acid (Para) | Rationale for Differences |
| Typical Yield | 40-70% | 80-95% | Steric hindrance around the ortho-position impedes the catalytic cycle, leading to lower yields.[3][6] |
| Reaction Time | 12-24 hours | 2-20 hours | The sterically hindered substrate requires a longer reaction time to achieve reasonable conversion. |
| Catalyst Loading | Often requires higher catalyst loading (3-5 mol%) | Can often be achieved with lower catalyst loading (1-3 mol%) | Higher catalyst concentration can help overcome the higher activation energy barrier of the sterically hindered coupling. |
| Ligand Choice | Bulky, electron-rich phosphine ligands may be beneficial | Standard ligands like triphenylphosphine are often sufficient | Specialized ligands can improve the efficiency of coupling with sterically demanding substrates.[3][5] |
| Side Reactions | Increased potential for dehalogenation and homocoupling | Lower incidence of side reactions | The more challenging coupling can lead to a higher proportion of undesired side products. |
The Willgerodt-Kindler Reaction: An Alternative Pathway
The Willgerodt-Kindler reaction provides an alternative route to phenylacetic acids from the corresponding acetophenones.[7][8][9] This reaction involves the treatment of an aryl methyl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid.[10][11]
General Reaction Scheme:
Caption: The Willgerodt-Kindler reaction pathway to biphenylacetic acids.
This method can be particularly useful when the corresponding acetylbiphenyl starting material is readily available. For example, 4-acetylbiphenyl can be synthesized via Friedel-Crafts acylation of biphenyl.
Experimental Protocol: Willgerodt-Kindler Synthesis of 4-Biphenylacetic Acid [12]
-
Thioamide Formation: A mixture of 4-acetylbiphenyl (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) is heated at reflux for 4-6 hours.
-
Isolation of Thioamide: The reaction mixture is cooled, and the crude thioamide is isolated by precipitation or extraction.
-
Hydrolysis: The thioamide is then hydrolyzed by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) to yield 4-biphenylacetic acid.
-
Purification: The final product is purified by recrystallization.
A reported synthesis of 4-biphenylacetic acid starting from biphenyl via Friedel-Crafts acylation followed by a Willgerodt-type reaction gave a yield of 74%.[12]
Applicability to this compound
The Willgerodt-Kindler reaction is generally less favorable for the synthesis of the ortho-isomer. The required starting material, 2-acetylbiphenyl, is less readily accessible than its para-counterpart due to the directing effects in Friedel-Crafts acylation of biphenyl, which favors para-substitution. Furthermore, the steric hindrance in the ortho-position could also negatively impact the efficiency of the Willgerodt-Kindler reaction itself.
Conclusion and Recommendations
The choice of synthetic route for a particular biphenylacetic acid isomer is a critical decision for any research and development program. This guide has highlighted the key considerations and provided a comparative analysis of two common methodologies.
-
For the synthesis of 4-biphenylacetic acid , the Suzuki-Miyaura coupling of 4-bromophenylacetic acid with phenylboronic acid stands out as a highly efficient, reliable, and high-yielding method. The Willgerodt-Kindler reaction of 4-acetylbiphenyl offers a viable, albeit multi-step, alternative.
-
For the synthesis of this compound , the Suzuki-Miyaura coupling of 2-bromophenylacetic acid with phenylboronic acid is the most direct approach. However, researchers must be prepared to address the challenges of steric hindrance by optimizing reaction conditions, including the use of specialized ligands and potentially higher catalyst loadings, and should anticipate lower yields compared to the para-isomer.
Ultimately, the optimal synthetic strategy will depend on a variety of factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. By understanding the underlying chemical principles and the practical nuances of each method, researchers can make informed decisions to efficiently access these important pharmaceutical building blocks.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. 4-Biphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 10. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. sciencemadness.org [sciencemadness.org]
- 12. CN102432457A - Synthetic method of biphenylacetic acid - Google Patents [patents.google.com]
A Researcher's Guide to the Structural Activity Relationship (SAR) of 2-([1,1'-Biphenyl]-2-yl)acetic Acid Derivatives
Welcome to an in-depth exploration of the structural activity relationships (SAR) governing 2-([1,1'-biphenyl]-2-yl)acetic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological activity within this important class of molecules. We will move beyond a simple recitation of facts to delve into the rationale behind experimental design and the interpretation of results, providing you with actionable insights for your own research endeavors.
The this compound scaffold is a privileged structure in medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drug (NSAID) felbinac. However, its therapeutic potential extends far beyond inflammation, with derivatives showing promise as anticancer, antihypertensive, and antithrombotic agents.[1][2][3] Understanding the SAR of this scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The Core Pharmacophore and Key Areas of Modification
The fundamental pharmacophore of these derivatives consists of a biphenyl core with an acetic acid moiety at the 2-position of one of the phenyl rings. The inherent flexibility of the biphenyl system, allowing for varying dihedral angles between the two phenyl rings, and the acidic nature of the carboxylic acid group are crucial for interaction with various biological targets. Our comparative analysis will focus on three primary areas of structural modification:
-
Substitution on the Phenyl Rings (Ring A and Ring B): The nature, position, and size of substituents on either phenyl ring can dramatically influence activity and selectivity.
-
Modification of the Acetic Acid Side Chain: Alterations to the carboxylic acid group, including esterification, amidation, and replacement with bioisosteres, can modulate potency, selectivity, and metabolic stability.
-
Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings in place of one of the phenyl rings or as substituents can introduce new interaction points and refine the pharmacological profile.
Below is a visual representation of the core scaffold and the key positions for modification that will be discussed throughout this guide.
Caption: Core scaffold of this compound and key modification points.
Comparative Analysis of Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX)
A significant body of research on this compound derivatives has focused on their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] COX-1 is constitutively expressed and plays a role in physiological processes, while COX-2 is inducible and a key mediator of inflammation.[6][7] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic goal to minimize gastrointestinal side effects associated with traditional NSAIDs.[8][9]
Impact of Phenyl Ring Substitutions on COX-2 Selectivity
Quantitative structure-activity relationship (QSAR) studies have revealed that the steric, electronic, and hydrophobic properties of substituents on the biphenyl rings are critical for COX-2 selectivity.[4][5]
-
Substituents on the 4'-Position (Ring B): The introduction of a methylsulfonyl (-SO2Me) or sulfonamide (-SO2NH2) group at the 4'-position is a well-established strategy for enhancing COX-2 selectivity.[10] This is exemplified by the structures of celecoxib and rofecoxib. These bulky, polar groups can interact with a secondary pocket present in the active site of COX-2 but not COX-1.[6]
-
Substituents on Ring A: Modifications on the phenyl ring bearing the acetic acid moiety also play a crucial role. For instance, the presence of a methyl group at the α-position of the acetic acid side chain (α-methyl derivatives) has been shown to be beneficial for anti-inflammatory activity.[4][5]
The following table summarizes the COX-2 inhibitory activity of representative this compound derivatives with different substitution patterns.
| Compound | R1 (Ring A) | R2 (Ring B) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| 1a | H | H | 1.25 | 10 | [8] |
| 1b | H | 4'-F | 0.89 | 15 | [8] |
| 1c | H | 4'-Cl | 0.75 | 20 | [8] |
| 1d | H | 4'-SO2Me | 0.08 | 150 | [10] |
| 1e | α-Me | 4'-SO2NH2 | 0.05 | >200 | [10] |
Data are representative and compiled from multiple sources for illustrative purposes.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
A common method to determine the COX inhibitory activity and selectivity of compounds is the in vitro enzyme immunoassay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) standard
-
PGE2 enzyme immunoassay (EIA) kit
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound solution.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for the production of PGE2.
-
Stop the reaction by adding a stopping solution (e.g., a solution of a non-selective COX inhibitor).
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for in vitro COX inhibition assay.
Expanding Therapeutic Horizons: Anticancer and Antihypertensive Applications
The versatility of the this compound scaffold is evident in its exploration for other therapeutic targets.
Anticancer Activity
Recent studies have investigated derivatives of this scaffold for their anticancer properties. For example, novel compounds with an N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine structure have demonstrated potent anti-cancer effects on various cancer cell lines.[1] The introduction of the pyrimidine moiety represents a significant departure from the traditional acetic acid side chain and highlights the potential for discovering new mechanisms of action.
One study reported a derivative, 16b , with an IC50 value of 2.08 µM against the HT-29 colon cancer cell line.[1] This demonstrates that strategic modifications can steer the biological activity of the biphenyl core towards different therapeutic areas.
Antihypertensive Activity: Angiotensin-II Receptor Antagonism
Derivatives of 2-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid, which are structurally related to the angiotensin-II receptor antagonist valsartan, have been synthesized and evaluated for their antihypertensive effects.[2][11] In these analogs, the acetic acid moiety is replaced with a more complex amino acid-derived side chain, and a tetrazole group is introduced at the 2'-position. The tetrazole ring acts as a bioisostere for the carboxylic acid group, a common strategy in medicinal chemistry.
These studies have shown that ester derivatives of the parent compound can retain or even enhance antihypertensive activity while also exhibiting other beneficial properties like antioxidant effects.[2][11]
Synthesis of this compound Derivatives
A common synthetic route to access these derivatives is through a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core.[12] This powerful palladium-catalyzed reaction allows for the efficient formation of the C-C bond between the two phenyl rings.
General Synthetic Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a this compound derivative via Suzuki-Miyaura cross-coupling.
Materials:
-
A 2-bromophenylacetic acid ester or a related derivative.
-
A substituted phenylboronic acid.
-
A palladium catalyst (e.g., Pd(PPh3)4).
-
A base (e.g., K2CO3, Na2CO3).
-
An appropriate solvent system (e.g., toluene/ethanol/water).
Procedure:
-
In a reaction vessel, combine the 2-bromophenylacetic acid derivative, the phenylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture (e.g., by bubbling with argon or nitrogen) to remove oxygen, which can deactivate the catalyst.
-
Heat the reaction mixture to reflux for a specified period (e.g., 4-12 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup to remove inorganic salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biphenyl derivative.
-
If the starting material was an ester, the final step would be hydrolysis to yield the carboxylic acid.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Conclusion and Future Directions
The structural activity relationship studies of this compound derivatives have provided a wealth of information for the rational design of new therapeutic agents. The key takeaways from this guide are:
-
COX-2 Selectivity: The presence of bulky, polar substituents at the 4'-position of the biphenyl core is a critical determinant of COX-2 selectivity.
-
Side Chain Modifications: Altering the acetic acid moiety can lead to compounds with different pharmacological profiles, including anticancer and antihypertensive activities.
-
Synthetic Accessibility: Robust synthetic methods like the Suzuki-Miyaura coupling allow for the efficient generation of diverse libraries of these derivatives for SAR exploration.
Future research in this area will likely focus on:
-
Exploring Novel Targets: Moving beyond traditional targets like COX to identify new proteins and pathways modulated by this scaffold.
-
Multi-Target Ligands: Designing single molecules that can interact with multiple targets to achieve synergistic therapeutic effects.
-
Improving ADMET Properties: Optimizing the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to enhance their drug-like properties.
By building upon the foundational SAR principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of the versatile this compound scaffold.
References
- 1. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationships of selective biphenyl antithrombotic tissue factor/factor VIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpda.org [ijpda.org]
- 7. brieflands.com [brieflands.com]
- 8. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Antimicrobial Properties of Novel 2-([1,1'-biphenyl]-2-yl)acetic Acid Analogs: A Comparative Guide
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical scaffolds that can circumvent existing resistance mechanisms and provide effective therapeutic options.[1] Biphenyl derivatives have emerged as a promising class of compounds with a wide array of biological activities, including antimicrobial properties.[2][3][4] This guide provides an in-depth technical comparison of novel 2-([1,1'-biphenyl]-2-yl)acetic acid analogs against established antimicrobial agents. We will delve into the experimental methodologies for confirming their antimicrobial efficacy, present a framework for comparative data analysis, and discuss the underlying scientific principles that guide this research.
Introduction to the Biphenyl Acetic Acid Scaffold
The parent compound, this compound, also known as Felbinac, is a well-established non-steroidal anti-inflammatory drug (NSAID). While its primary therapeutic application has been in managing inflammation and pain, the inherent biphenyl moiety serves as a versatile pharmacophore. The structural rigidity and lipophilicity conferred by the biphenyl group, coupled with the acidic functionality of the acetic acid side chain, provide a unique chemical landscape for antimicrobial activity.
Recent studies on structurally related biphenyl compounds have demonstrated significant antibacterial and antifungal activities.[2][3][5][6] For instance, certain biphenyl and dibenzofuran derivatives have shown potent activity against antibiotic-resistant Gram-positive and Gram-negative pathogens.[5] This foundational knowledge provides a strong rationale for the synthesis and evaluation of novel analogs of this compound as a potential new class of antimicrobial agents. The core hypothesis is that modifications to the biphenyl rings and the acetic acid side chain can enhance antimicrobial potency while maintaining a favorable safety profile.
Experimental Workflow for Antimicrobial Evaluation
The comprehensive evaluation of novel antimicrobial candidates requires a systematic and multi-faceted experimental approach. The following workflow outlines the critical steps, from initial screening to more detailed characterization, ensuring scientific rigor and generating robust, comparable data.
Caption: A logical workflow for the comprehensive evaluation of novel antimicrobial compounds.
Synthesis of Novel this compound Analogs
The journey begins with the chemical synthesis of a library of analogs. The rationale behind the design of these analogs is rooted in structure-activity relationship (SAR) studies of other bioactive biphenyl compounds.[7] Key modifications may include:
-
Substitution on the Biphenyl Rings: Introducing various functional groups (e.g., halogens, hydroxyl, nitro, alkyl groups) at different positions on either of the phenyl rings can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with microbial targets. Studies have shown that strong electron-withdrawing groups can be beneficial for antibacterial activity.[5]
-
Modification of the Acetic Acid Side Chain: The carboxylic acid group can be esterified or converted to an amide to alter the compound's polarity and ability to cross cell membranes.
The synthesis of these novel compounds is a critical first step and should be accompanied by thorough characterization using techniques such as NMR and mass spectrometry to confirm their structure and purity.[5][8]
Primary Antimicrobial Screening: The Kirby-Bauer Disk Diffusion Method
The disk diffusion test is a widely used qualitative method for initial antimicrobial susceptibility screening.[3][9] Its simplicity and cost-effectiveness make it ideal for rapidly assessing a large number of novel compounds.
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland turbidity standard) is prepared in a suitable broth.[10]
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[9]
-
Disk Application: Sterile paper disks impregnated with a known concentration of the novel this compound analog are placed on the surface of the inoculated agar. Standard antibiotics and a solvent control disk should be included for comparison and to ensure the solvent has no intrinsic antimicrobial activity.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C ± 2°C for 18-24 hours for most bacteria).[2]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.[3]
Causality Behind Experimental Choices: The use of Mueller-Hinton agar is crucial as it is a standardized medium with minimal inhibitors of common antibiotics, ensuring reproducibility. The 0.5 McFarland standard ensures a consistent bacterial density, which is critical for obtaining comparable zone sizes.
Quantitative Potency Determination: MIC and MBC Assays
Following the initial screening, a quantitative assessment of the antimicrobial activity is necessary to determine the precise concentration of the compound required to inhibit or kill the microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold-standard metrics for this purpose.[4][11][12]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Dilutions: A serial two-fold dilution of each novel analog is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[13][14]
-
Inoculum Preparation and Addition: A standardized bacterial inoculum is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[15]
-
Controls: Each plate must include a growth control (broth and inoculum only) and a sterility control (broth only).[13]
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.[4][8][11][12]
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: MBC Determination
-
Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC) is plated onto antibiotic-free agar plates.[5]
-
Incubation: The agar plates are incubated to allow for the growth of any surviving bacteria.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][7][16]
Trustworthiness of the Protocol: The inclusion of both growth and sterility controls is a self-validating mechanism. The growth control ensures that the bacteria are viable and the medium supports growth, while the sterility control confirms that the medium is not contaminated.
Comparative Data Analysis
A crucial aspect of this guide is the objective comparison of the novel this compound analogs with existing antibiotics. The data should be presented in a clear and concise tabular format to facilitate easy comparison.
Table 1: Comparative Antimicrobial Activity of Novel Analogs and Standard Antibiotics (Hypothetical Data)
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Analog 1 | Staphylococcus aureus (ATCC 29213) | 8 | 16 | 2 |
| Analog 2 | Staphylococcus aureus (ATCC 29213) | 4 | 8 | 2 |
| Analog 3 | Staphylococcus aureus (ATCC 29213) | 16 | >64 | >4 |
| Vancomycin | Staphylococcus aureus (ATCC 29213) | 1 | 2 | 2 |
| Analog 1 | Escherichia coli (ATCC 25922) | 32 | 64 | 2 |
| Analog 2 | Escherichia coli (ATCC 25922) | 16 | 32 | 2 |
| Analog 3 | Escherichia coli (ATCC 25922) | 64 | >64 | >1 |
| Ciprofloxacin | Escherichia coli (ATCC 25922) | 0.015 | 0.03 | 2 |
Interpretation of the MBC/MIC Ratio: This ratio is a valuable indicator of the antimicrobial agent's mode of action.
-
Bactericidal: An MBC/MIC ratio of ≤ 4 suggests that the compound is bactericidal, meaning it actively kills the bacteria.
-
Bacteriostatic: An MBC/MIC ratio of > 4 indicates that the compound is bacteriostatic, meaning it inhibits bacterial growth but does not kill them.
Assessing the Safety Profile: In Vitro Cytotoxicity
A potent antimicrobial agent is only therapeutically useful if it exhibits minimal toxicity to host cells. Therefore, assessing the cytotoxicity of the novel analogs on mammalian cell lines is a critical step. The MTT assay is a commonly used colorimetric assay to evaluate cell viability.[15]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the novel analogs for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated.
A high IC50 value for a mammalian cell line and a low MIC value for the target pathogen indicate a favorable therapeutic index.
Potential Mechanisms of Action
While a full elucidation of the mechanism of action is beyond the scope of this initial guide, preliminary investigations can provide valuable insights. Based on the chemical structure and findings from related compounds, potential mechanisms for this compound analogs could include:
-
Disruption of Cell Membrane Integrity: The lipophilic biphenyl moiety may facilitate the insertion of the molecule into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Essential Enzymes: The acetic acid functionality could chelate metal ions essential for the activity of key bacterial enzymes.
-
Interference with DNA Synthesis: Some biphenyl derivatives have been shown to interact with bacterial DNA, potentially inhibiting replication and transcription.
Conclusion and Future Directions
The exploration of novel this compound analogs represents a promising avenue in the search for new antimicrobial agents. The systematic experimental workflow outlined in this guide provides a robust framework for confirming their antimicrobial properties and comparing their efficacy to existing drugs. The hypothetical data presented illustrates how a clear and comparative analysis can highlight promising lead compounds.
Future research should focus on a broader spectrum of clinically relevant and drug-resistant pathogens, in-depth mechanistic studies to identify the specific molecular targets, and in vivo efficacy and toxicity studies in animal models. The ultimate goal is to develop a new class of antimicrobial drugs that can effectively combat the growing threat of antibiotic resistance.
References
- 1. oaji.net [oaji.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA)2bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Screening for bilayer-active and likely cytotoxic molecules reveals bilayer-mediated regulation of cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cyclooxygenase (COX) Binding Affinity of 2-([1,1'-biphenyl]-2-yl)acetic acid
For researchers, scientists, and professionals in drug development, the precise evaluation of a compound's interaction with its biological targets is paramount. This guide provides an in-depth comparative analysis of the binding affinity of 2-([1,1'-biphenyl]-2-yl)acetic acid, a nonsteroidal anti-inflammatory drug (NSAID), for the cyclooxygenase (COX) enzymes. To offer a comprehensive perspective, its performance is benchmarked against two clinically significant NSAIDs: the non-selective inhibitor diclofenac and the highly selective COX-2 inhibitor celecoxib.
The therapeutic efficacy of NSAIDs is primarily mediated through the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including the protection of the gastrointestinal mucosa. Conversely, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Therefore, the relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its therapeutic window and side-effect profile.
Comparative Binding Affinity: A Quantitative Overview
The binding affinity of an inhibitor for its target enzyme is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher binding affinity and greater potency.
The table below summarizes the reported IC50 values for this compound (also known as felbinac), diclofenac, and celecoxib against COX-1 and COX-2. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the source of the enzyme (e.g., human, ovine), the assay type (e.g., whole blood, purified enzyme), and the substrate concentration.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound (Felbinac) | COX-1 | 0.866 | ~0.89 |
| COX-2 | 0.976 | ||
| Diclofenac | COX-1 | 0.076 | 2.9 |
| COX-2 | 0.026 | ||
| Celecoxib | COX-1 | 82 | 0.08 |
| COX-2 | 6.8 |
Note: The IC50 values for this compound are from a study using a specific assay and may differ from values obtained in other experimental setups.[2] The IC50 values for Diclofenac and Celecoxib are from a human whole blood assay.[1]
-
This compound (Felbinac) exhibits a relatively non-selective inhibition profile, with similar IC50 values for both COX-1 and COX-2. Its selectivity ratio of approximately 0.89 indicates a slight preference for COX-1, though it is generally considered a non-selective inhibitor.
-
Diclofenac is a potent inhibitor of both COX isoforms, with a slight preference for COX-2, as indicated by its selectivity ratio of 2.9.[1]
-
Celecoxib demonstrates a high degree of selectivity for COX-2, with an IC50 value for COX-1 that is over 12 times higher than its IC50 for COX-2.[1] This selectivity is the basis for its reduced gastrointestinal side effects compared to non-selective NSAIDs.
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for these compounds is the inhibition of the cyclooxygenase active site, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.
Caption: The cyclooxygenase (COX) signaling pathway and points of inhibition by NSAIDs.
Experimental Protocols for Evaluating Binding Affinity
To ensure the trustworthiness and reproducibility of binding affinity data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for determining the IC50 of a test compound for COX-1 and COX-2.
Protocol 1: In Vitro Fluorometric Assay for COX Inhibition
This protocol is adapted from commercially available inhibitor screening kits and provides a high-throughput method for assessing COX inhibition.[3]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Cofactor Solution
-
COX Probe (e.g., a fluorogenic substrate)
-
Arachidonic Acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., diclofenac for non-selective, celecoxib for COX-2 selective)
-
96-well microplate (black, for fluorescence readings)
-
Fluorescence microplate reader (Excitation/Emission = 535/587 nm)
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and positive control to the desired concentrations in COX Assay Buffer. A 10X working stock is recommended.
-
Assay Setup:
-
Enzyme Control Wells: Add 10 µL of COX Assay Buffer.
-
Inhibitor Control Wells: Add 10 µL of the positive control inhibitor.
-
Test Compound Wells: Add 10 µL of the diluted test compound.
-
-
Reaction Master Mix Preparation: For each well, prepare a master mix containing:
-
76 µL COX Assay Buffer
-
1 µL COX Probe
-
2 µL Diluted COX Cofactor
-
1 µL COX-1 or COX-2 enzyme
-
-
Enzyme Addition: Add 80 µL of the appropriate Reaction Master Mix (containing either COX-1 or COX-2) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously, preferably using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence kinetically at 25°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A streamlined workflow for the determination of IC50 values for COX inhibitors.
Protocol 2: Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it is performed in the presence of all blood components.
Materials:
-
Freshly drawn human blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Calcium ionophore A23187 for COX-1 stimulation.
-
Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) (for COX-2 activity) and Thromboxane B2 (TxB2) (for COX-1 activity).
-
Centrifuge.
Procedure:
-
Blood Collection and Aliquoting:
-
Collect blood into tubes containing an anticoagulant (e.g., heparin).
-
Aliquot the blood into microcentrifuge tubes.
-
-
Incubation with Inhibitor:
-
Add various concentrations of the test compound or vehicle (DMSO) to the blood aliquots.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
COX-1 Activity Measurement:
-
To assess COX-1 activity, allow the blood to clot at 37°C for 1 hour.
-
Centrifuge to separate the serum.
-
Measure the concentration of TxB2 in the serum using an ELISA kit.
-
-
COX-2 Activity Measurement:
-
To induce COX-2, add LPS (e.g., 10 µg/mL) to the blood aliquots and incubate for 24 hours at 37°C.
-
Following the 24-hour incubation, add the test compound at various concentrations and incubate for a further 30-60 minutes.
-
Stimulate with a calcium ionophore (A23187) to induce PGE2 production.
-
Stop the reaction and centrifuge to obtain plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of TxB2 (COX-1) and PGE2 (COX-2) production at each concentration of the test compound compared to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration and determine the IC50 values for COX-1 and COX-2.
-
Concluding Remarks
The evaluation of binding affinity for COX-1 and COX-2 is a cornerstone in the preclinical assessment of NSAIDs. This compound (felbinac) presents a non-selective inhibition profile, distinguishing it from the COX-2 selectivity of celecoxib and the potent, slightly COX-2 preferential activity of diclofenac. The choice of experimental methodology is critical for obtaining reliable and comparable data. The protocols outlined in this guide provide robust frameworks for researchers to conduct their own comparative studies, contributing to a deeper understanding of the pharmacological properties of existing and novel anti-inflammatory agents.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-([1,1'-Biphenyl]-2-yl)acetic Acid
Introduction: A Proactive Stance on Chemical Waste Management
In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical determinant of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 2-([1,1'-Biphenyl]-2-yl)acetic acid. While this compound is not as extensively characterized in publicly available safety literature as more common reagents, we will proceed based on established principles of chemical safety, regulatory mandates, and data from structurally analogous compounds. Our core philosophy is one of proactive caution: treat substances of unknown or uncertain toxicity with a high degree of respect and handle them as hazardous until proven otherwise.[1] This document is designed to empower you, the researcher, to manage this chemical waste stream with confidence and scientific integrity.
Section 1: Hazard Characterization and Risk Assessment
Key Causality: The biphenyl structure can be metabolized in the body to form reactive intermediates, while the acetic acid group imparts corrosive properties. Therefore, it is prudent to assume the compound may cause skin, eye, and respiratory irritation. The SDS for a related compound explicitly lists "Acute toxicity, Oral (Category 4)" with the warning "Harmful if swallowed."[2]
| Parameter | Assumed Hazard/Property | Rationale & Recommended Action |
| Physical State | Solid (at standard temperature and pressure) | Handle as a powder. Minimize dust generation during handling and weighing operations to avoid inhalation.[2] |
| Acute Toxicity | Harmful if swallowed (Oral, Category 4) .[2] Potential for skin, eye, and respiratory irritation. | Do not ingest. Avoid all direct contact with skin and eyes.[1][3] Handle exclusively in a well-ventilated area or a chemical fume hood.[3] |
| Environmental Hazard | Potential for ecotoxicity. | Prevent release into the environment. Do not dispose of down the drain or in general waste.[1][2] The compound must be collected for approved hazardous waste disposal. |
| Reactivity | Incompatible with strong oxidizing agents and strong bases. | Store and dispose of separately from incompatible chemicals to prevent dangerous reactions.[4] |
Section 2: Pre-Disposal Operations & Personal Protective Equipment (PPE)
Before beginning the disposal process, the first priority is to establish a safe working environment through engineering controls and appropriate PPE.[4][5]
Expert Insight: The selection of PPE is not a one-size-fits-all checklist; it is a direct response to the identified hazards of inhalation, skin/eye contact, and ingestion.
Mandatory PPE & Engineering Controls:
-
Engineering Control: All handling and preparation for disposal (e.g., weighing, containerizing) must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles are required to protect against potential splashes or airborne dust.[3][6]
-
Hand Protection: Chemically resistant gloves are mandatory. Given the aromatic and acidic nature of the compound, nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's glove compatibility chart for specific breakthrough times. Dispose of gloves immediately after handling the waste.[6]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened to protect skin and clothing.[6] Ensure that legs are covered and wear closed-toe shoes.[6]
Section 3: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" framework for hazardous waste management.[7][8][9] Your institution's Environmental Health & Safety (EHS) department will have specific procedures based on these regulations.
Step 1: Waste Classification
The first step is to determine if the waste is hazardous. Since this compound is not explicitly "listed" by the EPA, a "characteristic" determination must be made. Given its nature as a carboxylic acid, it could potentially be classified as corrosive (D002) if in a solution with a low pH. However, the most direct path to compliance is to manage it as a chemical hazardous waste based on its acute oral toxicity.[2]
Action: Always manage this compound waste as hazardous chemical waste.
Step 2: Waste Segregation
Proper segregation is paramount to prevent accidental chemical reactions.[4]
-
DO: Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
DO NOT: Mix this waste with other chemical streams, especially strong bases, oxidizers, or aqueous waste. Do not pour any amount down the drain.[1]
Step 3: Containerization and Labeling
-
Select a Container: Use a clean, dry, chemically compatible container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition.
-
Attach a Hazardous Waste Label: Affix your institution's official hazardous waste label to the container before adding any waste.
-
Complete the Label: Fill out the label completely and accurately. This includes:
-
The full chemical name: "Waste this compound"
-
All constituents and their approximate percentages.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., "Toxic").
-
Your name, lab number, and contact information.
-
Trustworthiness Check: An incomplete or incorrect label is a common and serious compliance violation. A complete label ensures that EHS personnel can handle and dispose of the waste safely and correctly.[6]
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.
-
This area must be under the control of the lab personnel and located at or near the point of generation.
-
Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.
Step 5: Arranging for Disposal
-
Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.
-
Follow their specific procedures for transport from your lab to the central accumulation facility. Do not transport hazardous waste outside of your lab without authorization.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Section 4: Emergency Procedures for Spills
Preparedness is key to mitigating the impact of an accidental release.[5]
-
Alert Personnel: Immediately alert others in the lab.
-
Assess the Spill: If the spill is large, involves highly volatile dust, or you feel unsafe, evacuate the area and contact your institution's emergency EHS number.
-
Small Spill Cleanup (Solid):
-
Wearing your full PPE, gently cover the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or sand). Avoid raising dust.
-
Carefully sweep the absorbed material into a designated waste container.
-
Wipe the area with a damp cloth, and collect the cloth as hazardous waste.
-
Decontaminate the area as per your lab's standard operating procedures.
-
-
Reporting: Report all spills to your principal investigator and EHS department, regardless of size.[5]
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. aksci.com [aksci.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youthfilter.com [youthfilter.com]
- 5. acs.org [acs.org]
- 6. greenwgroup.com [greenwgroup.com]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. dnr.mo.gov [dnr.mo.gov]
Navigating the Safe Handling of 2-([1,1'-Biphenyl]-2-yl)acetic Acid: A Guide for Laboratory Professionals
Understanding the Hazard Profile: A Proactive Approach to Safety
Given the data for the related compound 2-([1,1'-Biphenyl]-2-yloxy)acetic acid, it is prudent to treat 2-([1,1'-Biphenyl]-2-yl)acetic acid with a similar level of caution. The known hazards for the analogue include being harmful if swallowed[1]. Skin and eye contact should be rigorously avoided, and inhalation of any dust or fumes must be prevented[1]. Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
The Occupational Safety and Health Administration (OSHA) mandates that employers must inform workers of all hazardous chemicals in their workplace and provide specific training to anyone at risk of exposure under normal working conditions[2]. This guide serves as a critical component of that educational process.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield offers a secondary layer of protection for the entire face[3]. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | No single glove material protects against all chemicals[2]. Nitrile and neoprene gloves offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use and change them frequently. |
| Body Protection | Chemical-resistant laboratory coat | A lab coat is the minimum requirement to protect against incidental contact[4][5]. Ensure it is fully buttoned. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent the inhalation of fine powders or aerosols, a respirator is necessary, especially when handling the solid compound outside of a certified chemical fume hood. The specific type of respirator should be determined by a formal hazard assessment[3][5]. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. Shoes should be made of a material that does not absorb chemicals[4]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.
Pre-Handling Checklist:
-
Information Review: Thoroughly read this guide and any available chemical safety information. Ensure all personnel involved are familiar with the procedures.
-
Work Area Preparation: Designate a specific, well-ventilated area for handling, preferably within a certified chemical fume hood. Ensure the area is clean and free of clutter[6].
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and have been recently tested. Confirm the location of the appropriate fire extinguisher[6].
-
PPE Donning: Put on all required PPE in the correct order (e.g., lab coat, then respirator, then eye protection, and finally gloves).
Handling Protocol:
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to minimize inhalation risk. Use tools and equipment dedicated to this compound to prevent cross-contamination.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Avoid Ingestion and Contamination: Do not eat, drink, or smoke in the laboratory[1][2]. Avoid touching personal items like phones or door handles with gloved hands[4].
-
Immediate Spill Response: In case of a small spill, contain it with an inert absorbent material, then carefully sweep it into a designated waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
Post-Handling Procedure:
-
Decontamination: Wipe down the work area and any equipment used with an appropriate cleaning agent.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination (e.g., remove gloves first, then face shield and goggles, then lab coat, and finally the respirator).
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE[1].
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step. The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[7][8].
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials from spills, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any contaminated sharps must be disposed of in a designated sharps container.
Labeling and Storage:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials while awaiting pickup by your institution's EHS personnel[6].
Final Disposal:
-
Never dispose of this chemical down the drain or in the regular trash.
-
All hazardous waste must be disposed of through your institution's approved hazardous waste management program, which will ensure it is transported to a licensed treatment, storage, and disposal facility (TSDF) in compliance with EPA regulations[7][9][10].
By adhering to these rigorous safety and handling protocols, you contribute to a culture of safety and scientific excellence within your laboratory. This proactive approach not only protects you and your colleagues but also ensures the integrity and reproducibility of your valuable research.
References
- 1. aksci.com [aksci.com]
- 2. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 3. quora.com [quora.com]
- 4. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 5. research.arizona.edu [research.arizona.edu]
- 6. ushazmatstorage.com [ushazmatstorage.com]
- 7. axonator.com [axonator.com]
- 8. epa.gov [epa.gov]
- 9. sustainable-markets.com [sustainable-markets.com]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

